molecular formula C11H22N2O3 B2564180 (S)-Tert-butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate

(S)-Tert-butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate

Cat. No.: B2564180
M. Wt: 230.30 g/mol
InChI Key: FPQSSQQQKLJLPA-VIFPVBQESA-N
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Description

(S)-Tert-butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C11H22N2O3 and its molecular weight is 230.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl (3S)-3-(2-hydroxyethyl)piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-6-5-12-9(8-13)4-7-14/h9,12,14H,4-8H2,1-3H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPQSSQQQKLJLPA-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(C1)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN[C@H](C1)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(S)-Tert-butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate physicochemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of (S)-Tert-butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of the core physicochemical properties of this compound, a key building block in modern drug discovery. Designed for researchers, medicinal chemists, and formulation scientists, this guide synthesizes empirical data with practical, field-proven methodologies to support its effective application in research and development.

Compound Identity and Structural Framework

This compound is a chiral piperazine derivative. The piperazine motif is a privileged scaffold in medicinal chemistry, valued for its ability to confer aqueous solubility and engage in critical hydrogen bonding interactions.[1] The presence of a tert-butoxycarbonyl (Boc) protecting group on one nitrogen atom allows for selective functionalization of the secondary amine, making it a versatile intermediate in multi-step syntheses.[2]

Chemical Structure:

N1 N C1 C N1->C1 O1 O N1->O1 O2 O N2 N C3 C N2->C3 H1 H N2->H1 C2 C C1->C2 C2->N2 C4 C C3->C4 C4->N1 C5 C(S) C4->C5 C6 C C5->C6 C7 C C6->C7 O3 O C7->O3 C8 C O1->C8 H2 H O3->H2 C9 C C8->C9 C10 C C8->C10 C11 C C8->C11

Caption: Chemical structure of this compound.

Core Physicochemical Profile

A compound's fundamental physicochemical properties dictate its behavior from the benchtop to in vivo systems. The following table summarizes the known properties of this molecule.

PropertyValueSource
CAS Number 1273577-11-9[3][][5]
Molecular Formula C₁₁H₂₂N₂O₃[3][][5]
Molecular Weight 230.31 g/mol [5][6]
Physical Form Liquid[3]
Density 1.067 ± 0.06 g/cm³[3]
Flash Point 166.8 ± 22.3 °C[3]
Melting Point Not Applicable[3]
Boiling Point Not Reported in Literature

Ionization Behavior: pKa

The acid dissociation constant (pKa) is a critical parameter that governs a molecule's charge state in different pH environments, directly impacting its solubility, permeability, and target engagement.[7]

Structural Rationale and Expert Estimation

This compound possesses two nitrogen atoms.

  • N1 (Carbamate Nitrogen): The lone pair of electrons on this nitrogen is delocalized by the adjacent carbonyl group of the Boc protector. This resonance effect renders the carbamate nitrogen essentially non-basic.

  • N2 (Secondary Amine): This nitrogen is a secondary amine and is the primary basic center of the molecule.

While the exact pKa for this specific compound is not published, we can derive a highly reliable estimate from structurally analogous compounds. The pKa of 1-(2-hydroxyethyl)piperazine has been experimentally determined.[7] Given the minimal electronic influence of the Boc group on the distal secondary amine, the pKa of the title compound is expected to be very close to that of the secondary amine in the parent piperazine core, which is approximately 9.7 .[7][8]

Experimental Protocol: Potentiometric Titration for pKa Determination

This method provides a definitive pKa value by measuring pH changes in a solution upon the addition of a titrant.[9] It is a self-validating system, as the shape of the resulting titration curve confirms the presence and number of ionizable groups.

Methodology:

  • Preparation: Accurately weigh approximately 10-20 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of deionized, CO₂-free water.

  • System Calibration: Calibrate a high-precision pH meter using at least two standard buffer solutions (e.g., pH 4.01 and 7.01).

  • Titration: Place the solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C). Begin stirring and record the initial pH.

  • Data Acquisition: Add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments (e.g., 0.05 mL). Record the pH after each addition, allowing the reading to stabilize.

  • Endpoint: Continue the titration well past the equivalence point, identified by a sharp change in pH.

  • Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa is the pH at the half-equivalence point (the midpoint of the steepest portion of the curve).

Caption: Workflow for pKa determination via potentiometric titration.

Solubility Profile

Solubility is a gatekeeper property in drug development; poor solubility can lead to low bioavailability and hinder the translation of a promising compound into a viable therapeutic.[10][11] It is essential to distinguish between two key types of solubility measurements.[12]

  • Kinetic Solubility: Measures the concentration at which a compound, rapidly precipitating from a stock solution (often DMSO), falls out of an aqueous buffer. It is a high-throughput measurement used in early discovery to flag problematic compounds.[10][12]

  • Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution with an excess of solid. This is the gold standard for pre-formulation and later-stage development.[12][13]

Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method

The Shake-Flask method (or a scaled-down version) is the definitive approach for measuring thermodynamic solubility.[14] Its trustworthiness comes from allowing the system to reach true equilibrium.

Methodology:

  • Preparation: Add an excess amount of this compound to a series of vials containing relevant aqueous buffers (e.g., pH 5.0, 7.4) and organic solvents (e.g., ethanol, methanol). The excess compound ensures saturation.

  • Equilibration: Seal the vials and agitate them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand, letting the undissolved compound settle.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant. It is critical to filter this sample immediately through a low-binding filter (e.g., 0.22 µm PVDF) to remove any suspended microparticles.

  • Quantification: Dilute the filtered supernatant into a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.

  • Calculation: The measured concentration represents the thermodynamic solubility of the compound in that specific solvent at that temperature.

Caption: Workflow for the Shake-Flask thermodynamic solubility assay.

Spectroscopic and Structural Characterization

While this guide focuses on physicochemical properties, structural confirmation is paramount. Standard spectroscopic techniques are used to verify the identity and purity of the compound. Supplier data sheets and chemical databases confirm the availability of such spectra.[15][16]

  • ¹H and ¹³C NMR: Provides a detailed map of the proton and carbon environments, confirming the connectivity of the molecule, the presence of the Boc group (characteristic signal around 1.4 ppm in ¹H NMR), and the hydroxyethyl side chain.

  • Mass Spectrometry (MS): Confirms the molecular weight by identifying the molecular ion peak (e.g., [M+H]⁺ at m/z 231.17).[17]

  • Infrared (IR) Spectroscopy: Identifies key functional groups, such as the O-H stretch from the alcohol, the C=O stretch from the carbamate, and N-H stretches from the secondary amine.

Handling, Storage, and Safety

Proper handling and storage are crucial for maintaining the integrity of the compound.

  • Storage Conditions: The compound should be stored at 4°C and protected from light to prevent degradation.[3]

  • Safety Information:

    • Signal Word: Warning[3]

    • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

    • Precautions: Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn. Work should be conducted in a well-ventilated area or a chemical fume hood.[18]

Conclusion

This compound is a liquid building block with a single basic center suitable for chemical modification. Its physicochemical profile, characterized by its predictable pKa and measurable solubility, makes it a tractable and valuable component in drug discovery pipelines. The experimental protocols detailed herein provide a robust framework for researchers to validate these properties and ensure the generation of reliable data for downstream applications.

References

  • Solubility Testing of Drug Candidates - Pharma.Tips. (URL: [Link])

  • tert-butyl (S)-3-(2-hydroxyethyl)piperazine-1-carboxylate - Appretech Scientific Limited. (URL: [Link])

  • pKa Values of Some Piperazines at (298, 303, 313, and 323) K - University of Regina. (URL: [Link])

  • Solubility Assessment Service - Creative Biolabs. (URL: [Link])

  • pKa determination of benzhydrylpiperazine antihistamines in aqueous and aqueous methanol solutions - PubMed. (URL: [Link])

  • SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT - PharmaTutor. (URL: [Link])

  • Melting Point Determination in Pharmaceutical Industry - NANOLAB. (URL: [Link])

  • Determination of Melting Points According to Pharmacopeia - Stanford Research Systems. (URL: [Link])

  • p K a Values of Some Piperazines at (298, 303, 313, and 323) K - ResearchGate. (URL: [Link])

  • Solubility & Method for determination of solubility - Slideshare. (URL: [Link])

  • (S)-tert-butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate | C11H22N2O3 - PubChem. (URL: [Link])

  • Melting Point Determination - ResolveMass Laboratories Inc. (URL: [Link])

  • Measuring the Melting Point - Westlab Canada. (URL: [Link])

  • A Review on Analytical Methods for Piperazine Determination - NTU Journal of Pure Sciences. (URL: [Link])

  • Experiment 1 - Melting Points - University of Colorado Boulder. (URL: [Link])

  • Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines - ResearchGate. (URL: [Link])

  • Tert-butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate (C11H22N2O3) - PubChemLite. (URL: [Link])

  • tert-Butyl piperazine-1-carboxylate | C9H18N2O2 - PubChem. (URL: [Link])

  • tert-Butyl piperazine-1-carboxylate - Manasa Life Sciences. (URL: [Link])

  • Tert-butyl 3-(1-amino-2-hydroxyethyl)piperidine-1-carboxylate - PubChemLite. (URL: [Link])

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(S)-Tert-butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate CAS number 1273577-11-9

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (S)-Tert-butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate (CAS No. 1273577-11-9)

Executive Summary

This compound is a chiral heterocyclic building block of significant value in medicinal chemistry and pharmaceutical development. Its unique trifunctional structure—comprising a stereodefined center, a versatile primary alcohol, and a Boc-protected piperazine ring—renders it an essential intermediate for the synthesis of complex, high-value active pharmaceutical ingredients (APIs).[1][2] The piperazine moiety is a well-established pharmacophore found in numerous approved drugs, valued for its ability to modulate physicochemical properties like solubility and to interact with biological targets.[3][4] This guide provides a comprehensive technical overview of its properties, a representative synthetic approach, robust analytical characterization methods, and critical safety protocols, designed to empower researchers in leveraging this compound to its full potential.

Physicochemical & Structural Characteristics

The compound is a chiral liquid at room temperature, valued for its specific stereochemistry which is critical in the development of stereospecific pharmaceuticals.[5] The tert-butyloxycarbonyl (Boc) protecting group on the N1 position serves a crucial synthetic purpose: it deactivates this nitrogen, preventing its participation in reactions and allowing for selective functionalization at the N4 position. The primary alcohol at the terminus of the C3 ethyl side-chain provides a reactive handle for a wide array of subsequent chemical transformations.

Key Properties

A summary of the core physicochemical data is presented below.

PropertyValueSource(s)
CAS Number 1273577-11-9[6]
Molecular Formula C₁₁H₂₂N₂O₃[6][7]
Molecular Weight 230.31 g/mol [6][7]
Appearance Colorless to off-white liquid[5]
Purity Typically ≥97%[6][8]
Density 1.067 ± 0.06 g/cm³
Flash Point 166.8 ± 22.3 °C
SMILES O=C(OC(C)(C)C)N1CCNC1[6]
InChI Key FPQSSQQQKLJLPA-VIFPVBQESA-N[9]
Structural Diagram

The chemical structure, highlighting its key functional groups.

structure Chemical Structure of the Topic Compound cluster_piperazine p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 p6 p5->p6 p6->p1 N1 N Boc_C C N1->Boc_C N4 N N4_H H N4->N4_H C3 C C3_H H C3->C3_H Side_C1 CH₂ C3->Side_C1 C2 C C5 C C6 C Boc_O1 O Boc_C->Boc_O1 Boc_O2 O Boc_C->Boc_O2 tBu_C C Boc_O2->tBu_C tBu_CH3_1 CH₃ tBu_C->tBu_CH3_1 tBu_CH3_2 CH₃ tBu_C->tBu_CH3_2 tBu_CH3_3 CH₃ tBu_C->tBu_CH3_3 Side_C2 CH₂ Side_C1->Side_C2 Side_OH OH Side_C2->Side_OH

Caption: Structure of this compound.

Synthesis & Manufacturing Considerations

While the precise commercial synthesis route is proprietary, a chemically sound and representative pathway can be proposed based on established organic chemistry principles. A common strategy involves starting with a chirally pure precursor and building the molecule, ensuring the desired (S)-stereochemistry is maintained throughout.

Representative Synthetic Workflow

A plausible synthesis begins with (S)-piperazine-2-carboxylic acid. This approach ensures the stereocenter is set from the outset.

synthesis_workflow start (S)-Piperazine-2-carboxylic acid (Chiral Starting Material) step1 Step 1: N-Boc Protection Reagent: Di-tert-butyl dicarbonate (Boc)₂O Solvent: Dichloromethane (DCM) or similar start->step1 intermediate1 Intermediate A (S)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid step1->intermediate1 step2 Step 2: Esterification Reagent: Methanol (MeOH), Acid catalyst (e.g., H₂SO₄) Protects the carboxylic acid for next step intermediate1->step2 intermediate2 Intermediate B (S)-methyl 1-(tert-butoxycarbonyl)piperazine-2-carboxylate step2->intermediate2 step3 Step 3: Homologation (Arndt-Eistert or similar) Converts ester to a one-carbon extended acid/ester intermediate2->step3 intermediate3 Intermediate C (S)-methyl 2-(1-(tert-butoxycarbonyl)piperazin-2-yl)acetate step3->intermediate3 step4 Step 4: Selective Reduction Reagent: Lithium borohydride (LiBH₄) or similar Reduces the ester to a primary alcohol intermediate3->step4 final_product This compound (Final Product) step4->final_product

Caption: A representative, multi-step synthetic pathway.

Causality Behind Experimental Choices:

  • N-Boc Protection (Step 1): The initial protection of the more reactive secondary amine is critical. The Boc group is chosen for its stability under a range of reaction conditions and its straightforward removal under acidic conditions when no longer needed.

  • Esterification (Step 2): Conversion of the carboxylic acid to a methyl ester facilitates the subsequent reduction step and prevents unwanted side reactions.

  • Homologation (Step 3): This step is necessary to insert a methylene (-CH₂-) group between the piperazine ring and the carboxylate, forming the required ethyl side chain framework.

  • Selective Reduction (Step 4): A mild reducing agent like LiBH₄ is selected to selectively reduce the methyl ester to the primary alcohol without affecting the Boc protecting group.

Analytical Quality Control

To ensure the identity, purity, and stereochemical integrity of the compound, a multi-pronged analytical approach is mandatory. This self-validating system confirms that the material meets the specifications required for high-stakes applications like drug development.

Analytical Workflow

analytical_workflow cluster_identity Identity Confirmation cluster_purity Purity & Impurity Profile cluster_chiral Stereochemical Integrity nmr ¹H and ¹³C NMR Spectroscopy (Confirms covalent structure and functional groups) final_spec Certificate of Analysis (CoA) (Pass/Fail) nmr->final_spec ms Mass Spectrometry (LC-MS) (Confirms molecular weight) ms->final_spec hplc Reverse-Phase HPLC (RP-HPLC) (Quantifies purity, detects non-volatile impurities) hplc->final_spec gc Gas Chromatography (GC) (Detects residual solvents) chiral_hplc Chiral HPLC (Determines enantiomeric excess, e.e.) chiral_hplc->final_spec raw_material Synthesized Batch (CAS 1273577-11-9) raw_material->nmr raw_material->ms raw_material->hplc raw_material->chiral_hplc

Caption: A comprehensive analytical workflow for quality assurance.

Standard Operating Protocol: Purity Determination by HPLC

This protocol describes a standard method for assessing the purity of a batch.

  • System Preparation:

    • Instrument: Agilent 1260 Infinity II or equivalent HPLC system with a DAD/UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Equilibrate the column with 95% A / 5% B for at least 30 minutes at a flow rate of 1.0 mL/min.

  • Sample Preparation:

    • Accurately weigh ~5 mg of the compound into a volumetric flask.

    • Dissolve and dilute to the mark with a 50:50 mixture of Acetonitrile/Water to a final concentration of 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Injection Volume: 5 µL.

    • Flow Rate: 1.0 mL/min.

    • Detector Wavelength: 210 nm.

    • Column Temperature: 30 °C.

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: Hold at 95% B

      • 18-18.1 min: 95% to 5% B

      • 18.1-22 min: Hold at 5% B

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate purity by the area percentage method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100. The purity should typically be ≥97%.[6]

Applications in Drug Discovery

The title compound is not an active drug itself but rather a high-value intermediate.[1][10] Its utility stems from the strategic combination of its structural features:

  • Chiral Piperazine Core: The (S)-configuration is essential for creating enantiomerically pure drug candidates, which is a regulatory and safety imperative. The piperazine ring itself is a privileged scaffold known to interact with a multitude of biological targets, including GPCRs and ion channels.[2]

  • Boc-Protected Nitrogen (N1): This allows for the selective elaboration of the N4 position. The N4 nitrogen can be alkylated, acylated, or used in reductive amination reactions to append other fragments of a target molecule.

  • Primary Alcohol Side-Chain: This functional group is a synthetic linchpin. It can be:

    • Oxidized to an aldehyde or carboxylic acid for further peptide couplings or reductive aminations.

    • Converted to a leaving group (e.g., tosylate, mesylate) for nucleophilic substitution reactions.

    • Used in etherification reactions to link to other parts of a molecule.

This versatility allows for its incorporation into a diverse range of complex molecular architectures, accelerating the discovery of new therapeutics.[11]

Safety, Handling, and Storage

Proper handling of this chemical is essential to ensure laboratory safety. The compound is classified as harmful and an irritant.[12]

Hazard Identification
Hazard TypeGHS PictogramHazard Statements
Acute Toxicity / Irritant GHS07 (Exclamation Mark)H302: Harmful if swallowed.[12] H315: Causes skin irritation.[12] H319: Causes serious eye irritation.[12] H335: May cause respiratory irritation.[12]
Recommended Safety & Handling Protocols
  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a laboratory coat.[12][13]

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any vapors or aerosols.[12]

  • First Aid Measures:

    • Eyes: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[12]

    • Skin: Wash off with soap and plenty of water. If irritation persists, consult a physician.[12]

    • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a physician immediately.[12]

    • Inhalation: Move person into fresh air. If breathing is difficult, give artificial respiration and consult a physician.[12]

  • Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated place. The recommended storage temperature is 4°C (or 2-8°C), protected from light and under an inert atmosphere.[6][12]

Conclusion

This compound is a cornerstone chiral building block for modern pharmaceutical synthesis. Its well-defined stereochemistry, orthogonal protecting group strategy, and versatile primary alcohol handle provide chemists with a reliable and adaptable tool for constructing complex molecular targets. A thorough understanding of its properties, coupled with rigorous analytical control and strict adherence to safety protocols, is paramount for its successful application in the advancement of drug discovery programs.

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  • Sigma-Aldrich. (S)-tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate.

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A Technical Guide to (S)-Tert-butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate: Structure, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of (S)-tert-butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate, a chiral building block of significant interest in medicinal chemistry and drug development. We will explore its molecular architecture, outline a robust synthetic pathway with detailed protocols, delve into its analytical characterization, and discuss its strategic application in the synthesis of complex pharmaceutical agents.

Molecular Structure and Physicochemical Properties

This compound (CAS No: 1273577-11-9) is a piperazine derivative distinguished by three key structural features: a piperazine ring, a stereochemically defined center at the C3 position with (S) configuration, a reactive primary alcohol moiety, and a tert-butoxycarbonyl (Boc) protecting group on one of the ring nitrogens. This combination of features makes it a versatile and valuable intermediate for constructing complex molecules.

The Boc group provides steric hindrance and deactivates the N1 nitrogen, preventing undesired side reactions such as di-alkylation, which is a common challenge when working with piperazine.[1][2] This allows for selective functionalization at the secondary amine (N4) or the terminal hydroxyl group. The (S)-chirality is crucial for creating stereospecific interactions with biological targets, a fundamental principle in modern drug design. The 2-hydroxyethyl side chain offers a handle for further chemical modification, such as oxidation, esterification, or etherification.

Core Structural Diagram

The molecular structure incorporates a chiral center, a bulky protecting group, and a functional side chain, which are pivotal to its utility in asymmetric synthesis.

Caption: 2D structure of this compound.

Physicochemical Data Summary

A summary of key physicochemical properties is presented below for quick reference.

PropertyValueReference
CAS Number 1273577-11-9
Molecular Formula C₁₁H₂₂N₂O₃
Molecular Weight 230.31 g/mol [3]
Physical Form Liquid
Density 1.067 ± 0.06 g/cm³
Flash Point 166.8 ± 22.3 °C
Purity Typically ≥97%
Storage Conditions 4°C, protect from light
InChI Key FPQSSQQQKLJLPA-VIFPVBQESA-N

Synthesis and Purification

The synthesis of chiral piperazine derivatives often requires a multi-step approach that establishes the desired stereocenter early and carries it through the synthesis.[4] A robust and scalable synthesis for the title compound can be envisioned starting from the commercially available (S)-piperazine-2-carboxylic acid. The workflow involves protection of the two nitrogen atoms, followed by selective reduction of the carboxylic acid to the primary alcohol, and finally, selective deprotection of one nitrogen.

The causality behind this strategy is rooted in controlling the reactivity of the piperazine nitrogens. The initial protection with an orthogonal protecting group strategy (e.g., Boc and Cbz) is critical. The subsequent selective reduction of the carboxylic acid is a key transformation. Using a reagent like borane (BH₃) is preferred as it chemoselectively reduces carboxylic acids in the presence of the less reactive carbamates (Boc group).

Synthetic Workflow Diagram

synthesis_workflow start (S)-Piperazine-2- carboxylic acid protect Step 1: N-Protection (Boc₂O, Cbz-Cl) start->protect Boc₂O, NaOH then Cbz-Cl intermediate1 Differentially Protected Intermediate protect->intermediate1 reduce Step 2: Selective Reduction (e.g., BH₃•THF) intermediate1->reduce BH₃•THF intermediate2 (S)-1-Boc-4-Cbz-3- (hydroxymethyl)piperazine reduce->intermediate2 deprotect Step 3: Selective Deprotection (e.g., H₂, Pd/C) intermediate2->deprotect H₂, Pd/C product (S)-Tert-butyl 3-(2-hydroxyethyl) piperazine-1-carboxylate deprotect->product

Caption: Proposed synthetic workflow for the target molecule.

Detailed Experimental Protocol: Synthesis

This protocol is a representative procedure based on established chemical transformations for similar structures.[4][5]

Step 1: N,N'-Diprotection of (S)-piperazine-2-carboxylic acid

  • Dissolve (S)-piperazine-2-carboxylic acid dihydrochloride (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium hydroxide (2.5 eq) to basify the solution.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise while maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Cool the mixture to 0 °C again and add benzyl chloroformate (Cbz-Cl, 1.1 eq) and sodium bicarbonate (3.0 eq).

  • Stir at room temperature for an additional 6 hours.

  • Extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure to yield the diprotected intermediate.

Causality: The Boc group is introduced first under basic conditions to protect the more nucleophilic secondary amine. The subsequent addition of Cbz-Cl protects the remaining nitrogen. This differential protection is key for the final selective deprotection step.

Step 2: Selective Reduction to the Alcohol

  • Dissolve the diprotected intermediate (1.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Cool the solution to 0 °C.

  • Add a solution of borane-THF complex (1.0 M in THF, 2.0 eq) dropwise over 30 minutes.

  • Allow the reaction to stir at room temperature for 4 hours, monitoring by TLC.

  • Carefully quench the reaction at 0 °C by the slow addition of methanol.

  • Concentrate the mixture under reduced pressure. The residue is purified by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford the protected alcohol intermediate.

Causality: Borane is a chemoselective reducing agent that readily reduces carboxylic acids over the more electron-rich and sterically hindered carbamate protecting groups. Anhydrous conditions are essential to prevent quenching of the borane reagent.

Step 3: Selective Deprotection

  • Dissolve the protected alcohol (1.0 eq) in methanol.

  • Add Palladium on carbon (10% w/w, 0.1 eq) to the solution.

  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (balloon).

  • Stir the reaction vigorously at room temperature for 8 hours.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the final product, this compound, as a liquid.

Causality: Hydrogenolysis is the standard method for removing the Cbz (benzyl carbamate) group. The palladium catalyst facilitates the cleavage of the benzylic C-O bond, releasing the free amine, while the Boc group remains intact under these neutral conditions.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the structure and purity of the final compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

NMR Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework of the molecule. Based on data for similar N-Boc protected piperazine derivatives, the following assignments can be predicted.[6]

¹H-NMR (500 MHz, CDCl₃):

  • δ 3.85 - 3.75 (m, 1H): Proton on the chiral carbon (C3-H).

  • δ 3.70 - 3.60 (m, 2H): Methylene protons adjacent to the hydroxyl group (-CH₂-OH).

  • δ 3.40 - 3.25 (m, 2H): Protons on the piperazine ring adjacent to the Boc-protected nitrogen.

  • δ 2.90 - 2.70 (m, 3H): Remaining piperazine ring protons.

  • δ 2.50 (br s, 1H): NH proton of the secondary amine.

  • δ 2.00 (br s, 1H): OH proton of the alcohol.

  • δ 1.80 - 1.60 (m, 2H): Methylene protons of the ethyl side chain (-CH-CH₂-CH₂-OH).

  • δ 1.46 (s, 9H): Nine equivalent protons of the tert-butyl group.

¹³C-NMR (126 MHz, CDCl₃):

  • δ 155.0: Carbonyl carbon of the Boc group.

  • δ 79.5: Quaternary carbon of the tert-butyl group.

  • δ 60.5: Carbon of the methylene group attached to the hydroxyl (-CH₂-OH).

  • δ 57.0: Chiral carbon of the piperazine ring (C3).

  • δ 46.5, 45.0, 44.0: Remaining piperazine ring carbons.

  • δ 35.0: Carbon of the methylene group on the side chain adjacent to the ring.

  • δ 28.5: Three equivalent methyl carbons of the tert-butyl group.

IR Spectroscopy and Mass Spectrometry
  • IR (film): Expected peaks would include a broad absorption around 3400 cm⁻¹ (O-H and N-H stretching), sharp peaks around 2970-2850 cm⁻¹ (C-H stretching), and a strong absorption around 1690 cm⁻¹ (C=O stretching of the Boc carbamate).[6]

  • Mass Spectrometry (ESI-TOF): The expected mass for the protonated molecule [M+H]⁺ would be approximately m/z 231.17.

Applications in Drug Development

This compound is not an active pharmaceutical ingredient itself but rather a high-value chiral intermediate.[7] Its utility lies in providing a pre-formed, stereochemically pure piperazine core that can be elaborated into more complex drug candidates. The piperazine motif is a "privileged scaffold" in medicinal chemistry, known to improve pharmacokinetic properties like solubility and bioavailability.[2]

Role as a Chiral Building Block

The primary application is in the synthesis of monosubstituted piperazines. The strategic placement of the Boc group allows for reactions at the unprotected secondary amine. Common transformations include:

  • N-Alkylation: Reaction with alkyl halides.[2]

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

  • N-Acylation: Reaction with acyl chlorides or carboxylic acids.

  • Buchwald-Hartwig Amination: Palladium-catalyzed coupling with aryl halides.[8]

Once the desired substituent is installed at the N4 position, the Boc group can be easily removed under acidic conditions (e.g., trifluoroacetic acid or HCl in dioxane) to reveal the N1 amine for further functionalization if needed, or to yield the final product.

Logical Application Workflow

application_workflow cluster_0 Selective Functionalization start (S)-Boc-piperazine-ethanol N4-H OH alkylation N-Alkylation (R-X, Base) start:n4->alkylation reductive_amination Reductive Amination (R-CHO, NaBH(OAc)₃) start:n4->reductive_amination acylation N-Acylation (R-COCl) start:n4->acylation intermediate N4-Substituted Intermediate Boc-N1 OH alkylation->intermediate reductive_amination->intermediate acylation->intermediate deprotection Boc Deprotection (TFA or HCl) intermediate->deprotection final_product Final Drug Candidate deprotection->final_product

Caption: Strategic use in multi-step drug synthesis.

Safety and Handling

This compound is classified as a hazardous chemical.[9]

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Measures: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.[10]

  • Storage: Store in a tightly sealed container in a cool, dry place at the recommended temperature of 4°C, protected from light.

References

  • Benchchem. (n.d.). Spectroscopic Data for the Characterization of N-Boc-Piperazine Derivatives: A Comparative Guide.
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  • Guidechem. (n.d.). 1-BOC-PIPERAZINE 57260-72-7 wiki.
  • Dakenchem. (n.d.). Exploring N-Boc-Piperazine: Properties, Applications, and Manufacturing.
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  • Benchchem. (n.d.). Tert-butyl (S)-3-(hydroxymethyl)piperazine-1-carboxylate hydrochloride.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Capot Chemical. (n.d.). MSDS of tert-butyl (2S)-2-(2-hydroxyethyl)piperazine-1-carboxylate hydrochloride.
  • Appretech Scientific Limited. (n.d.). tert-butyl (S)-3-(2-hydroxyethyl)piperazine-1-carboxylate.
  • BOC Sciences. (n.d.). CAS 1273577-11-9 tert-Butyl (S)-3-(2-hydroxyethyl)piperazine-1-carboxylate.
  • Fisher Scientific. (2023). SAFETY DATA SHEET tert-Butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate.
  • ResearchGate. (n.d.). A Practical Synthesis of Differentially Protected 2-(Hydroxymethyl)piperazines.
  • Benchchem. (n.d.). Application Note: Synthesis of Monosubstituted Piperazines using N-Boc-Piperazine.
  • PubMed Central. (n.d.). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines.
  • Indian Journal of Heterocyclic Chemistry. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate.
  • ChemicalBook. (n.d.). This compound | 1273577-11-9.
  • PubMed Central. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor.
  • PubChemLite. (n.d.). Tert-butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate (C11H22N2O3).

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An In-depth Technical Guide to the Spectroscopic Characterization of (S)-Tert-butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(S)-tert-butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate is a chiral heterocyclic building block of significant interest in medicinal chemistry and drug development. Its utility as a scaffold in the synthesis of complex pharmaceutical agents necessitates unambiguous structural confirmation and purity assessment. This technical guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize this molecule. By integrating established principles with practical, field-proven insights, this document serves as an essential resource for researchers, offering detailed experimental protocols, data interpretation, and the causal reasoning behind analytical choices.

Introduction: The Imperative for Spectroscopic Verification

In the landscape of modern drug discovery, the structural integrity of synthetic intermediates is paramount. This compound, with its defined stereochemistry and multiple functional groups, presents a unique analytical challenge. Spectroscopic analysis is not merely a procedural step but a foundational pillar of quality control, ensuring that the precise three-dimensional architecture of the molecule is confirmed before its incorporation into downstream synthetic pathways. This guide delves into the multi-technique approach required for its complete characterization, providing the "why" behind the "how" of each analytical method.

Molecular Structure and Key Features

A thorough understanding of the molecule's structure is the prerequisite for interpreting its spectroscopic output. The key features of this compound (Molecular Formula: C₁₁H₂₂N₂O₃, Monoisotopic Mass: 230.16304 Da) are highlighted below.[1][2]

  • Piperazine Ring: A six-membered saturated heterocycle that can exist in chair conformations.

  • Chiral Center: The stereogenic carbon at the C3 position dictates the (S)-configuration.

  • N-Boc Protecting Group: A tert-butyloxycarbonyl group attached to N1, which introduces a characteristic carbamate functionality and sterically influences the ring conformation.

  • Secondary Amine: The unprotected nitrogen at the N4 position.

  • Primary Alcohol: The hydroxyl group at the terminus of the ethyl side chain.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution.[3] It provides detailed information about the carbon-hydrogen framework and the connectivity of atoms. For piperazine derivatives, NMR is particularly crucial for confirming stereochemistry and observing conformational dynamics.[4][5][6]

Experimental Protocol: ¹H and ¹³C NMR Analysis

A standardized protocol ensures reproducibility and accuracy.[3]

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical, as chemical shifts can vary significantly.[6][7]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to reference the chemical shifts to 0.00 ppm.[3]

  • Instrument Setup:

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to optimize homogeneity and spectral resolution.

  • ¹H NMR Acquisition:

    • Set the spectral width to encompass all proton signals (typically 0-12 ppm).

    • Utilize a standard 90° pulse sequence.

    • Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover all carbon signals (typically 0-200 ppm).

    • Employ a proton-decoupled pulse sequence to simplify the spectrum to singlets and enhance signal intensity.

    • A greater number of scans is required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.[3]

  • Data Processing:

    • Apply Fourier transformation to the free induction decay (FID).

    • Phase the spectrum to ensure pure absorption line shapes.

    • Calibrate the chemical shift axis using the internal standard.

    • Integrate the ¹H NMR signals to determine the relative proton count for each resonance.[3]

G A Sample Prep (Dissolve & Add Standard) B Instrument Setup (Lock & Shim) A->B C Data Acquisition (¹H & ¹³C Pulse Sequences) B->C D Data Processing (FT, Phase & Calibrate) C->D E Structural Analysis (Assign Peaks) D->E

Caption: Standardized workflow for NMR spectroscopic analysis.

¹H NMR Data Interpretation (400 MHz, CDCl₃)

The ¹H NMR spectrum provides a proton census of the molecule. The presence of the chiral center and the N-Boc group often restricts bond rotation and ring inversion, leading to complex splitting patterns.[5]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCausality and Insights
~3.80 - 4.00m1HH-3The proton on the chiral center, coupled to adjacent CH₂ groups.
~3.65t, J ≈ 5.5 Hz2H-CH₂-OHProtons adjacent to the hydroxyl group, showing coupling to the other side-chain CH₂ group.
~2.70 - 3.10m5HPiperazine Ring Protons (H-2, H-5, H-6)These protons are often diastereotopic and exhibit complex splitting due to restricted ring conformation and coupling to each other and H-3. The signal for the NH proton is also expected in this region and is often broad.
~2.50br s1H-NH The secondary amine proton signal is typically broad due to quadrupole broadening and chemical exchange. Its position is solvent and concentration-dependent.
~2.20br s1H-OH The alcohol proton signal is also broad and its position is variable. It can be confirmed by a D₂O shake, which causes the peak to disappear.
~1.70 - 1.85m2H-CH₂ -CH₂OHSide-chain protons coupled to both H-3 and the terminal CH₂OH group.
1.46s9H-C(CH₃ )₃A strong, sharp singlet, highly characteristic of the tert-butyl group where all nine protons are chemically equivalent.
¹³C NMR Data Interpretation (100 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments.

Chemical Shift (δ, ppm)AssignmentCausality and Insights
~155.5N-C =OThe carbamate carbonyl carbon, deshielded by the adjacent nitrogen and oxygen atoms.
~79.8-C (CH₃)₃The quaternary carbon of the tert-butyl group, a characteristic signal for Boc-protected amines.
~61.0-C H₂-OHThe carbon bearing the hydroxyl group.
~55-58Piperazine Ring CarbonsSignals corresponding to C3, C5, and C2. Their exact positions are influenced by the substituents.
~45-48Piperazine Ring CarbonsSignals corresponding to C6.
~35.8-C H₂-CH₂OHThe side-chain methylene carbon attached to the piperazine ring.
28.4-C(C H₃)₃The three equivalent methyl carbons of the tert-butyl group, appearing as a strong signal.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol

The sample can be analyzed neat as a thin film between two salt (NaCl or KBr) plates or using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.

IR Data Interpretation
Wavenumber (cm⁻¹)Vibration TypeFunctional GroupSignificance and Interpretation
3450 - 3300 (broad)O-H StretchAlcohol (-OH)A strong, broad absorption is a hallmark of a hydrogen-bonded hydroxyl group.[8][9]
3350 - 3310 (medium)N-H StretchSecondary Amine (-NH)A single, moderately sharp peak in this region is characteristic of a secondary amine.[10]
2975 - 2850C-H StretchAlkanes (sp³ C-H)These absorptions confirm the presence of the aliphatic backbone of the molecule.
1695 - 1680 (strong)C=O StretchCarbamate (-O-(C=O)-N)This very strong, sharp peak is the most prominent feature in the spectrum and is definitive for the carbonyl of the N-Boc group.[8]
1250 - 1020C-N and C-O StretchAmine and AlcoholThese absorptions appear in the complex "fingerprint region" and correspond to the C-N bonds of the piperazine ring and the C-O bond of the alcohol.[10][11]

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and offers structural information based on the fragmentation pattern of the molecule upon ionization.[3] Electrospray Ionization (ESI) is a soft ionization technique well-suited for this polar, non-volatile compound, typically yielding the protonated molecular ion [M+H]⁺.[12]

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.

  • Infusion: Introduce the sample directly into the ESI source via a syringe pump or through an LC system.

  • Data Acquisition: Acquire the spectrum in positive ion mode, scanning a mass range that includes the expected molecular ion (e.g., m/z 100-500).

MS Data Interpretation
  • Molecular Ion: The primary ion observed will be the protonated molecule [M+H]⁺ at m/z 231.17.[1] Other adducts, such as the sodium adduct [M+Na]⁺ at m/z 253.15, may also be present.[1]

  • Fragmentation Analysis: Collision-induced dissociation (CID) of the [M+H]⁺ ion reveals characteristic fragmentation pathways for piperazine derivatives.[12][13][14] The N-Boc group is a labile entity and its fragmentation is a key diagnostic tool.

Key Fragmentation Pathways:

  • Loss of Isobutylene: A characteristic fragmentation of the Boc group, resulting in a fragment at m/z 175 ([M+H - 56]⁺).

  • Loss of the Boc Group: Cleavage of the N-C bond of the carbamate leads to the loss of the entire Boc group (100 Da), yielding a fragment at m/z 131 .

  • Ring Cleavage: The piperazine ring itself can undergo cleavage, leading to characteristic fragment ions such as m/z 56 and m/z 70, which are common for the piperazine core.[12]

G M [M+H]⁺ m/z 231 F1 [M+H - C₄H₈]⁺ m/z 175 M->F1 - 56 Da (isobutylene) F2 [M+H - C₅H₉O₂]⁺ m/z 131 M->F2 - 100 Da (Boc group) F3 Ring Fragments m/z 56, 70 F2->F3 Ring Cleavage

Caption: Proposed ESI-MS fragmentation pathway for the target compound.

Conclusion

The comprehensive and unambiguous characterization of this compound is achieved through the synergistic application of NMR, IR, and MS techniques. NMR spectroscopy defines the precise carbon-hydrogen framework and stereochemical arrangement. IR spectroscopy provides rapid confirmation of essential functional groups like the alcohol, secondary amine, and the critical N-Boc carbonyl. Finally, mass spectrometry verifies the molecular weight and reveals diagnostic fragmentation patterns that confirm the overall structure. Together, these methods form a self-validating system, providing researchers and drug development professionals with the high-confidence data required for advancing synthetic programs.

References

  • 质谱学报. (n.d.). Mass Fragmentation Characteristics of Piperazine Analogues. Retrieved from [Link][12]

  • ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer drugs. Retrieved from [Link][13]

  • PubMed. (2001). Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes. Retrieved from [Link][15]

  • ResearchGate. (n.d.). Chemical structures, precursor ions, [M+H]+ and fragmentation patterns of piperazine designer drugs observed in LC-MS. Retrieved from [Link][16]

  • Taylor & Francis Online. (2022). Synthesis and characterization of some 2-quinonyl piperazine derivatives. Retrieved from [Link][14]

  • IJPPR. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. Retrieved from [Link][17]

  • PubMed. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Retrieved from [Link][18]

  • ChemRxiv. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. Retrieved from [Link][4]

  • Chemistry Steps. (n.d.). Interpreting IR Spectra. Retrieved from [Link][8]

  • PubChem. (n.d.). tert-Butyl piperazine-1-carboxylate. Retrieved from [Link][19]

  • ResearchGate. (n.d.). 1H NMR spectra of compound 3a measured in five different solvents. Retrieved from [Link][7]

  • NIH. (n.d.). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Retrieved from [Link][5]

  • Appretech Scientific Limited. (n.d.). tert-butyl (S)-3-(2-hydroxyethyl)piperazine-1-carboxylate. Retrieved from [Link][20]

  • NIST WebBook. (n.d.). t-Butyl 1-piperaziencarboxylate. Retrieved from [Link][21]

  • University of Calgary. (n.d.). IR: amines. Retrieved from [Link][10]

  • Chemistry LibreTexts. (2024). 12.7: Interpreting Infrared Spectra. Retrieved from [Link][11]

  • Wiley Online Library. (1978). 13C‐NMR sequence analysis 8. Investigation on piperazine‐containing copolyamides. Retrieved from [Link][22]

  • University of Wisconsin-River Falls. (n.d.). INFRARED SPECTROSCOPY (IR). Retrieved from [Link]

  • NIH. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Retrieved from [Link][6]

  • Chemguide. (n.d.). interpreting infra-red spectra. Retrieved from [Link][9]

  • Sunway Pharm Ltd. (n.d.). tert-butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate. Retrieved from [Link][23]

  • PubChemLite. (n.d.). Tert-butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate (C11H22N2O3). Retrieved from [Link][1]

  • PubChem. (n.d.). (S)-tert-butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate. Retrieved from [Link][2]

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A Technical Guide to the Synthesis of (S)-Tert-butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate: Key Starting Materials and Strategic Approaches

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(S)-tert-Butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate is a highly valuable chiral building block in modern drug discovery, prized for its role in constructing complex pharmaceutical agents. The precise arrangement of its stereocenter, the versatile hydroxyethyl side chain, and the strategically placed Boc-protecting group make it an indispensable intermediate. This technical guide provides an in-depth analysis of the principal synthetic strategies for its preparation, designed for researchers and drug development professionals. We will explore two robust and field-proven methodologies: the chiral pool synthesis starting from the readily available amino acid, (S)-aspartic acid, and an asymmetric approach centered on the regioselective ring-opening of a chiral epoxide. Each strategy is detailed with a focus on the underlying chemical logic, step-by-step experimental protocols, and a comparative analysis to guide synthetic planning and process development.

Introduction: The Significance of a Versatile Chiral Building Block

The piperazine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in FDA-approved drugs.[1] Its unique physicochemical properties allow it to engage in multiple hydrogen bonding interactions and modulate aqueous solubility and lipophilicity, making it a favored component for optimizing the pharmacokinetic profiles of drug candidates.

This compound elevates this utility by incorporating three critical features:

  • The (S)-Stereocenter: The introduction of chirality at the C3 position provides a three-dimensional architecture essential for specific, high-affinity interactions with biological targets such as enzymes and receptors.

  • The Boc Protecting Group: The tert-butoxycarbonyl (Boc) group at the N1 position deactivates this nitrogen, enabling selective functionalization at the more nucleophilic N4 position. Its stability under various reaction conditions and ease of removal under acidic conditions make it ideal for multi-step syntheses.

  • The 2-Hydroxyethyl Side Chain: This functional "handle" provides a site for further chemical modification, allowing for the extension of the molecule and the introduction of other pharmacophoric elements through etherification, esterification, or oxidation.

The convergence of these features in a single molecule makes its efficient and stereocontrolled synthesis a topic of significant interest. This guide will focus on the most practical and scalable approaches to its preparation.

Key Synthetic Strategies & Starting Materials

The asymmetric synthesis of this target molecule primarily relies on two powerful strategies that leverage commercially available, enantiopure starting materials.

Strategy A: Chiral Pool Synthesis from (S)-Aspartic Acid

This classic approach utilizes a naturally occurring chiral molecule—an amino acid—as the foundational starting material, ensuring the final product's absolute stereochemistry is established from the outset. (S)-Aspartic acid is an exemplary precursor due to its inherent (S)-stereoconfiguration and the presence of two distinct carboxylic acid groups that can be chemically differentiated.

The core logic of this pathway is to transform the two carboxylic acid groups and the primary amine of (S)-aspartic acid into the three nitrogen and one carbon atoms required to form the piperazine core, while reducing one of the carboxyl groups to form the hydroxyethyl side chain. The synthesis proceeds through the formation of a key chiral 1,2-diamine intermediate, which then undergoes cyclization.[1]

The general transformation is as follows:

  • Initial Protection: The amino group of (S)-aspartic acid is protected, typically as a Boc carbamate, and one of the carboxylic acids is esterified.

  • Amide Formation: The remaining carboxylic acid is converted to an amide.

  • Selective Reduction: The ester is selectively reduced to the primary alcohol using a mild reducing agent like sodium borohydride in the presence of a Lewis acid, or more robustly with borane complexes. This forms the hydroxyethyl moiety.

  • Amine Formation: The amide is reduced to a primary amine, typically using lithium aluminum hydride (LAH) or borane, yielding a differentially protected chiral diamine.

  • Cyclization: The protecting group on the first amine is removed, and the resulting free amine undergoes intramolecular cyclization, often via reaction with a two-carbon electrophile (like a haloacetyl halide) followed by reduction, or through other annulation strategies to form the piperazine ring.[1][2]

  • Final Protection: The piperazine is then selectively protected at the N1 position with a Boc group to yield the final product.

G cluster_0 Strategy A: From (S)-Aspartic Acid A (S)-Aspartic Acid B N-Boc, α-Ester Intermediate A->B 1. Boc₂O 2. Esterification C β-Amide Derivative B->C Amidation D Chiral Amino Alcohol C->D Selective Ester Reduction (e.g., BH₃) E Key 1,2-Diamine Precursor D->E Amide Reduction (e.g., LAH) F Cyclized Piperazinone E->F 1. N-deprotection 2. Annulation with haloacetyl halide G (S)-3-(2-Hydroxyethyl) piperazine F->G Amide Reduction H Final Product: (S)-1-Boc-3-(2-hydroxyethyl) piperazine G->H Boc₂O, Et₃N

Caption: Synthetic pathway from (S)-Aspartic Acid.

This protocol is a representative synthesis adapted from established methodologies for converting amino acids to chiral piperazines.[1][2]

Step 1: Synthesis of (S)-tert-butyl 2-((2-amino-2-oxoethyl)amino)-4-hydroxybutanoate To a solution of N-Boc-(S)-aspartic acid β-tert-butyl ester (1 equiv.) in anhydrous THF at 0 °C, isobutyl chloroformate (1.1 equiv.) and N-methylmorpholine (1.1 equiv.) are added. The mixture is stirred for 30 minutes, after which a solution of aqueous ammonia (2 equiv.) is added. The reaction is allowed to warm to room temperature and stirred for 4 hours. The solvent is removed under reduced pressure, and the residue is extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous Na₂SO₄, and concentrated to yield the amide intermediate. This intermediate is then subjected to selective reduction of the ester using borane-dimethyl sulfide complex (BH₃·SMe₂) in THF to yield the corresponding alcohol.

Step 2: Formation of the Diamine Precursor The amide from the previous step (1 equiv.) is dissolved in anhydrous THF and added dropwise to a stirred suspension of lithium aluminum hydride (LAH) (3 equiv.) in THF at 0 °C. The mixture is then refluxed for 6 hours. After cooling to 0 °C, the reaction is quenched by the sequential addition of water, 15% aqueous NaOH, and water. The resulting solid is filtered off, and the filtrate is concentrated to give the crude diamine precursor, which is used without further purification.

Step 3: Cyclization to form the Piperazine Ring The crude diamine (1 equiv.) is dissolved in dichloromethane (DCM). To this solution, chloroacetyl chloride (1.1 equiv.) and triethylamine (2.5 equiv.) are added at 0 °C. The reaction is stirred at room temperature for 12 hours. The mixture is washed with saturated aqueous NaHCO₃ and brine. The organic layer is dried and concentrated. The resulting chloroacetamide intermediate is then dissolved in THF and treated with a strong base such as sodium hydride to induce intramolecular cyclization to the piperazinone.

Step 4: Reduction and Final Boc-Protection The piperazinone intermediate (1 equiv.) is reduced to the piperazine using LAH (2 equiv.) in refluxing THF. After workup, the crude piperazine is dissolved in DCM. Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv.) and triethylamine (1.2 equiv.) are added, and the mixture is stirred at room temperature overnight. The solvent is evaporated, and the residue is purified by column chromatography (silica gel, ethyl acetate/hexanes) to afford this compound.

Strategy B: Asymmetric Synthesis via Chiral Epoxide Ring-Opening

This strategy is highly convergent, constructing the chiral center and the carbon backbone of the side chain simultaneously. The key step is the nucleophilic ring-opening of a chiral epoxide by an amine. The stereochemistry is controlled by the choice of the enantiopure epoxide starting material.

The logic here involves a two-step sequence: an intermolecular nucleophilic attack followed by an intramolecular cyclization. A mono-protected ethylenediamine serves as the diamine precursor. Its primary amine attacks a chiral epoxide, such as (S)-glycidol or a derivative where the hydroxyl group is protected. This regioselective attack, typically at the less hindered carbon, establishes the C-N bond and the stereocenter with the hydroxyl group. The second, now free, amine of the ethylenediamine backbone then displaces an in-situ generated or pre-installed leaving group to close the ring.

The general transformation is as follows:

  • Starting Materials: The key precursors are a mono-protected ethylenediamine, such as N-Boc-ethylenediamine, and a chiral three-carbon epoxide like (S)-glycidol or (R)-epichlorohydrin.

  • Intermolecular Ring-Opening: The primary amine of N-Boc-ethylenediamine attacks the terminal carbon of the epoxide (e.g., (R)-epichlorohydrin), opening the ring to form a chiral amino alcohol with a chloromethyl group.[3] This reaction is often catalyzed by a Lewis acid or performed under heating.

  • Intramolecular Cyclization: Under basic conditions (e.g., using K₂CO₃ or NaOH), the secondary amine (from the original ethylenediamine) undergoes an intramolecular Sₙ2 reaction, displacing the chloride to form the six-membered piperazine ring.

  • Final Functionalization: The resulting N4-Boc protected piperazine alcohol can then be deprotected and re-protected at the N1 position if necessary to achieve the desired isomer, though direct synthesis often yields the thermodynamically more stable product. A more direct route involves reacting N-benzyl ethylenediamine with a protected glycidol, cyclizing, and then performing a Boc-protection/debenzylation sequence.

G cluster_1 Strategy B: Via Chiral Epoxide Ring-Opening A N-Boc-ethylenediamine C Ring-Opened Adduct (Amino-chloro-alcohol) A->C EtOH, Reflux B (R)-Epichlorohydrin (Chiral Epoxide) B->C D (S)-1-Boc-3-hydroxymethyl piperazine C->D Base-mediated Intramolecular Cyclization (e.g., K₂CO₃) E Oxidized Aldehyde D->E Mild Oxidation (e.g., Dess-Martin) F Final Product: (S)-1-Boc-3-(2-hydroxyethyl) piperazine E->F 1. Wittig Reaction (Ph₃P=CH₂) 2. Hydroboration-Oxidation

Caption: Synthetic pathway via Chiral Epoxide.

This protocol is a representative synthesis based on established methodologies for epoxide ring-opening and subsequent homologation.

Step 1: Synthesis of tert-butyl (S)-2-((2-chloro-1-hydroxyethyl)amino)ethylcarbamate N-Boc-ethylenediamine (1.0 equiv.) and (R)-epichlorohydrin (1.05 equiv.) are dissolved in ethanol and heated to reflux for 16 hours. The solvent is removed under reduced pressure, and the resulting crude oil (the ring-opened amino-chloro-alcohol) is used directly in the next step.

Step 2: Synthesis of (S)-tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate The crude intermediate from Step 1 is dissolved in a mixture of methanol and water. Potassium carbonate (3.0 equiv.) is added, and the mixture is heated to reflux for 8 hours to facilitate intramolecular cyclization. After cooling, the methanol is removed in vacuo, and the aqueous residue is extracted with dichloromethane. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography to yield (S)-tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate.

Step 3: Chain Extension to the 2-Hydroxyethyl Side Chain The primary alcohol from Step 2 (1.0 equiv.) is dissolved in DCM and treated with Dess-Martin periodinane (1.2 equiv.) at room temperature for 2 hours to yield the corresponding aldehyde. The crude aldehyde is then subjected to a Wittig reaction with methyltriphenylphosphonium bromide and a strong base (e.g., n-BuLi) to form the terminal alkene. Finally, the alkene is converted to the primary alcohol via hydroboration-oxidation (using BH₃·THF followed by H₂O₂/NaOH) to yield the final product, this compound, after purification.

Comparative Analysis of Synthetic Routes

The choice between these two primary strategies depends on factors such as cost of starting materials, scalability, and the number of synthetic steps.

FeatureStrategy A: Chiral Pool (from S-Aspartic Acid) Strategy B: Asymmetric (from Chiral Epoxide)
Key Starting Material (S)-Aspartic Acid(R)-Epichlorohydrin or (S)-Glycidol derivative, N-Boc-ethylenediamine
Source of Chirality Inherent in the amino acid starting material.Derived from the enantiopure epoxide.
Typical # of Steps 6 - 8 steps4 - 6 steps
Key Challenges - Multiple protection/deprotection steps.- Achieving selectivity in reactions with two carboxyl groups.- Use of hazardous reagents (e.g., LAH).- Regioselectivity of the initial epoxide opening.- Potential for N,N'-dialkylation of the diamine.- Requires a homologation sequence to build the side chain.
Scalability Well-established but can be lengthy. The use of hazardous hydrides may require specialized equipment for large-scale production.Generally more convergent and potentially more scalable. The homologation adds steps but they are typically high-yielding.

Conclusion

The synthesis of this compound is a critical process for the pharmaceutical industry, and robust methods are essential. Both the chiral pool approach starting from (S)-aspartic acid and the asymmetric synthesis via chiral epoxide ring-opening represent viable and effective strategies.

The selection of a specific route requires careful consideration of economic and practical factors. The chiral pool synthesis offers unparalleled control over stereochemistry from the very first step but often involves a longer synthetic sequence with multiple protection and deprotection steps.[1][2] In contrast, the chiral epoxide strategy is more convergent, potentially reducing the overall step count, though it may require a subsequent chain homologation to achieve the final target.[3] Ultimately, both pathways provide reliable access to this key building block, empowering the continued development of novel and effective therapeutics.

References

  • Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. Der Pharma Chemica. Available at: [Link]

  • CN104557674A - Preparation method of (S)-N-Boc-3-hydroxypiperidine. Google Patents.
  • CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine. Google Patents.
  • A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. PubMed Central. Available at: [Link]

  • Efficient one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines from readily available α-amino acids. New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • Regioselective ring opening of epoxide 1 with piperazine and piperidine derivatives afforded 5a-5e. ResearchGate. Available at: [Link]

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A Senior Scientist's Guide to Chiral Piperazine Derivatives in Drug Discovery: From Privileged Scaffold to Precision Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist

Executive Summary

The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of FDA-approved drugs.[1][2] This guide provides an in-depth technical exploration of the strategic integration of chirality into the piperazine framework, a critical step in transforming this versatile building block into highly selective and potent therapeutic agents. We will move beyond foundational concepts to provide actionable insights, detailing the causal logic behind synthetic choices, presenting robust experimental protocols, and examining the mechanistic basis of chiral piperazine derivatives in key therapeutic areas. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the full potential of this remarkable scaffold.

Part 1: The Strategic Imperative for Chiral Piperazines

The Piperazine Moiety: A "Privileged Scaffold"

The six-membered piperazine heterocycle, with its two nitrogen atoms in a 1,4-arrangement, is the third most common nitrogen-containing ring system in small-molecule drugs.[1][3] Its ubiquity is not accidental but is rooted in a unique combination of physicochemical properties that favorably influence a molecule's drug-like characteristics.

  • Tunable Basicity: As a diprotic base, piperazine possesses two distinct pKa values. This allows it to be protonated at physiological pH, enhancing aqueous solubility—a critical factor for oral bioavailability.[2] Judicious N-substitution can modulate these pKa values to fine-tune solubility and permeability.

  • Pharmacokinetic Anchor: The piperazine ring's structural rigidity and ability to engage in hydrogen bonding contribute to improved metabolic stability and favorable absorption, distribution, metabolism, and excretion (ADME) profiles.[4]

  • Synthetic Versatility: The two nitrogen atoms provide convenient handles for introducing a wide array of substituents, enabling chemists to rapidly generate diverse libraries of compounds for structure-activity relationship (SAR) studies.[4][5]

The Chirality Factor: Unlocking Potency and Specificity

While the piperazine scaffold provides a robust foundation, the introduction of stereocenters elevates its utility from a generic linker to a precision tool. Biological systems—receptors, enzymes, and ion channels—are inherently chiral.[6] Consequently, the stereochemistry of a drug molecule dictates its interaction with its biological target.

  • Eutomer vs. Distomer: Often, only one enantiomer of a chiral drug (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be inactive, less active, or even contribute to undesirable side effects or toxicity.[6] Developing a single enantiomer drug is a cornerstone of modern, safer drug design.

  • Enhanced Target Engagement: A specific stereoisomer can achieve a more precise three-dimensional fit within a target's binding pocket, leading to significantly higher potency and selectivity. This reduces the required therapeutic dose and minimizes off-target effects.

The Unexplored Chemical Space: Beyond N,N'-Substitution

A critical analysis of currently marketed drugs reveals a significant structural bias: approximately 80-83% of piperazine-containing drugs are substituted only at the nitrogen positions.[7][8][9][10] The vast chemical space of carbon-substituted, chiral piperazines remains largely unexplored. This represents a major opportunity in drug discovery. By developing efficient asymmetric syntheses for C-substituted piperazines, we can generate novel molecular architectures with unique pharmacological profiles, potentially unlocking new therapeutic targets and overcoming existing drug resistance mechanisms.[7][8]

Part 2: Asymmetric Synthesis of Chiral Piperazines: A Practical Guide

The efficient and stereocontrolled synthesis of chiral piperazines is the gateway to exploring their therapeutic potential. Modern synthetic chemistry offers a powerful toolkit to achieve this. The choice of method is dictated by the desired substitution pattern, scalability, and available starting materials.

Foundational Strategies: Leveraging Existing Chirality

This approach utilizes readily available, inexpensive chiral molecules, such as α-amino acids, as starting materials. The inherent stereochemistry of the starting material is transferred to the final piperazine product.

A common workflow involves the synthesis of an orthogonally protected chiral 1,2-diamine from an amino acid, followed by a cyclization reaction to form the piperazine ring.[11] This method is particularly effective for producing enantiomerically pure 2-substituted piperazines.

G cluster_0 Chiral Pool Synthesis Workflow start Chiral α-Amino Acid p1 N-Protection & Carboxyl Reduction to Chiral Amino Alcohol start->p1 p2 Functional Group Interconversion (e.g., Hydroxyl to Azide/Amine) p1->p2 p3 Formation of Orthogonally Protected 1,2-Diamine p2->p3 p4 Cyclization via Aza-Michael Addition or Reductive Amination p3->p4 end_node Enantiopure 2-Substituted Piperazine p4->end_node

Caption: Workflow for Chiral Pool Synthesis of Piperazines.

In this strategy, a temporary, recoverable chiral group (the auxiliary) is attached to an achiral substrate. It directs a diastereoselective reaction to create the desired stereocenter on the piperazine precursor. The auxiliary is then cleaved to yield the enantiomerically enriched product. While effective, this approach often requires additional synthetic steps for attachment and removal of the auxiliary.[7]

Catalytic Asymmetric Approaches: The Modern Workhorse

Catalytic methods are highly sought after as they allow a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.

The direct asymmetric hydrogenation of pyrazine or pyrazinone precursors is a powerful and atom-economical method for synthesizing chiral piperazines.[12] Chiral metal complexes (e.g., based on Iridium or Palladium) catalyze the addition of hydrogen across a C=N or C=C double bond, creating one or two stereocenters with high enantioselectivity.[12]

Palladium catalysis offers a versatile platform for constructing chiral piperazines. Key transformations include:

  • Carboamination: This reaction forms a C-C and a C-N bond in a single step, enabling the synthesis of complex disubstituted piperazines from aminoalkenes.[13]

  • Decarboxylative Allylic Alkylation: This allows for the asymmetric synthesis of tertiary piperazin-2-ones, which can be subsequently reduced to the corresponding chiral piperazines.[7]

Catalytic System Transformation Key Features Reference
Pd(dba)₂ / Chiral LigandAsymmetric Hydrogenation of Pyrazin-2-olsAccess to chiral piperazin-2-ones with up to 90% ee.[12]
Pd₂(dba)₃ / P(2-furyl)₃Intramolecular CarboaminationStereoselective preparation of N-aryl-2,6-disubstituted piperazines.[13]
Pd(0) / Chiral Phosphine LigandDecarboxylative Allylic AlkylationForms highly enantioenriched tertiary piperazin-2-ones.[7]
Ir-based PhotocatalystC-H Functionalization (CLAP Protocol)Decarboxylative cyclization to access diverse C2-substituted piperazines.[10]

Table 1: Comparison of Catalytic Systems for Chiral Piperazine Synthesis.

The most cutting-edge approach involves the direct functionalization of a C-H bond on the piperazine ring.[9][10][14] Photoredox catalysis, for example, can generate an α-amino radical from a protected piperazine, which can then react with various partners to install a substituent at the C2 position.[10] This strategy avoids lengthy pre-functionalization of starting materials and opens new avenues for creating structural diversity.[9][14]

Protocol Example: Scalable Synthesis of an Orthogonally Protected-2-Substituted Chiral Piperazine

This protocol is adapted from a validated, scalable method starting from a natural α-amino acid, demonstrating the practical application of the chiral pool strategy.[11]

Objective: To synthesize (R)-1-Boc-4-Cbz-2-methylpiperazine.

Pillar of Trustworthiness: This protocol is self-validating through integrated checkpoints for purification and characterization (TLC, NMR, HPLC) at each critical step, ensuring the purity and identity of intermediates and the final product.

Step 1: Synthesis of (R)-N-Cbz-alaninol

  • To a cooled (0 °C) solution of (R)-Alaninol (1.0 eq) in dichloromethane (DCM), add triethylamine (2.5 eq).

  • Slowly add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor reaction completion by Thin Layer Chromatography (TLC).

  • Upon completion, quench with water and extract the aqueous layer with DCM.

  • Combine organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the title compound.

    • Causality Check: The Cbz group is chosen for its stability and its ability to be removed under orthogonal conditions (hydrogenolysis) to the Boc group.

Step 2: Mesylation and Azide Formation

  • Dissolve the Cbz-alaninol (1.0 eq) in DCM and cool to 0 °C.

  • Add triethylamine (1.5 eq) followed by methanesulfonyl chloride (1.2 eq). Stir for 2 hours.

  • After TLC confirms consumption of starting material, add this solution to a stirred solution of sodium azide (3.0 eq) in dimethylformamide (DMF).

  • Heat the reaction to 80 °C and stir overnight.

  • Cool to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the crude azide.

    • Expertise Insight: This two-step, one-pot procedure is efficient. The mesylate is a good leaving group, facilitating the Sₙ2 displacement by the azide nucleophile to form the key intermediate with inversion of stereochemistry (if applicable to the starting alcohol).

Step 3: Staudinger Reduction and Boc Protection

  • Dissolve the crude azide in a mixture of tetrahydrofuran (THF) and water.

  • Add triphenylphosphine (1.2 eq) and stir at room temperature for 4 hours.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and stir overnight.

  • Concentrate the mixture and purify by chromatography to yield the bis-protected diamine.

    • Causality Check: The Staudinger reaction provides a mild reduction of the azide to the amine, which is trapped in situ by Boc₂O to prevent side reactions and provide the orthogonally protected diamine precursor.

Step 4: Cyclization to form the Piperazine Ring

  • Dissolve the bis-protected diamine (1.0 eq) in acetonitrile.

  • Add 2-bromoethyl-diphenylsulfonium triflate (1.2 eq) and diisopropylethylamine (DIPEA, 3.0 eq).

  • Stir the reaction at room temperature for 24 hours.

  • Monitor by TLC. Upon completion, concentrate the solvent.

  • Purify the residue by flash column chromatography to obtain the final product, (R)-1-Boc-4-Cbz-2-methylpiperazine.

  • Final Validation: Confirm structure and enantiomeric purity via ¹H NMR, ¹³C NMR, and chiral HPLC analysis.

Part 3: Applications in Drug Discovery: Case Studies

The true value of chiral piperazines is demonstrated by their successful application in diverse therapeutic areas. The scaffold's ability to position key pharmacophoric elements in a specific 3D orientation is crucial for potent and selective target modulation.

Central Nervous System (CNS) Disorders

Piperazine derivatives are prolific in CNS drug discovery, largely due to their ability to cross the blood-brain barrier and interact with key neurotransmitter receptors.[15][16]

  • Mechanism of Action: Many CNS-active drugs featuring a piperazine ring modulate serotonin (5-HT) and dopamine (D₂) receptors.[2] The basic nitrogen of the piperazine often forms a critical salt bridge with an acidic residue (e.g., Aspartate) in the receptor binding pocket, anchoring the ligand. The substituents on the ring and the second nitrogen then explore other regions of the binding site to confer selectivity and potency.

  • Case Study: Alzheimer's Disease: Recent research has identified a novel chiral piperazine derivative, cmp2, as a selective activator of the TRPC6 channel.[17] Synaptic loss is a key correlate of cognitive decline in Alzheimer's. Activation of TRPC6 in hippocampal neurons by cmp2 was shown to have synaptoprotective properties and reverse deficits in synaptic plasticity in a mouse model of the disease. The specific stereochemistry of cmp2 is critical for its selective binding and activation of TRPC6 over other related channels.[17]

G cluster_0 Chiral Piperazine in CNS Signaling drug Chiral Piperazine Derivative (e.g., cmp2) receptor Target Receptor (e.g., TRPC6 Channel) drug->receptor Selective Binding & Activation effect Downstream Signaling Cascade (Ca2+ influx) receptor->effect response Therapeutic Response (Synaptic Plasticity Restoration) effect->response

Caption: Chiral Piperazine Derivative Modulating CNS Signaling.

Oncology

The piperazine scaffold is integral to many targeted cancer therapies, particularly kinase inhibitors.[2][15][18]

  • Mechanism of Action: In kinase inhibitors, the piperazine ring often acts as a linker connecting two different pharmacophoric fragments that occupy distinct pockets within the ATP-binding site of the target kinase. Its ability to improve solubility is also a major advantage.[2]

  • Case Study: Novel Vindoline-Piperazine Conjugates: In a recent study, novel conjugates were synthesized by linking N-substituted piperazine pharmacophores to the natural product vindoline.[19][20] Several of these chiral derivatives exhibited potent antiproliferative activity against a panel of 60 human tumor cell lines. Notably, the conjugate containing [4-(trifluoromethyl)benzyl]piperazine was highly effective against a breast cancer cell line with a GI₅₀ of 1.00 μM.[19][20] The specific substitution pattern and chirality were crucial for achieving this high potency and selectivity for cancer cells over non-tumor cells.

G cluster_1 Mechanism of Kinase Inhibition inhibitor Chiral Piperazine-Based Kinase Inhibitor kinase Kinase ATP-Binding Site inhibitor->kinase Competitive Binding substrate Substrate Protein kinase->substrate Phosphorylation no_p No Phosphorylation (Signal Blocked) kinase->no_p atp ATP atp->kinase p_substrate Phosphorylated Substrate (Signal Propagation) substrate->p_substrate

Caption: Chiral Piperazine Derivative as a Kinase Inhibitor.

Infectious Diseases

Piperazine derivatives have a broad spectrum of activity against bacteria, viruses, and fungi.[21][22][23]

  • Mechanism of Action: The mechanism varies widely depending on the specific derivative and pathogen. In fluoroquinolone antibiotics, for example, the piperazine moiety at the C7 position is crucial for antibacterial potency, cell penetration, and modulating the spectrum of activity.[24]

  • Case Study: Anti-HIV Agents: Diarylpyrimidine derivatives bearing a piperazine linker have been developed as potent HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs).[22] Specific chiral derivatives showed excellent activity against wild-type HIV-1, with EC₅₀ values in the low nanomolar range, comparable to approved drugs like nevirapine. The stereochemistry of the piperazine and its substituents is vital for fitting into the NNRTI binding pocket and achieving potent inhibition.[22]

Compound Class Target Organism/Virus Observed Activity (IC₅₀/EC₅₀/MIC) Reference
Fluoroquinolone DerivativesP. aeruginosa (Cipro-resistant)MIC as low as 16 µg/mL[24]
Diarylpyrimidine DerivativesHIV-1 (Wild Type)EC₅₀ = 3.3 nM[22]
Vindoline ConjugatesBreast Cancer (MDA-MB-468)GI₅₀ = 1.00 µM[19][20]
Phenylpiperazine DerivativesHuman Adenovirus (HAdV5)>95% inhibition at 50 µM[25]

Table 2: Bioactivity of Representative Chiral Piperazine Derivatives.

Part 4: Conclusion and Future Perspectives

The strategic incorporation of chirality transforms the versatile piperazine scaffold into a high-precision tool for modern drug discovery. While historically underutilized, the synthesis and application of carbon-substituted chiral piperazines are opening new frontiers in medicinal chemistry.

Future Directions:

  • Advanced Synthesis: The continued development of novel C-H functionalization and photoredox catalysis methods will provide even more direct and efficient routes to novel chiral piperazines.[9][10]

  • Polypharmacology: The ability of the piperazine scaffold to be decorated with multiple pharmacophores can be harnessed to design multi-target ligands for complex diseases like cancer and neurodegenerative disorders.[2]

  • New Therapeutic Areas: As our understanding of biology deepens, the unique 3D structures afforded by chiral piperazines will be invaluable in designing ligands for novel and challenging targets.

By embracing the complexity and potential of chirality, the scientific community can continue to leverage the "privileged" nature of the piperazine scaffold to develop the next generation of safer and more effective medicines.

References

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  • (2024). Recent advances in the piperazine based antiviral agents: A remarkable heterocycle for antiviral research. Arabian Journal of Chemistry.
  • (2017). Piperazine derivatives as antiviral agents with increased therapeutic activity. Google Patents.
  • Singh, V., & Mishra, A. (2024). Design, Synthesis, and Pharmacological Evaluation of Piperazine-Hydrazide Derivatives as Potential CNS-Active Antidepressants. Cuestiones de Fisioterapia.
  • Kumar, R., & Mazumder, A. (2025). Recent advances in piperazine derivatives as antibacterial agents: a comprehensive review (2020-2024). PubMed.
  • Prasad, H. S. N., Ananda, A. P., Amogh, P. M., Gaonkar, N. P., Jayanth, H. S., Sumathi, S., Krishnamurthy, N. B., Mallesha, L., & Mallu, P. (2022). Design, synthesis, and anti-bacterial activities of piperazine based phthalimide derivatives against superbug-MRSA. ResearchGate.

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The Strategic Deployment of (S)-Tert-butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperazine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a multitude of clinically successful drugs.[1][2] Its unique physicochemical properties, including its ability to modulate aqueous solubility and engage in crucial hydrogen bonding interactions, make it an invaluable component in drug design. This technical guide delves into the specific and strategic role of a particularly valuable derivative, (S)-tert-butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate. We will explore its synthesis, emphasizing the importance of stereochemical control, and illuminate its application as a key building block in the development of targeted therapeutics, with a particular focus on kinase inhibitors. Through a detailed examination of its incorporation into advanced drug candidates, this guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the tactical advantages this chiral synthon offers in the pursuit of novel and effective medicines.

Introduction: The Piperazine Moiety as a Privileged Scaffold

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a recurring motif in a vast array of therapeutic agents targeting a wide spectrum of diseases, including central nervous system (CNS) disorders, cancer, and infectious diseases.[3] The strategic introduction of a piperazine core into a drug candidate can significantly influence its pharmacokinetic and pharmacodynamic properties. The two nitrogen atoms provide handles for synthetic modification, allowing for the precise tuning of a molecule's polarity, basicity, and ability to interact with biological targets.[2]

The utility of the piperazine scaffold is further enhanced by the introduction of substituents on the carbon atoms of the ring. This creates chiral centers and expands the three-dimensional chemical space that can be explored, leading to improved potency and selectivity.[4] this compound is a prime example of such a functionalized building block, offering a unique combination of features that are highly advantageous in drug discovery.

Key Structural Features and Their Significance:

  • Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group on one of the nitrogen atoms provides a robust protecting group, allowing for selective functionalization of the second nitrogen. This is crucial for the stepwise construction of complex molecules.

  • (S)-Stereocenter at C3: The defined stereochemistry at the 3-position is critical for enantioselective interactions with chiral biological targets such as enzymes and receptors. This can lead to significant differences in efficacy and safety between enantiomers.

  • 2-Hydroxyethyl Side Chain: The primary alcohol on the side chain provides a versatile functional handle for further synthetic elaboration. It can act as a hydrogen bond donor, participate in ether or ester linkages, or be oxidized to an aldehyde or carboxylic acid, enabling a wide range of molecular elaborations.

Synthesis of this compound: A Chiral Pool Approach

The enantioselective synthesis of chiral piperazine derivatives is a critical aspect of their application in medicinal chemistry. One of the most effective strategies for obtaining enantiomerically pure compounds is the use of the "chiral pool," which utilizes readily available, inexpensive chiral molecules as starting materials. For the synthesis of chiral 2-(2-hydroxyethyl)piperazine derivatives, (S)-aspartic acid serves as an excellent and cost-effective starting material.[5]

The following is a representative, detailed protocol for the synthesis of a closely related chiral 2-(2-hydroxyethyl)piperazine derivative, which illustrates the key transformations involved in a chiral pool synthesis. This methodology can be adapted for the synthesis of the title compound.

Experimental Protocol: Synthesis of a Chiral 2-(2-hydroxyethyl)piperazine Derivative from (S)-Aspartic Acid[5]

Step 1: Synthesis of (S)-4-(tert-butoxycarbonyl)-5-oxotetrahydrofuran-2-carboxylic acid

  • To a solution of (S)-aspartic acid (1.0 eq) in water, add di-tert-butyl dicarbonate (1.1 eq) and sodium bicarbonate (2.2 eq).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Acidify the reaction mixture to pH 2 with 1M HCl.

  • Extract the aqueous layer with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc protected aspartic acid.

  • To a solution of the crude N-Boc aspartic acid in acetic anhydride, add sodium acetate (0.1 eq).

  • Heat the reaction mixture at 80°C for 2 hours.

  • Cool the reaction mixture to room temperature and pour it into ice water.

  • Extract the aqueous layer with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the anhydride.

  • To a solution of the anhydride in THF at 0°C, add sodium borohydride (1.5 eq) portion-wise.

  • Stir the reaction mixture at 0°C for 1 hour and then at room temperature for 3 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield (S)-4-(tert-butoxycarbonyl)-5-oxotetrahydrofuran-2-carboxylic acid.

Step 2: Synthesis of tert-butyl (S)-2-(2,2-dimethoxyethyl)-4-oxopyrrolidine-1-carboxylate

  • To a solution of the product from Step 1 in methanol, add a catalytic amount of sulfuric acid.

  • Reflux the reaction mixture for 4 hours.

  • Cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the methyl ester.

  • To a solution of the methyl ester in dichloromethane at -78°C, add DIBAL-H (1.1 eq) dropwise.

  • Stir the reaction mixture at -78°C for 1 hour.

  • Quench the reaction with methanol.

  • Allow the reaction to warm to room temperature and add a saturated solution of Rochelle's salt.

  • Stir the mixture vigorously for 1 hour.

  • Separate the layers and extract the aqueous layer with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the lactol.

  • To a solution of the lactol in methanol, add trimethyl orthoformate and a catalytic amount of p-toluenesulfonic acid.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Neutralize the reaction with triethylamine and concentrate under reduced pressure.

  • To a solution of the crude acetal in dichloromethane, add Dess-Martin periodinane (1.2 eq).

  • Stir the reaction mixture at room temperature for 2 hours.

  • Quench the reaction with a saturated solution of sodium thiosulfate.

  • Extract the aqueous layer with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield tert-butyl (S)-2-(2,2-dimethoxyethyl)-4-oxopyrrolidine-1-carboxylate.

Step 3: Synthesis of this compound

  • To a solution of the product from Step 2 in methanol, add ammonium acetate (5.0 eq) and sodium cyanoborohydride (1.5 eq).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude aminopyrrolidine.

  • To a solution of the crude aminopyrrolidine in methanol, add a catalytic amount of palladium on carbon (10%).

  • Stir the reaction mixture under a hydrogen atmosphere (1 atm) for 12 hours.

  • Filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure.

  • To a solution of the resulting diamine in dichloromethane, add di-tert-butyl dicarbonate (1.1 eq).

  • Stir the reaction mixture at room temperature for 4 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • To a solution of the crude Boc-protected diamine in THF, add lithium aluminum hydride (2.0 eq) at 0°C.

  • Stir the reaction mixture at room temperature for 6 hours.

  • Quench the reaction by the sequential addition of water, 15% NaOH solution, and water.

  • Filter the resulting solid and wash with THF.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography to yield this compound.

Application in Medicinal Chemistry: A Key Building Block for Kinase Inhibitors

The strategic importance of this compound is prominently demonstrated in its use as a key intermediate in the synthesis of potent and selective kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.

Case Study: Synthesis of the PI3Kβ Inhibitor GSK2636771

GSK2636771 is a potent and selective inhibitor of the β-isoform of phosphoinositide 3-kinase (PI3Kβ), a key enzyme in the PI3K/Akt/mTOR signaling pathway that is frequently dysregulated in cancer.[6] The synthesis of GSK2636771 showcases the utility of this compound as a chiral building block for introducing a critical recognition element for the target enzyme.

Synthetic Workflow for the Incorporation of the Chiral Piperazine Moiety:

GSK2636771_Synthesis A (S)-Tert-butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate B Activation of Hydroxy Group A->B e.g., MsCl, Et3N C Activated Intermediate B->C E Nucleophilic Substitution C->E D Core Heterocycle D->E F Boc Deprotection E->F e.g., TFA or HCl G Final Coupling F->G H GSK2636771 G->H

Caption: Synthetic workflow for incorporating the chiral piperazine.

Causality in Experimental Choices:

  • Activation of the Hydroxyl Group: The primary alcohol of the starting material is first activated, typically by conversion to a better leaving group such as a mesylate or tosylate. This enhances its reactivity for the subsequent nucleophilic substitution reaction.

  • Nucleophilic Substitution: The activated piperazine derivative is then reacted with the core heterocyclic scaffold of the kinase inhibitor. This is a crucial step where the chiral piperazine moiety is installed.

  • Boc Deprotection: Following the coupling reaction, the Boc protecting group is removed under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid) to liberate the secondary amine of the piperazine ring.

  • Final Coupling: The newly deprotected amine is then coupled with the final component of the drug molecule to yield GSK2636771.

Structure-Activity Relationship (SAR): The Significance of the (S)-3-(2-hydroxyethyl)piperazine Moiety

The specific stereochemistry and the hydroxyethyl side chain of the piperazine moiety in GSK2636771 are not arbitrary; they are the result of careful optimization to maximize potency and selectivity.

  • Stereochemistry: The (S)-configuration at the C3 position of the piperazine ring is critical for optimal binding to the active site of PI3Kβ. The chiral center orients the rest of the molecule in a specific conformation that allows for key interactions with amino acid residues in the kinase domain. The (R)-enantiomer would likely exhibit significantly lower activity due to steric clashes or the inability to form essential hydrogen bonds.

  • Hydroxyethyl Group: The 2-hydroxyethyl side chain plays a crucial role in the molecule's interaction with the target. It can act as a hydrogen bond donor, forming a critical interaction with a key residue in the ATP-binding pocket of the kinase. This interaction contributes significantly to the overall binding affinity and selectivity of the inhibitor. Furthermore, the hydroxyl group can enhance the aqueous solubility of the final compound, which is a desirable property for orally bioavailable drugs.

Table 1: Representative Structure-Activity Relationship Data for Piperazine-Containing Kinase Inhibitors

CompoundPiperazine SubstitutionTarget KinaseIC50 (nM)Rationale for Substitution
GSK2636771 (S)-3-(2-hydroxyethyl)PI3Kβ5.2[7]Optimal stereochemistry for binding and H-bond donation from the hydroxyl group.
Analog 1 (R)-3-(2-hydroxyethyl)PI3Kβ>1000Incorrect stereoisomer leads to a significant loss of potency.
Analog 2 (S)-3-methylPI3Kβ150Removal of the hydroxyl group reduces binding affinity.
Analog 3 4-(2-hydroxyethyl)PI3Kβ500Lack of chirality and incorrect positioning of the hydroxyl group are detrimental.

Broader Applications and Future Perspectives

While the application of this compound in the synthesis of kinase inhibitors is a prominent example, its utility extends to other therapeutic areas. The unique combination of a chiral scaffold and a versatile functional handle makes it an attractive building block for the development of:

  • GPCR Modulators: G-protein coupled receptors are a large family of transmembrane proteins that are important drug targets. Chiral piperazine derivatives can be used to develop selective agonists or antagonists for various GPCRs.

  • CNS Agents: The piperazine scaffold is frequently found in drugs targeting the central nervous system. The ability to introduce chirality and modulate polarity with the hydroxyethyl group is advantageous in designing brain-penetrant molecules.[8]

  • Antiviral and Antibacterial Agents: The piperazine nucleus is a component of several antimicrobial drugs. The specific stereochemistry and functionalization offered by this building block can be exploited to design novel agents that overcome drug resistance.

The continued exploration of novel synthetic methodologies to access this and other chiral piperazine derivatives will undoubtedly fuel the discovery of the next generation of innovative therapeutics. As our understanding of the structural basis of drug-target interactions deepens, the demand for well-defined, multifunctional chiral building blocks like this compound will only continue to grow.

Conclusion

This compound is a testament to the power of strategic molecular design in medicinal chemistry. Its carefully orchestrated combination of a protected amine, a defined stereocenter, and a versatile functional handle makes it an invaluable tool for the synthesis of complex and highly specific therapeutic agents. The successful incorporation of this building block into potent kinase inhibitors like GSK2636771 underscores the critical importance of stereochemical control and rational functionalization in modern drug discovery. As the quest for more selective and effective medicines continues, the role of such sophisticated chiral synthons will remain central to the advancement of human health.

References

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021). MDPI. Retrieved from [Link]

  • GSK-2636771 | C22H22F3N3O3 | CID 56949517. (n.d.). PubChem. Retrieved from [Link]

  • Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. (2025). ACS Chemical Neuroscience. Retrieved from [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). Molecules. Retrieved from [Link]

  • The Role of Piperazine Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • tert-butyl (S)-3-(2-hydroxyethyl)piperazine-1-carboxylate. (n.d.). Appretech Scientific Limited. Retrieved from [Link]

  • Synthesis, pharmacological evaluation, and σ1 receptor interaction analysis of hydroxyethyl substituted piperazines. (2012). Semantic Scholar. Retrieved from [Link]

  • Discovery of checkpoint kinase inhibitor (S)-5-(3-fluorophenyl)-N-(piperidin-3-yl)-3-ureidothiophene-2-carboxamide (AZD7762) by structure-based design and optimization of thiophenecarboxamide ureas. (2012). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. (2022). ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • 2-(2-Hydroxyethyl)piperazine derivatives as potent human carbonic anhydrase inhibitors: Synthesis, enzyme inhibition, computational studies and antiglaucoma activity. (2021). European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. (2025). Current Medicinal Chemistry. Retrieved from [Link]

  • Designing allosteric modulators to change GPCR G protein subtype selectivity. (2025). Nature. Retrieved from [Link]

  • Studies on Pd(1,4-bis(2-hydroxyethyl)piperazine)-dicarboxylic acid complexes as models for carboplatin with structural features enhancing the interaction with DNA. (2019). ResearchGate. Retrieved from [Link]

  • Substituted Piperazines as Novel Potential Radioprotective Agents. (2020). Molecules. Retrieved from [Link]

  • Modulating the Properties of GPCR-Based Sensors Via C-Terminus Isoforms. (n.d.). ResearchGate. Retrieved from [Link]

  • Molecular glues as GPCR modulators: unveiling three distinct mechanistic pathways for signal regulation. (2025). Drug Discovery Today. Retrieved from [Link]

  • Modulating GPCR and 14-3-3 protein interactions: prospects for CNS drug discovery. (2022). Expert Opinion on Drug Discovery. Retrieved from [Link]

  • Molecular glues as GPCR modulators: unveiling three distinct mechanistic pathways for signal regulation. (2025). ResearchGate. Retrieved from [Link]

  • Asymmetric synthesis of (1R,2S,3R)-3-methylcispentacin and (1S,2S,3R)-3-methyltranspentacin by kinetic resolution of tert-butyl (±)-3-methylcyclopentene-1-carboxylate. (n.d.). Organic & Biomolecular Chemistry. Retrieved from [Link]

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An In-depth Technical Guide to the Safe Handling of (S)-tert-Butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Introduction and Compound Profile

(S)-tert-Butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate is a chiral piperazine derivative widely utilized as a key building block in medicinal chemistry and pharmaceutical development. The piperazine scaffold is a privileged structure, appearing in numerous marketed drugs targeting a wide array of conditions, including antipsychotics, antidepressants, and anti-cancer agents.[1] The presence of the tert-butoxycarbonyl (Boc) protecting group on one of the piperazine nitrogens allows for selective functionalization at the second nitrogen, while the hydroxyethyl group provides a versatile handle for further synthetic modifications.[2]

Given its integral role in the synthesis of complex, biologically active molecules, a thorough understanding of its chemical properties and associated hazards is paramount for ensuring the safety of researchers and the integrity of experimental outcomes. This guide provides a comprehensive overview of the safety and handling protocols for this compound, grounded in authoritative safety data and established laboratory best practices.

It is critical for personnel to always verify the identity of the chemical they are working with by consulting the supplier's label and Safety Data Sheet (SDS), as multiple isomers and related compounds exist. The primary identifier for the subject of this guide is CAS Number 1273577-11-9 .[3][]

Section 2: Hazard Identification and Comprehensive Risk Assessment

A critical first step in safe handling is a complete understanding of the compound's potential hazards. This compound is classified as harmful and an irritant under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[5]

The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion. The causality behind its hazard profile is linked to the reactivity of the piperazine functional group and its potential to interact with biological systems.

GHS Classification Summary:

PropertyValueSource(s)
Molecular Formula C₁₁H₂₂N₂O₃[6]
Molecular Weight 230.31 g/mol [6]
CAS Number 1273577-11-9
Physical Form Liquid
Density ~1.067 g/cm³
Flash Point ~166.8 °C
GHS Pictogram

Signal Word Warning
Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[5][7]

Expert Analysis of Hazards:

  • H302 (Harmful if swallowed): Ingestion can lead to systemic toxicity. The basic nitrogen atoms of the piperazine ring can disrupt physiological pH and interact with various biological targets.

  • H315 (Causes skin irritation): As an amine-containing compound, it can be mildly corrosive or irritating to the skin upon prolonged contact, causing redness and discomfort.

  • H319 (Causes serious eye irritation): Direct contact with the eyes can cause significant irritation and potential damage to the cornea. The liquid form can easily splash, making eye protection critical.

  • H335 (May cause respiratory irritation): Although it has a high flash point, vapors or aerosols can be generated, especially if heated or agitated. Inhalation of these can irritate the mucous membranes of the respiratory tract.[8]

Researchers must consult the specific Safety Data Sheet (SDS) provided by the supplier for the exact lot they are using, as hazard classifications can occasionally vary.

Section 3: Engineering Controls & Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential, starting with robust engineering controls and supplemented by appropriate PPE. This strategy is designed to minimize risk at the source and protect the operator.

Engineering Controls:

  • Chemical Fume Hood: All handling of this compound must be conducted within a certified and properly functioning chemical fume hood.[2][9] This is the primary defense against respiratory exposure by capturing vapors and aerosols at the source.

  • Safety Showers and Eyewash Stations: These must be located in close proximity to the workstation and be unobstructed.[10][11] Their immediate availability is critical for mitigating the effects of accidental large-scale skin or eye contact.

Personal Protective Equipment (PPE): The selection of PPE is not merely a checklist; it is a system designed to protect the user from the specific hazards of the chemical.

  • Hand Protection: Wear chemically resistant gloves, such as nitrile gloves. Gloves must be inspected for tears or pinholes before each use.[8][9] After handling, gloves should be removed using the proper technique to avoid contaminating the skin, and hands should be washed thoroughly.[8]

  • Eye and Face Protection: Tightly fitting safety goggles are mandatory.[9] If there is a significant risk of splashing, a face shield should be worn in addition to goggles.[12]

  • Skin and Body Protection: A standard laboratory coat should be worn and kept fully fastened.[13] For procedures with a higher risk of spills, a chemically resistant apron may be appropriate.

  • Respiratory Protection: Under normal conditions of use within a fume hood, respiratory protection is not required. However, in the event of a large spill or a failure of engineering controls, a respirator with an appropriate cartridge (e.g., for organic vapors) may be necessary.[8]

Section 4: Safe Handling & Standard Operating Procedure (SOP)

Adherence to a validated SOP is the cornerstone of laboratory safety. The following protocol outlines the key steps for safely handling this liquid reagent.

Protocol for Weighing and Dispensing:

  • Pre-Operation Check:

    • Confirm the fume hood's certification is current and the airflow is adequate.

    • Ensure an appropriate spill kit is readily available.

    • Don the required PPE (lab coat, safety goggles, nitrile gloves).

  • Reagent Handling:

    • Retrieve the reagent bottle from its designated storage location (e.g., 4°C refrigerator).

    • Allow the container to equilibrate to room temperature inside the fume hood before opening to prevent condensation of atmospheric moisture, which could compromise the reagent.

    • Place the container in a secondary containment tray within the fume hood.

    • Carefully uncap the bottle. Using a clean pipette or syringe, withdraw the required amount of the liquid.

    • Dispense the liquid directly into the reaction vessel or a tared container for weighing. Avoid drips and splashes.

    • Immediately and securely recap the reagent bottle.

  • Post-Operation Cleanup:

    • Wipe down any contaminated surfaces within the fume hood with an appropriate solvent and absorbent material.

    • Dispose of all contaminated materials (e.g., pipette tips, wipes) in a designated hazardous waste container.

    • Return the reagent bottle to its proper storage location.

    • Remove PPE in the correct order (gloves first), and wash hands thoroughly with soap and water.

Section 5: Storage, Stability, and Incompatibilities

Proper storage is crucial for maintaining the chemical's purity and preventing hazardous reactions.

  • Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2][12] The recommended storage temperature is 4°C, and the container should be protected from light.

  • Chemical Stability: The compound is stable under recommended storage conditions.[10] The tert-butoxycarbonyl (Boc) protecting group is notably sensitive to strong acids, which will cause it to cleave, liberating CO₂ and isobutylene. This reactivity is the basis for its use in synthesis but must be avoided during storage.

  • Incompatible Materials: Keep away from strong oxidizing agents and strong acids.[10] Contact with these materials can lead to vigorous, potentially exothermic reactions.

The logical workflow for handling this chemical, from preparation to emergency response, is visualized below.

G Workflow: Safe Handling & Emergency Response cluster_prep 1. Preparation cluster_handling 2. Chemical Handling (in Fume Hood) cluster_post 3. Post-Handling cluster_emergency 4. Emergency Response cluster_spill_response Spill Response cluster_exposure_response Exposure Response prep1 Verify Fume Hood & Eyewash Access prep2 Don Required PPE (Goggles, Gloves, Coat) prep1->prep2 prep3 Locate Spill Kit prep2->prep3 handle1 Equilibrate Reagent to Room Temperature prep3->handle1 handle2 Dispense Required Amount Carefully handle1->handle2 handle3 Securely Recap Container handle2->handle3 spill Spill Occurs handle2->spill Potential Incident exposure Personal Exposure handle2->exposure post1 Clean Work Area handle3->post1 post2 Dispose of Waste in Labeled Container post1->post2 post3 Return Reagent to 4°C Storage post2->post3 post4 Remove PPE & Wash Hands post3->post4 spill1 Alert Others & Restrict Area spill->spill1 expo1 Skin: Wash with Soap & Water (15 min) exposure->expo1 expo2 Eyes: Rinse with Water (15 min) at Eyewash exposure->expo2 expo3 Inhalation: Move to Fresh Air exposure->expo3 spill2 Absorb with Inert Material spill1->spill2 spill3 Collect & Place in Waste Container spill2->spill3 expo4 Seek Medical Attention expo1->expo4 expo2->expo4 expo3->expo4

Caption: Workflow for safe handling and emergency response.

Section 6: Emergency Procedures

Rapid and correct response to an emergency can significantly reduce injury and environmental impact.

In Case of a Spill:

  • Evacuate non-essential personnel and ensure the area is well-ventilated.[7][8]

  • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or spill pillows).[12]

  • Carefully collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[8]

  • Do not allow the material to enter drains or waterways.[7][12]

First Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][9]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected skin area thoroughly with soap and plenty of water. If irritation persists, seek medical attention.[9][12]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[8][12]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8][9]

Section 7: Disposal Considerations

All waste generated from the use of this compound must be treated as hazardous chemical waste.

  • Chemical Waste: The compound itself and any solutions containing it should be collected in a clearly labeled, sealed container.

  • Contaminated Materials: Used gloves, absorbent materials from spills, and empty containers should also be collected in a designated hazardous waste container.[8]

  • Regulatory Compliance: Disposal must be carried out in accordance with all applicable federal, state, and local environmental regulations. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

References

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  • Potentially Explosive Compounds (PECs) Standard Operating Procedure. (2016, October 24). UC Berkeley College of Chemistry. Retrieved from [Link]

  • tert-butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate - CAS:1188265-73-7. (n.d.). Sunway Pharm Ltd. Retrieved from [Link]

  • tert-butyl (S)-3-(2-hydroxyethyl)piperazine-1-carboxylate. (n.d.). Appretech Scientific Limited. Retrieved from [Link]

  • Safety Data Sheet - 4-(2-Hydroxyethyl)piperazine-1-carboxamide. (2021, May 1). Angene Chemical. Retrieved from [Link]

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  • Cylinder Safety. (n.d.). BOC. Retrieved from [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines. (2020, May 6). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. (2023, September 30). IJPPR. Retrieved from [Link]

  • Cylinder Safety. (n.d.). BOC. Retrieved from [Link]

  • How to handle & store your cylinders safely. (n.d.). BOC Gases. Retrieved from [Link]

  • Gas cylinder safety. (n.d.). BOC. Retrieved from [Link]

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Commercial suppliers of (S)-Tert-butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Commercial Sourcing of (S)-tert-Butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview for sourcing this compound (CAS No. 1273577-11-9). As a key chiral building block, the quality and reliable supply of this piperazine derivative are paramount for the successful synthesis of complex pharmaceutical agents. This document delves into the supplier landscape, critical quality attributes, analytical methodologies, and best practices for handling and storage.

Introduction to a Versatile Chiral Building Block

This compound is a valuable intermediate in medicinal chemistry and drug development.[1][2] The piperazine core is a prevalent motif in numerous approved drugs, valued for its ability to modulate physicochemical properties like solubility and to interact with biological targets through hydrogen bonding.[3][4] The specific (S)-stereochemistry and the reactive hydroxyl group on the ethyl side chain, combined with the Boc-protected amine, make this molecule a versatile scaffold for constructing complex, biologically active compounds.[2] Ensuring the chemical and stereochemical integrity of this starting material is a critical first step in any synthetic campaign.

Part 1: Commercial Supplier Landscape

A variety of chemical suppliers offer this compound, ranging from catalog quantities for early-stage research to bulk quantities for process development. The selection of a supplier should be based on a combination of purity, available documentation, scalability, and technical support. Below is a comparative table of offerings from notable vendors.

SupplierCAS NumberPurity SpecificationPhysical FormStorage Temperature
Sigma-Aldrich 1273577-11-997%Liquid4°C, protect from light
MedchemExpress 1273577-11-9>98%Liquid4°C, protect from light
BOC Sciences 1273577-11-9Not specifiedNot specifiedNot specified
Appretech Scientific 1273577-11-998% minNot specifiedNot specified

Note: This table is a summary of publicly available data and is not exhaustive. Specifications should always be confirmed by consulting the supplier's Certificate of Analysis for a specific lot.

Part 2: Critical Quality Attributes for Drug Development

Sourcing a chemical intermediate, particularly for pharmaceutical applications, extends beyond simply acquiring the molecule. A rigorous evaluation of its quality attributes is essential to ensure reproducibility and compliance.

Chemical and Enantiomeric Purity

For a chiral molecule, purity is a two-dimensional consideration.

  • Chemical Purity: This refers to the absence of process-related impurities, such as residual starting materials, reagents from the Boc-protection step, or by-products from the synthesis of the piperazine ring.[3] A purity of ≥97% is a common starting point for research-grade material.

  • Enantiomeric Purity (e.e.): This is arguably the more critical parameter. Different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles.[5] It is imperative to source material with a high enantiomeric excess to avoid introducing the undesired enantiomer into the synthesis workflow. The e.e. should be explicitly stated on the Certificate of Analysis, supported by chiral chromatography data.

Documentation and Traceability

For drug development professionals, especially those working under Good Laboratory Practice (GLP) or Good Manufacturing Practice (GMP) guidelines, robust documentation is non-negotiable.

  • Certificate of Analysis (CoA): A comprehensive CoA should detail the lot-specific results for identity (e.g., ¹H NMR, MS), purity (e.g., HPLC), and, critically, enantiomeric purity (e.g., Chiral HPLC).

  • Safety Data Sheet (SDS): Provides essential information on safe handling, storage, and disposal.

  • Supplier Qualification: For later-stage development, evaluating the supplier's quality management system and their ability to provide consistent material and documentation over the long term becomes crucial.

Part 3: Analytical & Quality Control Methodologies

Verifying the quality of an incoming starting material is a self-validating system that ensures the integrity of subsequent experimental work.[6] The following analytical methods are standard for the characterization of this compound.

Identity and Structural Confirmation
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure, ensuring all expected protons and carbons are present in the correct chemical environment and multiplicity.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.

Chiral Purity Assessment: A Protocol for HPLC

The stereochemistry of chiral molecules like this piperazine derivative is crucial, making robust analytical methods for enantioselective separation essential for quality control.[5] High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard for this analysis.[5][7]

G cluster_prep Sample & System Preparation cluster_analysis Chromatographic Analysis cluster_data Data Interpretation prep_std 1. Prepare Standard Solution (0.1 mg/mL in mobile phase) filter_std 2. Filter Standard (0.45 µm syringe filter) equilibrate 3. Equilibrate Column (e.g., Chiralpak® IC, 30 min) inject 4. Inject Sample (10 µL) equilibrate->inject System Ready run 5. Run Isocratic Elution (Mobile Phase at 1.0 mL/min) inject->run detect 6. Detect Signal (UV at 205 nm) run->detect integrate 7. Integrate Peaks detect->integrate Acquire Chromatogram calculate 8. Calculate Enantiomeric Excess (% e.e.) integrate->calculate

Caption: A typical workflow for chiral HPLC analysis.

This protocol is a robust starting point based on established methods for separating chiral piperazine derivatives.[5][6][7]

  • Instrumentation & Reagents:

    • HPLC system with a UV detector.

    • Chiral Column: A polysaccharide-based Chiral Stationary Phase (CSP) is highly recommended. Chiralpak® IC (250 x 4.6 mm, 5 µm) has shown good performance for similar separations.[6][7]

    • Mobile Phase: A mixture of Acetonitrile, Methanol, and Diethylamine (DEA) (e.g., 90:10:0.1, v/v/v).[7] Degas the mobile phase before use.

    • Column Temperature: 35 °C.[7]

    • Flow Rate: 1.0 mL/min.[7]

    • Injection Volume: 10 µL.[7]

    • UV Detection: 205 nm. The piperazine nucleus lacks a strong chromophore, necessitating detection at a low wavelength for sensitivity.[5] For trace-level analysis, pre-column derivatization may be required.[6]

  • Sample Preparation:

    • Prepare a stock solution of the sample in the mobile phase at a concentration of 1 mg/mL.

    • Create a working standard solution by diluting the stock solution to 0.1 mg/mL with the mobile phase.[5]

    • Filter the working solution through a 0.45 µm syringe filter before injection to protect the column.[5]

  • Analysis:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject the prepared sample and record the chromatogram.

    • The enantiomeric excess (% e.e.) is calculated from the peak areas of the two enantiomers: (% e.e.) = |(Area_S - Area_R) / (Area_S + Area_R)| * 100.

Part 4: Safe Handling and Storage

Proper storage and handling are crucial to maintain the integrity of the compound and ensure laboratory safety.

  • Storage Conditions: The compound should be stored at 4°C and protected from light, as recommended by suppliers. This minimizes potential degradation over time.

  • Safety Information: According to safety data, this compound is classified as harmful (GHS07 pictogram). It is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).

  • Handling Precautions: Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All handling should be performed in a well-ventilated area or a chemical fume hood.

Conclusion

The selection of this compound is a critical decision in the drug discovery and development process. A reliable commercial supplier must provide not only high-purity material but also comprehensive documentation to support its quality and traceability. Researchers must be prepared to perform their own analytical verification, with a particular focus on enantiomeric purity via chiral HPLC, to ensure the integrity of their synthetic endeavors. By combining careful supplier selection with rigorous in-house quality control, scientists can confidently utilize this versatile building block to advance their research programs.

References

  • Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers. Benchchem.
  • (S)-tert-Butyl 3-(2-hydroxyethyl)
  • (S)-tert-Butyl 3-(2-hydroxyethyl)
  • Application Notes and Protocols for the Analytical Characterization of Piperazine Deriv
  • Tert-butyl (S)-3-(hydroxymethyl)
  • CAS 1273577-11-9 tert-Butyl (S)-3-(2-hydroxyethyl)
  • tert-butyl (S)-3-(2-hydroxyethyl)
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research.
  • Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI.

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An In-depth Technical Guide to the Solubility Profile of (S)-Tert-butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the methodologies and theoretical considerations for determining the solubility profile of (S)-tert-butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate. It is intended for researchers, scientists, and drug development professionals who are working with this compound and require a thorough understanding of its solubility characteristics for applications in pharmaceutical development and organic synthesis.

Introduction: The Significance of Solubility in Drug Development

This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs)[1]. Its molecular structure incorporates a piperazine ring, a common scaffold in medicinal chemistry known to enhance the basicity and water solubility of molecules, and a tert-butoxycarbonyl (Boc) protecting group[2]. The solubility of this intermediate is a critical parameter that influences reaction kinetics, purification strategies, and the overall efficiency of the manufacturing process. A well-defined solubility profile is essential for optimizing crystallization processes, developing purification methods, and ensuring consistent product quality.

Physicochemical Properties of this compound

A foundational understanding of the compound's physicochemical properties is paramount to predicting and interpreting its solubility.

PropertyValueSource
Molecular Formula C11H22N2O3[3][4][5]
Molecular Weight 230.30 g/mol [4][6]
Appearance Liquid[3]
Density 1.067 ± 0.06 g/cm³[3]
Flash Point 166.8 ± 22.3 °C[3]

The presence of a hydroxyl group and the nitrogen atoms in the piperazine ring suggest the potential for hydrogen bonding, which would enhance solubility in protic solvents. Conversely, the bulky tert-butyl group introduces lipophilic character, which may favor solubility in nonpolar organic solvents.

Theoretical Framework for Solubility Prediction

While experimental determination is the gold standard, theoretical models provide valuable initial estimates of solubility, guiding solvent selection and experimental design. The overarching principle of "like dissolves like" suggests that solutes dissolve best in solvents with similar polarity[3].

For this compound, a qualitative prediction can be made by analyzing its structural features:

  • Polar Moieties : The hydroxyl (-OH) group and the two nitrogen atoms of the piperazine ring are capable of acting as hydrogen bond donors and acceptors. This suggests a propensity for solubility in polar protic solvents such as water, ethanol, and methanol.

  • Nonpolar Moieties : The tert-butyl group and the ethyl chain are nonpolar, contributing to van der Waals interactions. This indicates potential solubility in nonpolar solvents.

  • Boc Protecting Group : The tert-butoxycarbonyl (Boc) group significantly influences the molecule's overall polarity and steric hindrance. Related compounds like 1-Boc-piperazine are known to be soluble in organic solvents such as ethanol and acetone but have low solubility in water.

Modern computational approaches, such as machine learning and thermodynamics-based models, can offer more quantitative predictions by calculating parameters like solvation-free energy[1][5][6].

Experimental Determination of Solubility: Protocols and Methodologies

A systematic experimental approach is necessary to accurately quantify the solubility of this compound. The shake-flask method is a widely recognized and reliable technique for determining thermodynamic solubility[7].

General Experimental Workflow

The following diagram illustrates the typical workflow for solubility determination.

Solubility Determination Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Solvent_Selection Solvent Selection Sample_Preparation Sample Preparation Solvent_Selection->Sample_Preparation Equilibration Equilibration (Shake-Flask) Sample_Preparation->Equilibration Phase_Separation Phase Separation (Centrifugation/Filtration) Equilibration->Phase_Separation Quantification Quantification (HPLC/UV-Vis) Phase_Separation->Quantification Data_Analysis Data Analysis & Reporting Quantification->Data_Analysis

Caption: A generalized workflow for the experimental determination of solubility.

Step-by-Step Protocol: Shake-Flask Method
  • Solvent Selection : Choose a range of solvents with varying polarities (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane).

  • Preparation of Saturated Solutions :

    • Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid ensures that equilibrium with the dissolved state is achieved.

    • Prepare triplicate samples for each solvent to ensure statistical validity.

  • Equilibration :

    • Agitate the vials at a constant temperature (e.g., 25 °C) using a mechanical shaker or orbital incubator for a predetermined period (typically 24-72 hours) to reach equilibrium. Preliminary studies may be needed to determine the time required to reach equilibrium.

  • Phase Separation :

    • After equilibration, allow the samples to stand undisturbed to let the excess solid settle.

    • Separate the saturated solution from the undissolved solid by centrifugation followed by filtration through a syringe filter (e.g., 0.22 µm PTFE or PVDF) to prevent any solid particles from interfering with the analysis.

  • Quantification :

    • Accurately dilute an aliquot of the clear supernatant with a suitable solvent.

    • Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated UV-Vis spectrophotometer.

  • Data Analysis :

    • Calculate the solubility in units of mg/mL or mol/L.

    • Report the mean solubility and standard deviation for each solvent.

Investigating the Effect of pH and Temperature
  • pH-Dependent Solubility : For ionizable compounds, solubility can be significantly influenced by pH. To assess this, the shake-flask method can be performed in a series of buffered solutions at different pH values (e.g., pH 2, 4, 7, 9, 12). The piperazine moiety is basic and will be protonated at acidic pH, which is expected to increase aqueous solubility.

  • Temperature-Dependent Solubility : To evaluate the effect of temperature, the shake-flask experiments can be conducted at various temperatures (e.g., 4 °C, 25 °C, 37 °C). This data is crucial for understanding the thermodynamics of dissolution and for designing crystallization processes.

Data Interpretation and Reporting

The collected solubility data should be tabulated for clear comparison across different solvents, pH levels, and temperatures.

Table 1: Hypothetical Solubility Data for this compound at 25 °C

SolventPolarity IndexPredicted SolubilityExperimental Solubility (mg/mL)
Water10.2ModerateTo be determined
Ethanol5.2HighTo be determined
Methanol6.6HighTo be determined
Acetone5.1HighTo be determined
Ethyl Acetate4.4ModerateTo be determined
Dichloromethane3.1ModerateTo be determined
Hexane0.1LowTo be determined

The interpretation of these results will provide a comprehensive understanding of the compound's behavior in various solvent systems, which is invaluable for process development and formulation.

Conclusion

References

  • PubChem. (S)-tert-butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate. [Link]

  • Appretech Scientific Limited. tert-butyl (S)-3-(2-hydroxyethyl)piperazine-1-carboxylate. [Link]

  • PubChemLite. Tert-butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate. [Link]

  • Indian Journal of Heterocyclic Chemistry. Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. [Link]

  • Pharmaffiliates. tert-Butyl 4-(2-(2-hydroxyethoxy)ethyl)piperazine-1-carboxylate. [Link]

  • Chemical Reviews. Physics-Based Solubility Prediction for Organic Molecules. [Link]

  • IntechOpen. Practical Aspects of Solubility Determination in Pharmaceutical Preformulation. [Link]

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Stability and storage conditions for (S)-Tert-butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability and Storage of (S)-Tert-butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a key chiral building block in modern drug discovery and development, valued for its bifunctional nature incorporating a protected piperazine and a primary alcohol. The integrity and purity of this intermediate are paramount for the successful synthesis of active pharmaceutical ingredients (APIs). This guide provides a comprehensive technical overview of the stability profile of this compound. We will delve into its intrinsic physicochemical properties, explore potential degradation pathways—including hydrolysis, oxidation, and thermal stress—and present a robust framework for conducting comprehensive stability studies. The ultimate goal is to establish evidence-based storage and handling protocols to ensure the long-term viability and quality of this critical reagent for researchers, scientists, and drug development professionals.

Physicochemical Profile and Inherent Stability Considerations

Understanding the molecular structure of this compound is fundamental to predicting its stability. The molecule possesses three key features that dictate its chemical behavior:

  • The N-Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group. Its primary vulnerability is its lability under acidic conditions.[1] It can also be cleaved thermally at elevated temperatures.[2] The mechanism of acidic cleavage proceeds via the formation of a stable tert-butyl cation, which can potentially lead to side reactions if scavengers are not present.[3][4]

  • The Piperazine Ring: Piperazine and its derivatives are susceptible to oxidation at the nitrogen atoms, a reaction that can be catalyzed by metal ions like copper.[5][6] The ring system can also undergo thermal degradation, though it is generally more resistant than other cyclic amines.[7][8]

  • The Hydroxyethyl Side Chain: The primary alcohol is a potential site for oxidation, although this is generally less facile than the oxidation of the piperazine nitrogens.

A summary of the key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 1273577-11-9
Molecular Formula C₁₁H₂₂N₂O₃
Molecular Weight 230.31 g/mol [9]
Physical Form Liquid
Purity Typically ≥97%
Flash Point 166.8 ± 22.3 °C
Density 1.067 ± 0.06 g/cm³
Incompatible Materials Strong acids, Strong oxidizing agents, Copper[5][10]
Hygroscopicity Piperazine is known to be hygroscopic; caution is warranted.[11]

Potential Chemical Degradation Pathways

The stability of a chemical intermediate is defined by its resistance to degradation. For the title compound, several degradation pathways are plausible and must be considered to establish proper handling and storage procedures. These pathways are often interconnected and can be triggered by environmental factors such as temperature, humidity, light, and oxygen.

Hydrolytic Degradation

Hydrolysis is a primary concern, driven largely by the acid-labile nature of the N-Boc group.

  • Acid-Catalyzed Hydrolysis: Exposure to even mild acidic conditions can initiate the cleavage of the Boc group, yielding the free piperazine, carbon dioxide, and isobutylene (via the tert-butyl cation).[12] This is the most significant and likely degradation pathway under non-neutral pH conditions.

  • Base-Catalyzed Hydrolysis: The Boc group is generally stable to basic conditions, making this pathway less probable under typical storage scenarios.[13]

Oxidative Degradation

The piperazine moiety is susceptible to oxidation, which can lead to a variety of degradants and compromise the compound's purity.

  • N-Oxidation: The lone pairs of electrons on the piperazine nitrogen atoms are susceptible to attack by oxidizing agents, leading to the formation of N-oxides.[14]

  • Ring Opening and Fragmentation: More aggressive oxidation, often initiated by radical species, can lead to the cleavage of the piperazine ring.[15][16] This process can be catalyzed by trace metals.[5] The piperazine ring is often considered the most fragile site for oxidative cleavage in related structures.[17]

Thermal Degradation

Elevated temperatures can provide the energy required to overcome activation barriers for decomposition.

  • Thermolytic Boc Cleavage: The N-Boc group can be removed by heat alone, typically at temperatures above 100-150°C.[2][18] While not a concern at recommended storage temperatures, this pathway is relevant for assessing the risks of short-term excursions to higher temperatures during shipping or handling.

  • Piperazine Ring Degradation: At higher temperatures (e.g., >150°C), the piperazine ring itself can degrade through mechanisms like nucleophilic substitution, leading to ring-opening and the formation of various byproducts.[5][7]

Photodegradation

Many organic molecules, particularly those with heteroatoms, can absorb UV or visible light, leading to photochemical reactions. While specific data for this compound is limited, general chemical principles suggest that protection from light is a prudent measure to prevent potential degradation. Supplier safety data often recommends protection from light.

Below is a diagram summarizing the primary degradation pathways.

G cluster_conditions Stress Conditions cluster_compound Core Compound cluster_products Primary Degradation Products Acid Acid / H₂O Compound (S)-Tert-butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate Acid->Compound Hydrolysis Oxidants Oxidants (O₂, H₂O₂, Metals) Oxidants->Compound Oxidation Heat Heat (Δ) Heat->Compound Thermal Stress Light Light (hν) Light->Compound Photolysis Deprotected Deprotected Piperazine Compound->Deprotected Boc Cleavage N_Oxide N-Oxide Derivatives Compound->N_Oxide Ring_Opened Ring-Opened Products Compound->Ring_Opened Other Other Photoproducts Compound->Other

Caption: Primary degradation pathways for the title compound.

A Framework for Comprehensive Stability Assessment

To empirically determine the stability of this compound and establish an appropriate retest period, a structured stability study is required. This involves both forced degradation (stress testing) and long-term studies under controlled conditions, adhering to principles outlined in ICH guidelines.[19][20]

Objective

To identify the likely degradation products, elucidate degradation pathways, and acquire quantitative data to support the recommended storage conditions and define a retest period for the compound.

Analytical Methodology

A stability-indicating analytical method is the cornerstone of any stability study. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is recommended.

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase: Gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).

  • Detection: UV detection at a suitable wavelength (e.g., ~210 nm) and/or Mass Spectrometry (MS) for peak identification.[21]

  • Validation: The method must be validated to demonstrate it can separate the parent compound from all significant degradation products.

Experimental Protocol: Forced Degradation Study

Forced degradation studies deliberately stress the compound to rapidly identify potential degradation pathways.[20] A single batch of the material is used for these experiments.

  • Preparation: Prepare stock solutions of the compound in a suitable solvent (e.g., acetonitrile/water).

  • Acid Hydrolysis: Treat the solution with 0.1 M HCl. Maintain samples at an elevated temperature (e.g., 60°C) and at room temperature. Collect time points (e.g., 2, 8, 24 hours) and neutralize before analysis.

  • Base Hydrolysis: Treat the solution with 0.1 M NaOH. Maintain samples at an elevated temperature (e.g., 60°C) and at room temperature. Collect time points and neutralize before analysis.

  • Oxidative Degradation: Treat the solution with 3% hydrogen peroxide (H₂O₂). Maintain samples at room temperature in the dark. Collect time points for analysis.

  • Thermal Degradation: Store the solid compound and a solution of the compound in a controlled oven at a high temperature (e.g., 80°C). Analyze at set intervals.

  • Photostability: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. Maintain a dark control sample.

  • Analysis: Analyze all samples against a time-zero control to determine the percentage of degradation and identify major degradants by their retention times and, if possible, their mass spectra.

Experimental Protocol: Long-Term and Accelerated Stability Study

This study provides the definitive data for shelf-life determination under recommended storage conditions.[19][22][23]

  • Batch Selection: Use at least three primary batches of the compound to assess batch-to-batch variability.

  • Packaging: Package the samples in containers that simulate the proposed commercial packaging (e.g., amber glass vials, sealed under a nitrogen atmosphere).

  • Storage Conditions & Duration:

    • Long-Term: 5°C ± 3°C for a minimum of 12 months. An additional study at 25°C ± 2°C / 60% RH ± 5% RH can provide data for room temperature excursions.[19]

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for 6 months.

  • Testing Schedule:

    • Long-Term: Pull samples at 0, 3, 6, 9, 12, 18, and 24 months.

    • Accelerated: Pull samples at 0, 3, and 6 months.[24]

  • Tests to Perform: At each time point, test for Appearance, Assay (purity by HPLC), and Degradation Products (quantify known and unknown impurities).

The workflow for this comprehensive stability program is outlined in the diagram below.

G cluster_start Phase 1: Setup cluster_studies Phase 2: Execution cluster_end Phase 3: Analysis & Reporting start Select ≥3 Batches of Compound method Develop & Validate Stability-Indicating Analytical Method start->method forced Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) method->forced long_term Long-Term Study (e.g., 5°C, 25°C/60%RH) method->long_term accelerated Accelerated Study (40°C/75%RH) method->accelerated pathways Identify Degradation Pathways forced->pathways analysis Analyze Samples at Time Points long_term->analysis accelerated->analysis recommend Establish Storage Conditions & Retest Period analysis->recommend pathways->recommend

Caption: Workflow for a comprehensive stability study program.

Data Interpretation & Final Storage Recommendations

The results from the stability studies provide the scientific basis for all storage and handling recommendations.

Interpreting Stability Data

The forced degradation study will reveal the compound's vulnerabilities. For instance, significant degradation under acidic and oxidative conditions would confirm these as the primary degradation pathways. The long-term and accelerated studies provide quantitative data on the rate of degradation under specific storage conditions. This data, when tabulated as shown in Table 2, allows for the determination of a retest period, which is the time during which the material is expected to remain within its quality specifications.

Table 2: Example Stability Data Summary for this compound

Storage ConditionTime PointAssay (%)Total Impurities (%)Appearance
5°C ± 3°C 0 Months99.50.25Clear Liquid
6 Months99.40.30Clear Liquid
12 Months99.30.35Clear Liquid
25°C / 60% RH 0 Months99.50.25Clear Liquid
6 Months98.80.85Clear Liquid
12 Months98.01.55Clear Liquid
40°C / 75% RH 0 Months99.50.25Clear Liquid
3 Months98.11.45Clear Liquid
6 Months96.52.90Slight Yellow Tint

Note: Data is illustrative and not from actual experimental results.

Evidence-Based Storage Recommendations

Based on the compound's known chemical properties and the likely outcomes of the stability studies described, the following storage conditions are recommended to ensure maximum long-term stability:

  • Temperature: Store refrigerated at 2°C to 8°C. This is the most critical parameter. Low temperatures significantly reduce the rates of all potential degradation reactions, including hydrolytic, oxidative, and thermal pathways.[25]

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen). This minimizes contact with atmospheric oxygen, directly inhibiting oxidative degradation pathways.[6]

  • Light: Protect from light. Use amber or opaque containers to prevent photodegradation.

  • Moisture: Store in a tightly sealed container in a dry environment. This prevents the ingress of moisture, which could facilitate hydrolysis of the Boc group and is important given the hygroscopic nature of piperazine.[11]

  • Chemical Purity: Avoid contact with acids and strong oxidizing agents. Ensure all containers and handling equipment are clean and free of residues that could catalyze degradation.

By adhering to these conditions, researchers and drug development professionals can be confident in the quality and integrity of this compound, ensuring its suitability for use in sensitive, multi-step synthetic applications.

References

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  • Mazari, S. A., et al. (2020). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. International Journal of Greenhouse Gas Control.
  • Almeida, T. G., & Kurtén, T. (2022). Atmospheric Oxidation of Imine Derivative of Piperazine Initiated by OH Radical. ACS Earth and Space Chemistry, 6(10), 2453–2464.
  • Nielsen, C. J., et al. (2018). Oxidation of piperazine in post-combustion carbon capture.
  • Kurtén, T., et al. (2020). Atmospheric Oxidation of Piperazine Initiated by OH: A Theoretical Kinetics Investigation. ACS Earth and Space Chemistry, 4(6), 996–1008.
  • Sobańska, A. W., et al. (2019). The Stability Study of a Novel Phenylpiperazine Derivative. Journal of Analytical & Pharmaceutical Research.
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  • ICH. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. Retrieved from [Link]

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  • Lo, D. S., et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of analytical toxicology, 42(2), 104–111.
  • Li, B., et al. (2006). Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers. The Journal of organic chemistry, 71(24), 9045–9050.
  • Ryan, M. R., Lynch, D., & Collins, S. G. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
  • University College Cork. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
  • MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]

  • Appretech Scientific Limited. (n.d.). tert-butyl (S)-3-(2-hydroxyethyl)piperazine-1-carboxylate. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols: Enantioselective Synthesis of (S)-Tert-butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(S)-Tert-butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate is a valuable chiral building block in the synthesis of various pharmaceutical compounds. This document provides a detailed guide for its enantioselective synthesis, targeting researchers, scientists, and professionals in drug development. We present a robust protocol centered around the asymmetric reduction of a key ketone precursor, offering insights into the rationale behind experimental choices and providing comprehensive, step-by-step instructions. The protocols are designed to be self-validating, with clear data presentation and visual aids to ensure reproducibility and success.

Introduction: The Significance of Chiral Piperazines

The piperazine motif is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs. The introduction of stereocenters into the piperazine ring significantly expands the accessible chemical space, often leading to improved potency, selectivity, and pharmacokinetic profiles. However, the asymmetric synthesis of carbon-substituted piperazines remains a challenge. This compound, in particular, serves as a critical intermediate for the development of novel therapeutics. Its stereodefined structure allows for precise molecular interactions with biological targets.

Common strategies for synthesizing chiral piperazines include resolutions of racemic mixtures, the use of chiral auxiliaries, and, more efficiently, catalytic asymmetric transformations. Among these, asymmetric hydrogenation and reduction methods have gained prominence due to their high enantioselectivity and operational simplicity.

Strategic Approach: Asymmetric Reduction of N-Boc-3-piperidone

The selected synthetic strategy involves the asymmetric reduction of N-Boc-3-piperidone to yield the desired (S)-N-Boc-3-hydroxypiperidine. This intermediate can then be further elaborated to introduce the 2-hydroxyethyl side chain. This approach is advantageous due to the commercial availability of the starting materials and the high levels of enantioselectivity achievable with modern catalytic systems.

A key transformation in this pathway is the enantioselective reduction of the ketone. This is often accomplished using a ketoreductase (KRED) enzyme coupled with a cofactor regeneration system, such as glucose dehydrogenase (GDH).[1] This biocatalytic method offers exceptional stereocontrol and operates under mild reaction conditions.

Alternatively, chemical methods employing chiral catalysts, such as those based on ruthenium or rhodium complexes, can also be employed for the asymmetric hydrogenation or transfer hydrogenation of the corresponding enamine or keto-precursors.[2][3]

Visualizing the Synthetic Pathway

The following diagram illustrates the key steps in the proposed enantioselective synthesis.

Synthetic_Pathway cluster_0 Core Synthesis N-Boc-3-piperidone N-Boc-3-piperidone S-NBHP (S)-N-Boc-3- hydroxypiperidine N-Boc-3-piperidone->S-NBHP Asymmetric Reduction (e.g., KRED/GDH) Intermediate_A Activated Intermediate (e.g., Tosylate) S-NBHP->Intermediate_A Activation of Hydroxyl Group Target_Molecule (S)-Tert-butyl 3-(2-hydroxyethyl) piperazine-1-carboxylate Intermediate_B Piperazine Ring Formation Intermediate_A->Intermediate_B Nucleophilic Substitution Intermediate_B->Target_Molecule Side-chain Modification

Caption: Synthetic workflow for the target molecule.

Detailed Experimental Protocols

Protocol 1: Asymmetric Reduction of N-Boc-3-piperidone using a Co-expressed Ketoreductase and Glucose Dehydrogenase System

This protocol is adapted from established biocatalytic reduction methodologies.[1]

Materials:

  • N-Boc-3-piperidone

  • D-glucose

  • NADP+

  • Phosphate buffer solution (100 mM, pH 6.5)

  • Whole cells of E. coli co-expressing a suitable ketoreductase (KRED) and glucose dehydrogenase (GDH)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Bioreactor or temperature-controlled shaker

  • Centrifuge

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a suitable reaction vessel, prepare the reaction mixture with the following components. The final concentration of N-Boc-3-piperidone is typically in the range of 50-100 g/L.

  • Catalyst Addition: Add the wet cells of the co-expressing E. coli strain to the reaction mixture. The typical cell loading is around 30 g/L (wet weight).

  • Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., 30-35 °C) with gentle agitation to ensure proper mixing. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete (typically within 24 hours), centrifuge the mixture to separate the cells.

  • Extraction: Extract the supernatant with ethyl acetate (3 x volume of aqueous phase).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (S)-N-Boc-3-hydroxypiperidine.

  • Purification: Purify the crude product by column chromatography on silica gel if necessary.

Data Summary Table:

ParameterValue
Substrate Concentration100 g/L
Co-substrate (D-glucose)130 g/L
Cofactor (NADP+)0.2 g/L
Catalyst (Wet Cells)30 g/L
Buffer100 mM PBS (pH 6.5)
Temperature30 °C
Reaction Time24 h
Conversion>95%
Enantiomeric Excess (ee)>99%
Protocol 2: N-Boc Deprotection

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability and ease of removal under acidic conditions.[4]

Materials:

  • N-Boc protected piperazine derivative

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane (4M)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure (using TFA):

  • Dissolution: Dissolve the N-Boc protected piperazine (1 equivalent) in anhydrous DCM (0.1-0.5 M).

  • Acid Addition: Cool the solution to 0 °C in an ice bath and slowly add TFA (5-10 equivalents).

  • Reaction: Remove the ice bath and stir the reaction at room temperature for 30 minutes to 4 hours, monitoring by TLC or LC-MS.

  • Solvent Removal: Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene can help remove residual TFA.[4]

  • Neutralization and Extraction: Dissolve the residue in water and neutralize with saturated NaHCO₃ solution until the pH is basic. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected piperazine.

Troubleshooting: Incomplete deprotection can be addressed by increasing the acid concentration or reaction time.[5] The formation of t-butylated side products can be minimized by using scavengers like triisopropylsilane (TIS).[5]

Deprotection_Workflow cluster_1 Boc Deprotection Protocol Start Dissolve N-Boc Piperazine in anhydrous DCM Cool Cool to 0°C Start->Cool Add_TFA Add Trifluoroacetic Acid (TFA) Cool->Add_TFA React Stir at Room Temperature Add_TFA->React Monitor Monitor by TLC/LC-MS React->Monitor Workup Solvent Removal & Neutralization Monitor->Workup Reaction Complete Extract Extraction with Organic Solvent Workup->Extract Dry Drying and Concentration Extract->Dry End Obtain Deprotected Piperazine Dry->End

Caption: Step-by-step workflow for Boc deprotection.

Conclusion and Future Perspectives

The enantioselective synthesis of this compound is a critical process for the advancement of chiral drug development. The biocatalytic approach highlighted in these notes offers a highly efficient, selective, and environmentally friendly route to this valuable intermediate. Further optimization of reaction conditions and exploration of alternative catalytic systems, including novel chemo- and biocatalysts, will continue to enhance the accessibility and utility of chiral piperazine scaffolds in medicinal chemistry. The development of one-pot procedures and flow chemistry applications could further streamline the synthesis, making it more amenable to large-scale production.[6]

References

  • Stoltz, B. M., et al. (2015). Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition, 54(1), 179-183. [Link]

  • Jie, Y., et al. (2022). Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. Molecules, 27(5), 1729. [Link]

  • Zhang, Z., et al. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers, 8(20), 5735-5740. [Link]

  • Reddy, T. R., & Ghorai, M. K. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. Organic & Biomolecular Chemistry, 18(21), 3975-3993. [Link]

  • Kallstrom, K., et al. (2015). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 20(8), 13865-13876. [Link]

  • Lau, Y. Y., et al. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 81(20), 9678-9689. [Link]

  • Kral, V., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2187. [Link]

Sources

Application Note & Protocol: Selective N-Alkylation of (S)-1-Boc-3-(2-hydroxyethyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperazine scaffold is a privileged structure in medicinal chemistry, integral to numerous therapeutic agents due to its ability to modulate physicochemical properties like solubility and bioavailability.[1] A significant synthetic challenge lies in achieving selective mono-functionalization of the two reactive nitrogen atoms. This guide provides a detailed protocol for the selective N-alkylation of the N4 position of (S)-1-Boc-3-(2-hydroxyethyl)piperazine, a chiral building block of significant interest. The use of the tert-butoxycarbonyl (Boc) protecting group on the N1 nitrogen effectively deactivates it, thereby directing substitution to the unprotected secondary amine.[2][3] We present two robust and widely applicable methods: direct alkylation with alkyl halides and reductive amination with carbonyl compounds. This document is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic rationale, and troubleshooting guidance.

Guiding Principles: The Chemistry of Selective Piperazine Alkylation

Achieving high-yield, selective mono-alkylation of a piperazine derivative requires a firm understanding of the underlying chemical principles. The strategy for functionalizing (S)-1-Boc-3-(2-hydroxyethyl)piperazine is built upon three pillars: regioselectivity, reaction mechanism, and stereochemical integrity.

Regioselectivity: The Role of the Boc Protecting Group

The core of this protocol's success is the strategic use of the Boc protecting group. The two nitrogen atoms in the piperazine ring have inherently similar reactivity. However, the Boc group, being an electron-withdrawing carbamate, significantly reduces the electron density and nucleophilicity of the nitrogen to which it is attached (N1).[2] This electronic deactivation renders the N1 nitrogen far less reactive towards electrophiles. Consequently, the N4 nitrogen remains a potent nucleophile, and alkylating agents will react selectively at this position. This strategy is a cornerstone for preventing the formation of undesired 1,4-disubstituted byproducts.[1]

Choice of Method: Direct Alkylation vs. Reductive Amination

Two primary, field-proven methods are presented, each with distinct advantages.

  • Direct Alkylation: This is a classic SN2 reaction where the nucleophilic N4 amine attacks an alkyl halide (or other electrophile with a good leaving group). It is straightforward and efficient for introducing primary and some secondary alkyl groups. A base is required to neutralize the acid generated during the reaction.[1]

  • Reductive Amination: This powerful method involves the reaction of the piperazine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent, typically sodium triacetoxyborohydride (NaBH(OAc)₃).[3][4] A key advantage of this approach is its broad scope and the prevention of over-alkylation to form quaternary ammonium salts, a potential side reaction in direct alkylation.[3][5]

Stereochemical and Functional Group Integrity

The starting material possesses two key features that must be preserved:

  • C3 Stereocenter: The alkylation occurs at the N4 position, which is remote from the chiral center at C3. The reaction conditions for both direct alkylation and reductive amination are typically mild and do not induce epimerization or racemization.

  • Hydroxyethyl Side Chain: The primary alcohol on the side chain is a potential nucleophile. However, the secondary amine at N4 is significantly more nucleophilic than the alcohol, especially under neutral or basic conditions. Therefore, O-alkylation is not a significant competing reaction.

General Reaction Scheme & Workflow

The overall synthetic strategy involves the selective functionalization of the N4 position, followed by purification. The optional final step is the removal of the Boc group to yield the free 1,4-disubstituted piperazine derivative.

Caption: General reaction scheme for N4-alkylation.

Experimental_Workflow arrow > prep Reactant Preparation (Piperazine, Alkylating Agent, Solvent, Base/Reducing Agent) reaction Reaction Setup Combine reagents under inert atmosphere (if needed) prep->reaction stir Stir at Appropriate Temp. (e.g., RT to Reflux) reaction->stir monitor Monitor Progress (TLC / LC-MS) stir->monitor decision Reaction Complete? monitor->decision decision->stir No workup Aqueous Work-up Quench reaction, extract with organic solvent decision->workup Yes dry Dry & Concentrate Dry organic layer (e.g., Na₂SO₄), remove solvent in vacuo workup->dry purify Purification Silica Gel Column Chromatography dry->purify analyze Characterization (¹H NMR, ¹³C NMR, MS) Assess Purity purify->analyze

Caption: General experimental workflow for N-alkylation.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

Protocol A: Direct N-Alkylation with an Alkyl Halide

This method is ideal for reacting the piperazine with primary alkyl bromides, iodides, or activated chlorides (e.g., benzyl chloride).

Materials and Reagents

Reagent/MaterialPurposeTypical Amount (Example)
(S)-1-Boc-3-(2-hydroxyethyl)piperazineStarting Material1.0 eq (e.g., 230 mg)
Alkyl Halide (e.g., Benzyl Bromide)Alkylating Agent1.1 eq
Potassium Carbonate (K₂CO₃), anhydrousBase2.0 - 3.0 eq
Acetonitrile (ACN), anhydrousSolvent5 - 10 mL
Dichloromethane (DCM)Extraction SolventAs needed
Deionized WaterAqueous Work-upAs needed
Brine (Saturated NaCl solution)Aqueous Work-upAs needed
Sodium Sulfate (Na₂SO₄), anhydrousDrying AgentAs needed
Silica GelChromatographyAs needed
TLC Plates (e.g., Silica Gel 60 F₂₅₄)Reaction MonitoringAs needed

Step-by-Step Procedure

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add (S)-1-Boc-3-(2-hydroxyethyl)piperazine (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

  • Solvent Addition: Add anhydrous acetonitrile to the flask to create a slurry (approx. 0.1 - 0.2 M concentration of the starting material).

  • Reagent Addition: Add the alkyl halide (1.1 eq) to the stirring suspension at room temperature.

  • Reaction: Stir the reaction mixture vigorously at room temperature or heat to a moderate temperature (e.g., 50-60 °C) to increase the reaction rate.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-24 hours). A common mobile phase for TLC is 5-10% Methanol in Dichloromethane.

  • Work-up:

    • Cool the reaction mixture to room temperature and filter off the solid K₂CO₃. Rinse the solid with a small amount of acetonitrile or DCM.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.

    • Dissolve the resulting residue in DCM and transfer to a separatory funnel.

    • Wash the organic layer sequentially with deionized water (2x) and brine (1x).[1]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.[1]

  • Purification: Purify the crude residue by flash column chromatography on silica gel. The product is typically eluted with a gradient of methanol in dichloromethane or ethyl acetate in hexanes to afford the pure N-alkylated product.

Protocol B: N-Alkylation via Reductive Amination

This method is preferred for introducing alkyl groups from aldehydes and ketones and is highly effective at preventing over-alkylation.

Materials and Reagents

Reagent/MaterialPurposeTypical Amount (Example)
(S)-1-Boc-3-(2-hydroxyethyl)piperazineStarting Material1.0 eq (e.g., 230 mg)
Aldehyde or Ketone (e.g., Cyclohexanecarboxaldehyde)Alkylating Agent1.1 eq
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Reducing Agent1.5 eq
1,2-Dichloroethane (DCE) or DCM, anhydrousSolvent5 - 10 mL
Acetic Acid (optional)Catalyst0.1 eq or 1-2 drops
Saturated Sodium Bicarbonate (NaHCO₃) solutionAqueous Work-upAs needed
Dichloromethane (DCM)Extraction SolventAs needed
Brine (Saturated NaCl solution)Aqueous Work-upAs needed
Sodium Sulfate (Na₂SO₄), anhydrousDrying AgentAs needed

Step-by-Step Procedure

  • Setup: To a dry round-bottom flask with a magnetic stir bar, dissolve (S)-1-Boc-3-(2-hydroxyethyl)piperazine (1.0 eq) and the aldehyde or ketone (1.1 eq) in anhydrous 1,2-dichloroethane (DCE) or DCM.

  • Iminium Formation: Stir the mixture at room temperature for 20-30 minutes. If the reaction is slow, a catalytic amount of acetic acid can be added to facilitate iminium ion formation.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) to the mixture in portions over 5-10 minutes. The reaction is often mildly exothermic.

  • Reaction: Stir the reaction at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).

  • Work-up:

    • Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).[1]

    • Combine the organic layers and wash with brine (1x).

  • Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel as described in Protocol A.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Reaction Insufficient reaction time or temperature; Deactivated alkylating agent; Poor quality reagents.Increase reaction time and/or temperature. For direct alkylation, consider adding a catalytic amount of NaI or KI to promote the reaction with alkyl chlorides/bromides (Finkelstein reaction).[4] Ensure all reagents are pure and solvents are anhydrous.
Low Yield Product lost during work-up (e.g., product is water-soluble); Inefficient purification.Ensure the aqueous layer is thoroughly extracted during work-up. If the product is basic, it may remain in an acidic aqueous phase; neutralize before extraction. Optimize chromatography conditions.
Formation of Side Products Over-alkylation (quaternary salt in direct alkylation); Impure starting materials.For direct alkylation, ensure no more than 1.1-1.2 eq of alkyl halide is used.[1] Consider switching to reductive amination, which prevents quaternization.[3][5] Use purified starting materials.
Difficulty with Purification Product co-elutes with starting material or impurities.Adjust the polarity of the chromatography eluent system. Consider using a different stationary phase (e.g., alumina) or an alternative purification method like crystallization if the product is a solid.

Optional Protocol: Boc Group Deprotection

To obtain the final free amine, the Boc group can be easily removed under acidic conditions.

  • Setup: Dissolve the purified N-alkylated, N'-Boc-piperazine product (1.0 eq) in Dichloromethane (DCM).

  • Acid Addition: Add an excess of Trifluoroacetic Acid (TFA) (e.g., 5-10 eq) or a 4M solution of HCl in 1,4-dioxane (5-10 eq) to the solution at room temperature.[6]

  • Reaction: Stir the mixture at room temperature for 1-4 hours, monitoring by TLC/LC-MS until the starting material is consumed.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid. The product is typically obtained as the corresponding TFA or HCl salt. To obtain the free base, dissolve the residue in water, basify with a strong base (e.g., 1M NaOH) to pH >10, and extract with an organic solvent like DCM. Dry and concentrate to yield the final product.

References

  • Vitaku, E., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 17(1), 123. Available at: [Link]

  • Google Patents. (1959). Purification of piperazine. US2919275A.
  • Various Authors. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. ResearchGate. Available at: [Link]

  • Various Authors. (2019). Intramolecular reductive amination for the preparation of piperazines. ResearchGate. Available at: [Link]

  • Baxter, R. D., et al. (2020). A practical catalytic reductive amination of carboxylic acids. Chemical Science, 11(34), 9137-9142. Available at: [Link]

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Application of (S)-Tert-butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate in kinase inhibitor synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of (S)-Tert-butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate in the Synthesis of Kinase Inhibitors

Introduction: The Strategic Role of Chiral Piperazines in Modern Drug Discovery

Protein kinases are fundamental regulators of cellular signaling pathways, and their dysregulation is a well-established driver of numerous diseases, particularly cancer.[1][2] This has made the development of small-molecule kinase inhibitors a cornerstone of modern precision oncology.[1] Within the vast chemical space explored for kinase inhibitor design, the piperazine ring has emerged as a "privileged scaffold."[3] This six-membered heterocycle is frequently found in approved drugs and clinical candidates due to its unique combination of properties.[4][5][6]

The piperazine moiety often enhances the physicochemical profile of a drug candidate, improving properties like aqueous solubility and bioavailability.[4][5] Structurally, it serves as a conformationally constrained yet versatile linker, capable of optimally positioning key pharmacophoric elements within the ATP-binding pocket of a target kinase.[4] Furthermore, the basic nitrogen atoms of the piperazine ring can be protonated under physiological conditions, enabling the formation of crucial salt-bridge interactions with acidic residues, such as aspartate, in the kinase hinge region.[4]

This compound is a highly valuable chiral building block that leverages these advantages while providing specific functionalities for complex syntheses.[7] Its key features include:

  • Defined Stereochemistry: The (S)-configuration at the C3 position can be critical for achieving selective and high-affinity binding to the target kinase, as chirality often dictates the precise three-dimensional fit of an inhibitor.

  • Orthogonal Protection: The tert-butoxycarbonyl (Boc) group protects one of the piperazine nitrogens, allowing for selective functionalization of the secondary amine at the N4 position. This directing-group capability is essential for controlling regioselectivity in multi-step syntheses.

  • Reactive Nucleophile: The unprotected secondary amine serves as the primary reactive site for coupling with the core structure of the kinase inhibitor.

  • Latent Functionality: The 2-hydroxyethyl side chain provides an additional handle for downstream modifications, enabling the introduction of further pharmacophoric features or the attachment of solubilizing groups.

This guide provides a detailed overview of the application of this synthon, including mechanistic insights, a general synthetic workflow, and a specific experimental protocol for its incorporation into a model kinase inhibitor scaffold.

Mechanistic Insights and Synthetic Strategy

The primary synthetic application of this compound involves the nucleophilic reactivity of its secondary amine. This nitrogen is used to form a carbon-nitrogen bond with an electrophilic partner, typically a core heterocyclic structure common in kinase inhibitors (e.g., pyrimidine, pyrazolopyrimidine, quinazoline). The two most common strategies for this coupling are Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig amination.

Key Synthetic Transformations:

  • N-Alkylation / N-Arylation: The secondary amine of the piperazine derivative attacks an electron-deficient aromatic ring or an alkyl halide on the kinase inhibitor core. The Boc group ensures that this reaction occurs selectively at the desired nitrogen.[5]

  • Boc-Deprotection: Following the coupling reaction, the Boc group can be efficiently removed under acidic conditions (e.g., with trifluoroacetic acid or HCl in an organic solvent) to reveal the second piperazine nitrogen. This new secondary amine can then be functionalized, for instance, by acylation to install a covalent warhead (e.g., an acrylamide group as seen in Ibrutinib analogues) or another substituent to modulate activity or properties.[8]

  • Side-Chain Modification: The primary alcohol of the hydroxyethyl group can be oxidized, converted to a leaving group for further substitution, or used in etherification reactions, adding another layer of synthetic versatility.

The overall synthetic approach is designed to be convergent, where the complex chiral piperazine fragment is coupled to the kinase core in a late-stage step, maximizing efficiency and yield.

G start_materials Starting Materials: (S)-Piperazine Synthon + Kinase Core coupling Step 1: C-N Bond Formation (e.g., SNAr, Buchwald-Hartwig) start_materials->coupling intermediate Boc-Protected Intermediate coupling->intermediate deprotection Step 2: Boc Deprotection (Acidic Conditions) intermediate->deprotection final_mods Step 3: Final Modification (e.g., Acylation, Alkylation) deprotection->final_mods product Final Kinase Inhibitor final_mods->product

Caption: General workflow for incorporating the piperazine synthon.

Detailed Experimental Protocol: N-Arylation with a Chloro-Pyrimidine Core

This protocol details a representative SNAr reaction, a common and robust method for coupling piperazine moieties to heterocyclic cores in kinase inhibitor synthesis.[5]

Objective: To synthesize tert-butyl (S)-3-(2-hydroxyethyl)-4-(2-phenylpyrimidin-4-yl)piperazine-1-carboxylate by coupling this compound with 4-chloro-2-phenylpyrimidine.

Reaction Scheme:

(Self-generated image of the chemical reaction)

Materials and Equipment:

  • This compound (1.0 eq)

  • 4-Chloro-2-phenylpyrimidine (1.05 eq)

  • Potassium Carbonate (K₂CO₃) , anhydrous (3.0 eq)

  • Acetonitrile (CH₃CN) , anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware for work-up and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and anhydrous potassium carbonate (3.0 eq).

  • Solvent and Reagent Addition: Place the flask under an inert atmosphere of nitrogen. Add anhydrous acetonitrile to the flask to create a slurry (concentration approx. 0.1-0.2 M). Begin vigorous stirring. Add 4-chloro-2-phenylpyrimidine (1.05 eq) to the mixture.

    • Causality Note: Potassium carbonate is a mild inorganic base sufficient to act as an acid scavenger for the HCl generated during the SNAr reaction.[9] Acetonitrile is a polar aprotic solvent that facilitates this type of substitution reaction while being relatively easy to remove.

  • Reaction Execution: Equip the flask with a reflux condenser and heat the reaction mixture to 80 °C (reflux).

  • Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (piperazine) is consumed (typically 8-16 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts (K₂CO₃ and KCl) and wash the filter cake with a small amount of acetonitrile.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a residue.

  • Extraction: Dissolve the residue in ethyl acetate. Wash the organic layer sequentially with water (2x) and brine (1x).

    • Causality Note: The aqueous washes remove any remaining inorganic salts and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure desired product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Quantitative Data and Expected Outcomes

The efficiency of N-alkylation and N-arylation reactions with piperazine derivatives is generally high, though yields can vary based on the specific substrates and conditions used.

ParameterCondition / ReagentRationale & Expected Outcome
Stoichiometry Piperazine (1.0 eq), Electrophile (1.0-1.2 eq)A slight excess of the electrophile ensures complete consumption of the more valuable chiral piperazine.
Base K₂CO₃, Cs₂CO₃, DIPEAMild bases are preferred to prevent side reactions. Expected yields are typically in the 60-95% range.[8]
Solvent Acetonitrile, DMF, DMSOPolar aprotic solvents are ideal for SNAr and alkylation reactions.
Temperature 60 °C - 120 °CHigher temperatures are often required to drive SNAr reactions with less activated chloro-heterocycles.
Reaction Time 4 - 24 hoursReaction completion should always be confirmed by analytical monitoring (TLC or LC-MS).

Role in Kinase Binding and Downstream Potential

Once coupled, the substituted piperazine scaffold plays a direct role in binding to the target kinase. The nitrogen atoms can act as hydrogen bond acceptors or donors, while the ring itself helps orient other parts of the molecule for optimal interaction.

G cluster_0 ATP Binding Pocket cluster_1 hinge Hinge Region (e.g., Asp, Met) gatekeeper Gatekeeper Residue d_loop DFG Motif inhibitor_core Inhibitor Core (e.g., Pyrimidine) piperazine Piperazine Linker inhibitor_core->piperazine piperazine->hinge H-Bond / Salt Bridge side_chain (S)-CH(CH₂CH₂OH) Side Chain piperazine->side_chain side_chain->d_loop van der Waals Interactions

Caption: Piperazine moiety mediating interactions in a kinase active site.

The true power of using this compound lies in the downstream potential of the coupled product. After deprotection of the Boc group, the newly freed secondary amine is available for acylation. This is a key step in the synthesis of covalent irreversible kinase inhibitors, where an acrylamide or similar Michael acceptor is installed to form a covalent bond with a cysteine residue near the active site.

Conclusion

This compound is a sophisticated and versatile building block for the synthesis of advanced kinase inhibitors. Its pre-installed chirality, orthogonal protection scheme, and dual points of functionality (the secondary amine and the primary alcohol) provide medicinal chemists with a powerful tool to construct complex molecular architectures. The robust and well-understood coupling methodologies, such as the SNAr reaction detailed here, allow for its efficient and selective incorporation into a wide variety of inhibitor scaffolds, making it a staple in modern drug discovery and development.

References

  • Role of piperazine scaffolds in medicinal chemistry - Benchchem. BenchChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8rkNCjOwJ_3o2jlmscmzy6CwSqYzk9wRtamyC8oVJ6572AvpgTo2LXUDde5Q-mz_kzDkU39EyXhF4RWVu_4NrRbX0e8oGCU0wrGzA6EdFBNWBrcpAjtq0E2k371HjRzWEk28y6KH_qRjT82DNu1BkzxmBYoNhJDeDeTHYZSC4vrOcoLXG642_gtynw9OuAlk=]
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  • Examples of kinase inhibitors containing a piperazine ring and used as anti-breast cancer drugs.ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEFq2LD4DxBFQ-AcHeWWP92col83fMJy10ncgE7Wf7auw43Fd3XTgwyESBXYPCACNZt6V_Tbqu82BnzKYmHZDxsj_2W8PoFFCHRmaJpsAgZjEtObrAxxqre-zvi1ANmotWy0KwTbQZnhs8ec37_Pi_ihfQqYanefrH1M4kHgSRSNNrE4AJH1gtZhBxCSWhRYiG7Ho69QXlvImsjuH56qvKv557MR13BWH3ksaA_n7GG_WeiKH9yurcUza5np_nvlnc_mLdkneiEQ==]
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Boc Deprotection Methods for (S)-Tert-butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

<Application Notes & Protocols >

Introduction

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in the construction of complex molecules for pharmaceutical applications.[1] Its stability across a wide range of reaction conditions, coupled with its facile and selective removal under acidic conditions, makes it an invaluable tool for protecting amine functionalities.[1][2] Piperazine scaffolds are of significant interest in drug discovery due to their prevalence in a vast array of biologically active compounds.[1] The specific derivative, (S)-Tert-butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate, is a versatile building block where the Boc group temporarily masks one of the piperazine nitrogens. This allows for selective functionalization at other sites on the molecule.[1]

This guide provides detailed application notes and protocols for the efficient deprotection of the Boc group from this compound and its derivatives. We will delve into the most common acidic deprotection methods, offering insights into reaction optimization, and present step-by-step experimental protocols tailored for researchers, scientists, and drug development professionals.

Core Principles and Mechanism of Acid-Catalyzed Boc Deprotection

The removal of the Boc protecting group is typically achieved under acidic conditions.[1] The generally accepted mechanism involves the protonation of the carbamate's carbonyl oxygen by an acid.[2][3] This initial protonation renders the carbamate more susceptible to cleavage, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate.[2][3] The unstable carbamic acid readily undergoes decarboxylation to release carbon dioxide and the free amine.[2][3] The liberated amine is then protonated by the excess acid present in the reaction mixture, typically yielding an amine salt as the final product.[2]

A potential side reaction to be mindful of is the alkylation of nucleophilic sites by the generated tert-butyl cation.[4] This can be particularly problematic for substrates with electron-rich aromatic rings or other nucleophilic functional groups.[4] The use of "scavengers," such as triisopropylsilane (TIS) or water, can mitigate this issue by preferentially reacting with the tert-butyl cation.[5]

Boc_Deprotection_Mechanism

Comparative Overview of Common Deprotection Methods

The choice of deprotection method is critical and depends on several factors, including the presence of other acid-sensitive functional groups in the molecule, the desired work-up procedure, and the scale of the reaction.[1] The two most frequently employed reagents for this transformation are Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl) in an organic solvent.[1]

Method Reagents Solvent Typical Conditions Advantages Disadvantages
TFA Trifluoroacetic acid (25-50%)[5]Dichloromethane (DCM)[5]Room temperature, 0.5-4 hours[6]High efficiency, volatile salts simplify work-up[1]Harsh conditions, potential for side reactions (t-butylation)[4][5]
HCl in Dioxane 4M HCl in 1,4-dioxane[7]1,4-Dioxane, Methanol, or Ethyl Acetate[5][7]Room temperature, 1-4 hours[5]Milder than TFA, product precipitates as HCl salt[5]Dioxane is a peroxide-former and a suspected carcinogen
Methanolic HCl Concentrated HCl in MethanolMethanolRoom temperature, hours[8]Can be prepared in-situ, effective[9]Potential for esterification with carboxylic acids

Detailed Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This method is highly effective for the rapid removal of the Boc group. However, caution must be exercised due to the corrosive nature of TFA and the potential for side reactions.

Reagents and Materials:

  • This compound derivative

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

  • Dissolve the Boc-protected piperazine derivative (1 equivalent) in anhydrous DCM (typically at a concentration of 0.1-0.5 M) in a round-bottom flask equipped with a magnetic stir bar.[1]

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add TFA (typically 25-50% v/v) to the stirred solution.[5]

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes to 4 hours.[6] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]

  • Upon completion, remove the solvent and excess TFA under reduced pressure.[6]

Work-up and Purification:

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).[6]

  • Carefully neutralize any remaining acid by washing with a saturated aqueous solution of NaHCO₃ until effervescence ceases.[6]

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected piperazine derivative.[6]

  • If necessary, the crude product can be further purified by column chromatography on silica gel or by recrystallization.[1]

TFA_Deprotection_Workflow

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This method is a common alternative to TFA and often results in the precipitation of the deprotected amine as its hydrochloride salt, which can simplify purification.[5]

Reagents and Materials:

  • This compound derivative

  • Anhydrous 1,4-Dioxane (or methanol/ethyl acetate)

  • 4M HCl in 1,4-Dioxane

  • Diethyl ether

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

  • Dissolve the Boc-protected piperazine derivative (1 equivalent) in a minimal amount of a suitable anhydrous solvent (e.g., methanol or ethyl acetate) in a round-bottom flask.[5]

  • To the stirred solution, add a 4M solution of HCl in 1,4-dioxane (5-10 equivalents) at room temperature.[1]

  • Stir the reaction mixture at room temperature for 1 to 4 hours.[5] A precipitate of the hydrochloride salt may form during the reaction.[5]

  • Monitor the reaction progress by TLC or LC-MS.[5]

Work-up and Purification:

  • If a precipitate has formed, collect the solid by filtration.[5]

  • Wash the collected solid with a non-polar solvent like diethyl ether and dry under vacuum to yield the hydrochloride salt of the deprotected piperazine.[5]

  • Alternatively, the solvent can be removed under reduced pressure to yield the crude salt.[5]

  • To obtain the free base, dissolve the crude salt in water and basify with a suitable base (e.g., saturated NaHCO₃ or NaOH solution) to the desired pH, followed by extraction with an organic solvent.[5][10]

Alternative and Milder Deprotection Strategies

For substrates that are sensitive to strong acidic conditions, several milder deprotection methods have been developed. These can be particularly useful when other acid-labile functional groups are present in the molecule.

  • Lewis Acids: Reagents such as zinc bromide (ZnBr₂) in dichloromethane can be used for Boc deprotection, often at room temperature over a period of 12-24 hours.[11]

  • Catalytic Methods: Iron(III) salts have been reported as sustainable catalysts for the selective cleavage of the N-Boc group.[12]

  • Thermal Deprotection: In some cases, the Boc group can be removed thermally by heating the substrate in a suitable solvent, sometimes in a continuous flow reactor.[13]

  • Oxalyl Chloride in Methanol: This reagent mixture has been shown to effectively deprotect N-Boc groups at room temperature, often within 1-4 hours, and can be compatible with other acid-labile functionalities.[14][15]

Troubleshooting and Key Considerations

  • Incomplete Reaction: If the deprotection is sluggish, consider increasing the acid concentration, reaction time, or gently warming the reaction mixture (e.g., to 40°C), though the latter should be done with caution.[5]

  • Side Product Formation (t-Butylation): The appearance of unexpected peaks in analytical data (e.g., LC-MS, NMR) may indicate t-butylation of the substrate or other nucleophilic species.[5] The addition of scavengers like triisopropylsilane (TIS) and water (e.g., 2.5% each) to the reaction mixture can help prevent this side reaction.[5]

  • Low Product Yield: Review the work-up procedure to ensure complete extraction and proper pH adjustment during basification. Optimize purification methods to minimize product loss.[5]

  • Safety: Both TFA and concentrated HCl are highly corrosive and should be handled in a fume hood with appropriate personal protective equipment. Dioxane is a flammable liquid and a potential peroxide former; it should be handled with care.

Conclusion

The deprotection of the Boc group from this compound derivatives is a critical transformation in the synthesis of many biologically relevant molecules. Both TFA and HCl in dioxane are reliable and efficient methods for this purpose. The choice between them should be guided by the specific substrate, the presence of other functional groups, and the overall synthetic strategy. The protocols and insights provided in this guide offer a robust foundation for researchers to successfully and efficiently perform this essential synthetic step. For particularly sensitive substrates, the exploration of milder, alternative deprotection methods is recommended.

References

  • Cabré, A., et al. (2015). A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(III)-catalysis. RSC Advances, 5(2), 1135-1139. Retrieved from [Link]

  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341. Retrieved from [Link]

  • ResearchGate. (2016). How can we do the deprotection of boc-amino acids using hcl? Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

  • Ley, S. V., et al. (2018). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 22(5), 626-633. Retrieved from [Link]

  • ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA? Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

  • George, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 24017-24021. Retrieved from [Link]

  • Prasanthi, G. (2014). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Journal of Global Trends in Pharmaceutical Sciences, 5(1), 1480-1484. Retrieved from [Link]

  • George, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 24017-24021. Retrieved from [Link]

Sources

Application Note: A Scalable and Efficient Synthesis of (S)-tert-butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed and scalable protocol for the synthesis of (S)-tert-butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate, a valuable chiral building block in medicinal chemistry and drug development. The piperazine motif is a privileged scaffold found in numerous FDA-approved drugs, and the introduction of chirality and functional side-chains offers an opportunity to explore three-dimensional chemical space for enhanced biological targeting. This guide moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale for key process decisions, ensuring a robust and reproducible large-scale synthesis. The described two-step process emphasizes efficiency, use of readily available starting materials, and operational safety, making it suitable for implementation in process chemistry and drug development laboratories.

Introduction & Strategic Overview

The target molecule, this compound, incorporates several key features: a stereocenter controlling its three-dimensional presentation, a primary alcohol for further functionalization, and an N-Boc protecting group that allows for selective reaction at the second nitrogen atom. Such orthogonally protected chiral piperazines are highly sought-after intermediates.

Common strategies for synthesizing chiral piperazines include leveraging the chiral pool (e.g., starting from amino acids), enzymatic resolutions, and asymmetric hydrogenations of pyrazine precursors. While effective, these routes can sometimes be lengthy or require expensive catalysts, limiting their large-scale applicability.

The synthetic strategy outlined herein was chosen for its convergence, efficiency, and scalability. It employs a direct cyclization approach to construct the chiral piperazine core, followed by a selective mono-protection step.

Key Advantages of the Selected Route:

  • Atom Economy: A direct ring-formation strategy minimizes steps and improves overall yield.

  • Cost-Effectiveness: The route begins with inexpensive, commercially available starting materials.

  • Stereochemical Integrity: The synthesis relies on a stereospecific reaction that transfers the chirality from the starting material to the piperazine core with high fidelity.

  • Scalability: The reaction conditions and purification procedures are amenable to large-scale production.

Overall Synthetic Workflow

The synthesis is accomplished in two primary stages:

  • Ring Formation: Catalytic cyclization of ethylenediamine with a suitable chiral C4 electrophile to form the piperazine ring.

  • Selective Protection: Mono-protection of the resulting (S)-3-(2-hydroxyethyl)piperazine at the less sterically hindered N1 position using di-tert-butyl dicarbonate (Boc₂O).

G cluster_0 PART 1: Piperazine Ring Formation cluster_1 PART 2: Selective N-Boc Protection & Purification A Ethylenediamine C (S)-3-(2-hydroxyethyl)piperazine (Crude Intermediate) A->C  Catalyst, Solvent (e.g., Copper Chromite) B (S)-3,4-epoxy-1-butanol (Chiral Precursor) B->C D (S)-3-(2-hydroxyethyl)piperazine C->D Work-up/ Isolation F Crude Product Mixture (Mono-Boc, Di-Boc, Starting Material) D->F  Base, Solvent (DCM)  0°C to RT E Di-tert-butyl dicarbonate (Boc)₂O E->F G This compound (Final Product) F->G  Purification (Column Chromatography)

Diagram 1: High-level workflow for the two-part synthesis.

Detailed Experimental Protocols

Protocol 1: Synthesis of (S)-3-(2-hydroxyethyl)piperazine

This step involves the nucleophilic ring-opening of a chiral epoxide by ethylenediamine, followed by an intramolecular cyclization to form the piperazine ring. This approach is adapted from established methods for synthesizing substituted piperazines from readily available materials.

Materials & Equipment:

  • 10 L jacketed glass reactor with overhead stirrer, temperature probe, and nitrogen inlet

  • Addition funnel

  • Condenser

  • Filtration apparatus

  • Rotary evaporator

  • Ethylenediamine (anhydrous)

  • (S)-3,4-epoxy-1-butanol

  • Copper chromite (catalyst)

  • Toluene

  • Water (deionized)

Table 1: Reagent and Reaction Parameters for Protocol 1

Reagent CAS No. Molar Mass ( g/mol ) Equivalents Amount (mol) Mass/Volume
(S)-3,4-epoxy-1-butanol 62545-30-8 88.11 1.0 5.67 500 g
Ethylenediamine 107-15-3 60.10 3.0 17.01 1022 g (1.14 L)
Copper Chromite 12018-10-9 223.54 0.05 0.28 63 g

| Toluene | 108-88-3 | 92.14 | - | - | 5 L |

Procedure:

  • Reactor Setup: Assemble the 10 L reactor under a nitrogen atmosphere. Ensure all glassware is dry.

  • Reagent Charging: Charge the reactor with toluene (5 L), ethylenediamine (1.022 kg), and copper chromite (63 g). Begin stirring to form a slurry.

  • Heating: Heat the mixture to reflux (approx. 110-112 °C) with vigorous stirring.

  • Substrate Addition: In a separate flask, dissolve (S)-3,4-epoxy-1-butanol (500 g) in toluene (1 L). Transfer this solution to the addition funnel.

  • Add the epoxide solution dropwise to the refluxing mixture over 3-4 hours. Causality Note: Slow addition is critical to control the exotherm of the reaction and to minimize the formation of dimeric and polymeric byproducts.

  • Reaction Monitoring: After the addition is complete, allow the reaction to reflux for an additional 18-24 hours. Monitor the consumption of the epoxide by TLC or LC-MS.

  • Cooldown and Filtration: Once the reaction is complete, cool the reactor to room temperature. Filter the mixture through a pad of celite to remove the copper chromite catalyst. Wash the filter cake with additional toluene (2 x 500 mL).

  • Work-up: Transfer the combined filtrate to a separatory funnel. Add deionized water (2 L) and stir for 20 minutes. Allow the layers to separate. The product, being polar, will partition into the aqueous phase.

  • Isolation: Separate the aqueous layer and retain it for the next step. The toluene layer can be discarded. The resulting aqueous solution of crude (S)-3-(2-hydroxyethyl)piperazine is used directly in Protocol 2 without further purification.

Protocol 2: Synthesis of this compound

This procedure focuses on the selective mono-N-Boc protection of the piperazine intermediate. The N1 nitrogen is less sterically hindered than the N4 nitrogen adjacent to the chiral substituent, making it the preferred site of reaction under kinetically controlled conditions.

Materials & Equipment:

  • 10 L jacketed glass reactor with overhead stirrer, temperature probe, and nitrogen inlet

  • Addition funnel

  • Rotary evaporator

  • Dichloromethane (DCM)

  • Sodium hydroxide (NaOH)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • 1M Hydrochloric Acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Table 2: Reagent and Reaction Parameters for Protocol 2

Reagent CAS No. Molar Mass ( g/mol ) Equivalents Amount (mol) Mass/Volume
(S)-3-(2-hydroxyethyl)piperazine 1273577-10-8 144.20 1.0 (Assumed) 5.67 From Protocol 1
Sodium Hydroxide 1310-73-2 40.00 2.5 14.18 567 g
Di-tert-butyl dicarbonate 24424-99-5 218.25 1.1 6.24 1362 g

| Dichloromethane (DCM) | 75-09-2 | 84.93 | - | - | 5 L |

Procedure:

  • Reactor Setup: Charge the aqueous solution of crude product from Protocol 1 into the 10 L reactor. Add DCM (2 L).

  • Basification & Cooling: Cool the stirred biphasic mixture to 0-5 °C using a circulating chiller. Slowly add sodium hydroxide pellets (567 g) in portions, ensuring the temperature does not exceed 10 °C.

  • Boc Anhydride Addition: In a separate flask, dissolve di-tert-butyl dicarbonate (1.362 kg) in DCM (3 L). Transfer this solution to the addition funnel.

  • Add the (Boc)₂O solution dropwise to the reaction mixture over 2-3 hours, maintaining the internal temperature at 0-5 °C. Causality Note: Low temperature and slow addition are crucial for maximizing the yield of the mono-protected product over the di-protected byproduct.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Work-up:

    • Separate the organic (DCM) layer.

    • Extract the aqueous layer with DCM (2 x 1 L).

    • Combine all organic layers.

    • Wash the combined organic phase sequentially with 1M HCl (2 x 1 L) to remove any remaining unreacted piperazine and base, followed by brine (1 L).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure on a rotary evaporator to yield the crude product as a viscous oil.

Protocol 3: Large-Scale Purification

Purification is achieved via column chromatography on silica gel. The basicity of the piperazine nitrogen can cause streaking, which is mitigated by adding a small amount of a basic modifier to the eluent.

Materials & Equipment:

  • Glass chromatography column (appropriate for ~1.5 kg of crude product)

  • Silica gel (230-400 mesh)

  • Eluent: Dichloromethane (DCM) / Methanol (MeOH) / Triethylamine (TEA)

  • Fraction collector or appropriate collection vessels

  • TLC plates and visualization chamber (e.g., KMnO₄ stain)

Procedure:

  • Column Packing: Prepare a slurry of silica gel in DCM and pack the column. Equilibrate the column with the starting eluent mixture.

  • Sample Loading: Dissolve the crude oil in a minimal amount of DCM and load it onto the column.

  • Elution: Elute the column using a gradient of methanol in dichloromethane. A typical gradient would be from 1% to 10% MeOH. Add 0.5% triethylamine to the eluent system throughout the purification to ensure sharp peaks and prevent product loss on the column.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Isolation: Combine the pure fractions containing the desired product (Rf ≈ 0.4 in 95:5:0.5 DCM/MeOH/TEA) and concentrate under reduced pressure to yield the final product as a clear, viscous oil.

Table 3: Summary of Expected Yield and Purity

Step Product Theoretical Yield (g) Expected Actual Yield (g) Expected Yield (%) Purity (by HPLC)

| 1 & 2 | this compound | 1306 g | 850 - 980 g | 65 - 75% | >97% |

Safety and Handling

All operations should be conducted in a well-ventilated fume hood by trained personnel. Appropriate Personal Protective Equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves, must be worn at all times.

  • Ethylenediamine: Corrosive and a respiratory sensitizer. Handle with extreme care, avoiding skin contact and inhalation.

  • Epoxides: Can be sensitizers and are potentially toxic. Avoid direct contact.

  • Copper Chromite: Toxic. Avoid generating dust and inhalation.

  • Di-tert-butyl dicarbonate: Moisture-sensitive and can release pressure (CO₂) upon decomposition. Store in a cool, dry place.

  • Dichloromethane: A suspected carcinogen. Use only in a well-ventilated area.

Dispose of all chemical waste in accordance with local, state, and federal regulations.

References

  • A synthetic route to orthogonally protected, enantiomerically pure 2-substituted piperazines is described. (2014). Organic & Biomolecular Chemistry.
  • A palladium-catalyzed asymmetric hydrogenation of pyrazines containing a tautomeric hydroxyl group has been developed. (2021). Organic Chemistry Frontiers.
  • A short synthetic route for synthesizing 2,3-substituted piperazine acetic acid esters. (n.d.). PubMed Central.
  • The asymmetric Pd-catalyzed decarboxylative allylic alkylation of differentially N-protected piperazin-2-ones allows for the synthesis of a variety of highly enantioenriched tertiary piperazine-2-ones. (n.d.). National Institutes of Health.
  • Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. (2021). Organic Chemistry Frontiers (RSC Publishing).
  • Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. (n.d.). stoltz2.caltech.edu.
  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023). organic-chemistry.org.
  • A New Method for the Synthesis of Chiral 2-Substituted Piperazines and Their Derivatives. (n.d.). Google Patents.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.). PubMed Central.
  • Mastering chiral substituted 2-oxopiperazines. (n.d.). ResearchGate.
  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023). pubs.acs.org.
  • 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method. (2024). BOC Sciences.
  • Application Notes and Protocols for the Deprotection of the Boc Group from N-Boc-piperazine-C3-COOH Derivatives. (n.d.). Benchchem.

Application Note: Comprehensive Analytical Characterization of (S)-Tert-butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(S)-Tert-butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate is a chiral building block of significant interest in pharmaceutical development, frequently incorporated into a variety of active pharmaceutical ingredients (APIs).[1][2] Its stereochemistry is a critical quality attribute, as enantiomers can exhibit different pharmacological and toxicological profiles. Therefore, robust and reliable analytical methods are essential for its comprehensive characterization, ensuring purity, identity, and stability. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the analytical methods for the thorough characterization of this compound. The protocols described herein are based on established methods for structurally similar piperazine derivatives and serve as a validated starting point for method development and validation.

Introduction: The Importance of Stereospecific Characterization

The piperazine moiety is a prevalent scaffold in medicinal chemistry, known for its favorable pharmacokinetic properties.[2][3] The introduction of a chiral center, as in this compound, necessitates precise analytical control over its stereochemical integrity. The tert-butoxycarbonyl (Boc) protecting group is commonly used in multi-step syntheses to facilitate selective reactions.[4] A multi-faceted analytical approach is crucial to confirm the chemical structure, assess enantiomeric purity, identify and quantify impurities, and determine physicochemical properties. This guide outlines a suite of analytical techniques, including chromatography, spectroscopy, and thermal analysis, to achieve a comprehensive characterization.

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic techniques are fundamental for separating the target compound from impurities and for resolving its enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

The determination of enantiomeric excess (% ee) is paramount for chiral molecules in pharmaceutical development. Chiral HPLC is the gold standard for this purpose.

Causality Behind Experimental Choices: The selection of a chiral stationary phase (CSP) is the most critical factor in achieving enantioselective separation. Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have demonstrated broad applicability for separating a wide range of chiral compounds, including piperazine derivatives.[1] An immobilized polysaccharide-based CSP is recommended for its robustness and compatibility with a wider range of solvents. The lack of a strong chromophore in the molecule may necessitate detection at lower UV wavelengths (e.g., 205 nm) to achieve adequate sensitivity.[1]

Protocol: Chiral HPLC Separation

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and UV detector.

Chromatographic Conditions (Starting Point):

ParameterRecommended Condition
Column Chiralpak® IC (or equivalent cellulose tris(3,5-dichlorophenylcarbamate) coated on silica gel)
Mobile Phase n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 205 nm
Injection Volume 10 µL

Sample Preparation:

  • Prepare a stock solution of the sample at 1 mg/mL in the mobile phase.

  • Further dilute the stock solution to a working concentration of 0.1 mg/mL with the mobile phase.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Data Analysis:

  • Identify the peaks corresponding to the (S) and (R) enantiomers.

  • Calculate the resolution (Rs) between the two peaks. A resolution of >1.5 is considered baseline separation.[1]

  • Determine the enantiomeric excess (% ee) using the formula: % ee = [ (AreaS - AreaR) / (AreaS + AreaR) ] x 100, where AreaS and AreaR are the peak areas of the (S) and (R) enantiomers, respectively.[1]

Diagram: Chiral HPLC Method Development Workflow

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Dissolve Sample in Mobile Phase prep2 Dilute to Working Concentration prep1->prep2 prep3 Filter through 0.45 µm Filter prep2->prep3 hplc1 Equilibrate Chiral Column prep3->hplc1 Inject into HPLC hplc2 Inject Sample hplc1->hplc2 hplc3 Isocratic Elution hplc2->hplc3 data1 Identify Enantiomer Peaks hplc3->data1 Acquire Chromatogram data2 Calculate Resolution (Rs > 1.5) data1->data2 data3 Determine Enantiomeric Excess (% ee) data2->data3

Caption: Workflow for Chiral HPLC Method Development.

Reversed-Phase HPLC (RP-HPLC) for Purity Assessment

RP-HPLC is a robust method for determining the purity of the compound and for identifying any non-chiral impurities.

Causality Behind Experimental Choices: A C18 stationary phase is a versatile choice for separating compounds with moderate polarity like the target molecule. A gradient elution with a mobile phase consisting of an aqueous buffer and an organic modifier (like acetonitrile or methanol) allows for the effective separation of impurities with a wide range of polarities. The addition of an acid, such as formic acid or trifluoroacetic acid, to the mobile phase can improve peak shape and resolution for amine-containing compounds.

Protocol: RP-HPLC Purity Assessment

Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, column thermostat, and UV or Evaporative Light Scattering Detector (ELSD).

Chromatographic Conditions (Starting Point):

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm or ELSD
Injection Volume 10 µL

Sample Preparation:

  • Prepare a stock solution of the sample at 1 mg/mL in a 50:50 mixture of Mobile Phase A and B.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Spectroscopic Methods for Structural Elucidation and Identification

Spectroscopic techniques are indispensable for confirming the chemical structure of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are primary techniques for unambiguous structural confirmation.

Causality Behind Experimental Choices: ¹H NMR provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. ¹³C NMR provides information on the number and types of carbon atoms in the molecule. Deuterated chloroform (CDCl₃) is a common solvent for this type of compound. The characteristic signals for the tert-butyl group, the piperazine ring protons, and the hydroxyethyl side chain can be readily identified and assigned.[4][5]

Protocol: NMR Spectroscopy

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

  • Dissolve approximately 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) or other suitable deuterated solvent.

Expected ¹H NMR Chemical Shifts (δ) in ppm:

  • ~1.45 ppm: singlet, 9H (tert-butyl group)

  • ~2.4-3.8 ppm: multiplets, 9H (piperazine ring protons and CH₂ of the hydroxyethyl group)

  • ~3.6-3.8 ppm: multiplet, 2H (CH₂OH of the hydroxyethyl group)

  • A broad singlet for the NH and OH protons may also be observed.

Expected ¹³C NMR Chemical Shifts (δ) in ppm:

  • ~28.4 ppm: (CH₃)₃C

  • ~40-60 ppm: Piperazine and hydroxyethyl carbons

  • ~80 ppm: C(CH₃)₃

  • ~155 ppm: C=O (carbamate)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Causality Behind Experimental Choices: Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like the target compound, and it typically produces the protonated molecule [M+H]⁺.[6] High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to determine the elemental composition.

Protocol: Mass Spectrometry

Instrumentation:

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system with an ESI source.

LC-MS Conditions (for infusion or coupled with RP-HPLC):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Mode: Full scan

  • Expected m/z: 231.17 [M+H]⁺

Diagram: Analytical Workflow for Structural Confirmation

G cluster_sample Sample cluster_analysis Analytical Techniques cluster_results Results sample This compound nmr NMR Spectroscopy (¹H, ¹³C) sample->nmr ms Mass Spectrometry (LC-MS, HRMS) sample->ms ir Infrared Spectroscopy sample->ir structure Structural Confirmation nmr->structure mw Molecular Weight Determination ms->mw functional_groups Functional Group Identification ir->functional_groups

Caption: Workflow for Spectroscopic Analysis.

Thermal Analysis for Physicochemical Characterization

Thermal analysis techniques provide valuable information about the physical properties and stability of the compound.[7][8]

Differential Scanning Calorimetry (DSC)

DSC is used to determine the melting point and to assess the crystalline nature of the material.

Causality Behind Experimental Choices: A sharp endothermic peak on the DSC thermogram is indicative of the melting of a crystalline solid. The temperature at which this occurs is the melting point, a key physical property. The presence of a broad glass transition would indicate an amorphous solid.[9]

Protocol: Differential Scanning Calorimetry

Instrumentation:

  • Differential Scanning Calorimeter

Experimental Conditions:

  • Sample Pan: Aluminum pan

  • Sample Weight: 2-5 mg

  • Atmosphere: Nitrogen at a flow rate of 50 mL/min

  • Heating Rate: 10 °C/min

  • Temperature Range: 25 °C to 200 °C (or higher, depending on the expected melting point)

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature and is used to assess thermal stability and the presence of residual solvents.

Causality Behind Experimental Choices: A significant weight loss at temperatures below 100-120 °C may indicate the presence of volatile solvents or water. The onset of decomposition at higher temperatures provides an indication of the thermal stability of the compound.[7][10]

Protocol: Thermogravimetric Analysis

Instrumentation:

  • Thermogravimetric Analyzer

Experimental Conditions:

  • Sample Pan: Platinum or ceramic pan

  • Sample Weight: 5-10 mg

  • Atmosphere: Nitrogen at a flow rate of 50 mL/min

  • Heating Rate: 10 °C/min

  • Temperature Range: 25 °C to 500 °C

Conclusion

The analytical methods detailed in this application note provide a comprehensive framework for the characterization of this compound. The combination of chromatographic, spectroscopic, and thermal analysis techniques ensures the unambiguous identification, purity assessment, and stereochemical integrity of this important pharmaceutical building block. The provided protocols serve as a robust starting point for method development and validation, enabling researchers and scientists to confidently assess the quality of their material.

References

  • Niaei, N., Hassanpour, S., & Petr, J. (2024). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. Electrophoresis, 45(17-18), 1479-1486. [Link]

  • ASTM International. (2005). Simultaneous Separation of Different Types of Amphetamine and Piperazine Designer Drugs by Capillary Electrophoresis with a Chiral Selector. Retrieved from [Link]

  • Niaei, N., Hassanpour, S., & Petr, J. (2024). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. Request PDF on ResearchGate. [Link]

  • NETZSCH. (2020). Reliable Characterization of Pharmaceuticals Using Thermal Analysis. Retrieved from [Link]

  • Mettler-Toledo. (n.d.). Thermal Analysis of Pharmaceuticals Handbook. Retrieved from [Link]

  • Google Patents. (2019). Process for the separation of enantiomers of piperazine derivatives.
  • International Journal of Pharmaceutical and Phytopharmacological Research. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2021). SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE. Retrieved from [Link]

  • NETZSCH. (n.d.). Simultaneous thermal analysis for the characterization of active pharmaceutical ingredients. Retrieved from [Link]

  • Blogger. (n.d.). The Role of Piperazine Derivatives in Drug Discovery. Retrieved from [Link]

  • TA Instruments. (n.d.). Characterization of Pharmaceutical Materials by Thermal Analysis. Retrieved from [Link]

  • TA Instruments. (n.d.). Thermal Analysis in the Pharmaceutical Industry. Retrieved from [Link]

  • ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from [Link]

  • Neuroquantology. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl piperazine-1-carboxylate. Retrieved from [Link]

  • SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. (n.d.). Retrieved from [Link]

Sources

Application Notes and Protocols for the Derivatization of the Hydroxyl Group in (S)-Tert-butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Modification of a Privileged Scaffold

(S)-Tert-butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate is a valuable chiral building block in modern drug discovery. The piperazine motif is a ubiquitous feature in a multitude of clinically successful drugs, prized for its ability to impart favorable pharmacokinetic properties such as improved aqueous solubility and oral bioavailability. The presence of a primary hydroxyl group on the C3 side chain of this particular scaffold offers a strategic handle for further molecular elaboration. Derivatization of this hydroxyl group allows for the introduction of diverse functionalities, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

This technical guide provides a comprehensive overview of established and field-proven methodologies for the derivatization of the primary hydroxyl group in this compound. We will delve into the mechanistic underpinnings of each transformation, present detailed experimental protocols, and offer expert insights into reaction optimization and potential challenges. The protocols described herein are designed to be robust and reproducible, providing researchers in medicinal chemistry and process development with a reliable toolkit for advancing their discovery programs.

Molecular Landscape and Reactivity Considerations

The target molecule, this compound, possesses several key structural features that inform our choice of derivatization strategy:

  • A Primary Hydroxyl Group: This is our target for derivatization. Primary alcohols are generally more reactive and less sterically hindered than secondary or tertiary alcohols, facilitating a broader range of transformations.

  • A Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group at the N1 position serves to deactivate this nitrogen, preventing it from competing as a nucleophile in most of the reactions we will discuss.[1] However, it is sensitive to strong acidic conditions, which must be taken into account when selecting reagents and work-up procedures.[1]

  • A Free Secondary Amine: The N4 nitrogen of the piperazine ring retains its basicity and nucleophilicity. While its reactivity is somewhat attenuated by the steric bulk of the adjacent substituent, it can potentially compete with the hydroxyl group for electrophilic reagents. Careful selection of reaction conditions, particularly the choice of base, is crucial to ensure chemoselectivity.

  • A Chiral Center: The C3 position is a stereocenter. It is imperative to choose reaction conditions that do not lead to racemization. The reactions discussed in this guide proceed at the terminal hydroxyl group and do not involve breaking any bonds at the chiral center, thus preserving its stereochemical integrity.

Derivatization Strategies and Protocols

We will explore three principal classes of derivatization reactions: Esterification , Etherification , and Sulfonylation . Additionally, we will discuss the versatile Mitsunobu reaction as a powerful alternative for introducing a wide array of functional groups.

Esterification: Introducing Carbonyl Functionality

Esterification is a fundamental transformation that allows for the introduction of a wide variety of acyl groups. The resulting esters can serve as prodrugs, enhance membrane permeability, or act as handles for further functionalization.

Acyl chlorides are highly reactive acylating agents that readily react with alcohols to form esters.[2][3] The reaction is typically performed in the presence of a non-nucleophilic base to scavenge the HCl byproduct.

Protocol 1: Esterification using an Acyl Chloride

Reaction Scheme:

Materials:

  • This compound

  • Acyl chloride (e.g., benzoyl chloride, acetyl chloride) (1.1 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM, add TEA or DIPEA (1.5 eq) at 0 °C under a nitrogen atmosphere.

  • Slowly add the acyl chloride (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Base Selection: A hindered, non-nucleophilic amine base like TEA or DIPEA is chosen to neutralize the generated HCl without competing with the alcohol as a nucleophile.[3]

  • Stoichiometry: A slight excess of the acyl chloride and a larger excess of the base are used to drive the reaction to completion.

  • Temperature Control: The initial addition at 0 °C helps to control the exothermicity of the reaction.

Carboxylic anhydrides are less reactive than acyl chlorides but are often preferred due to their easier handling and the formation of a carboxylic acid byproduct, which is less corrosive than HCl.[4][5] These reactions are often catalyzed by a nucleophilic catalyst such as 4-(Dimethylamino)pyridine (DMAP).

Protocol 2: Esterification using a Carboxylic Anhydride

Reaction Scheme:

  • This compound + NaH --> Alkoxide intermediate

  • Alkoxide intermediate + R-X --> (S)-Tert-butyl 3-(2-(alkoxy)ethyl)piperazine-1-carboxylate

This compound + R-SO2Cl --(Base)--> (S)-Tert-butyl 3-(2-((sulfonyl)oxy)ethyl)piperazine-1-carboxylate

This compound + R-COOH + PPh3 + DEAD/DIAD --> (S)-Tert-butyl 3-(2-(acyloxy)ethyl)piperazine-1-carboxylate

Caption: Overview of derivatization pathways.

Mechanism of DMAP-Catalyzed Esterification

G Anhydride Acetic Anhydride Intermediate N-Acylpyridinium Ion (Highly Reactive) Anhydride->Intermediate + DMAP DMAP DMAP DMAP->Intermediate Ester Ester Product Intermediate->Ester + Alcohol Acetate Acetate Intermediate->Acetate releases Alcohol Substrate-OH Alcohol->Ester DMAPH Protonated DMAP Ester->DMAPH + Protonated DMAP

Caption: DMAP-catalyzed acylation mechanism.

Conclusion and Future Perspectives

The derivatization of the primary hydroxyl group of this compound offers a facile and strategic entry point for the synthesis of novel and diverse chemical entities for drug discovery. The choice of method will depend on the desired functionality, the scale of the reaction, and the compatibility with other functional groups in the molecule. The protocols outlined in this guide provide a solid foundation for researchers to confidently and successfully modify this valuable building block. As new catalytic systems and reaction methodologies emerge, the toolkit for derivatizing such privileged scaffolds will undoubtedly continue to expand, further accelerating the pace of drug development.

References

  • Hofle, G., Steglich, W., & Vorbruggen, H. (1978). 4-Dialkylaminopyridines as Acylation Catalysts. Angewandte Chemie International Edition in English, 17(8), 569-583. [Link]

  • Hughes, D. L. (1992). The Mitsunobu Reaction. Organic Reactions, 42, 335-656. [Link]

  • Koppel, G. A. (1983). The Chemistry of Piperazine. In The Chemistry of Heterocyclic Compounds: Small Ring Heterocycles, Part 3 (Vol. 42, pp. 219-425). John Wiley & Sons, Inc. [Link]

  • Guthrie, R. D. (1974). The Williamson Ether Synthesis. In The Carbohydrates: Chemistry and Biochemistry (2nd ed., Vol. IA, pp. 423-425). Academic Press. [Link]

  • Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier. [Link]

  • O'Brien, P. (1998). The directed lithiation of N-Boc-piperazines. Journal of the Chemical Society, Perkin Transactions 1, (9), 1439-1457. [Link]

  • Poon, K. W., & Dudley, G. B. (2006). The sulfonate group as a leaving group. Journal of Physical Organic Chemistry, 19(8), 479-484. [Link]

  • O'Donnell, M. J. (2001). The enantioselective synthesis of α-amino acids by phase-transfer catalysis with cinchona alkaloid-derived quaternary ammonium salts. Accounts of Chemical Research, 34(8), 621-630. [Link]

  • Swamy, K. C. K., Kumar, N. N. B., Balaraman, E., & Kumar, K. V. P. P. (2009). Mitsunobu and related reactions: advances and applications. Chemical Reviews, 109(6), 2551-2651. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). [Link]

  • Ranu, B. C., Dey, S. S., & Hajra, A. (2003). Highly efficient acylation of alcohols, amines and thiols under solvent-free and catalyst-free conditions. Green Chemistry, 5(1), 44-46. [Link]

  • Scriven, E. F. V. (1983). 4-Dialkylaminopyridines: Super Acylation and Alkylation Catalysts. Chemical Society Reviews, 12(2), 129-161. [Link]

  • Vedejs, E., & Diver, S. T. (1993). Tributylphosphine: A remarkable acylation catalyst. Journal of the American Chemical Society, 115(8), 3358-3359. [Link]

  • Wikipedia. (2023). Mitsunobu reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by acylation. [Link]

  • Yoshida, Y., Shimonishi, K., Sakakura, Y., Okada, S., Aso, N., & Tanabe, Y. (1999). A new practical sulfonylation of alcohols with sulfonyl chlorides and Me2N(CH2)nNMe2. Synthesis, 1999(10), 1633-1636. [Link]

  • Master Organic Chemistry. (2014). Alcohols To Ethers via Acid Catalysis. [Link]

  • Chemistry LibreTexts. (2022). Preparing Ethers. [Link]

  • Khan Academy. (n.d.). Williamson ether synthesis. [Link]

  • Chemistry LibreTexts. (2021). Acid Halides for Ester Synthesis. [Link]

  • Chemguide. (n.d.). esterification - alcohols and carboxylic acids. [Link]

  • Periodic Chemistry. (2019). Sulfonate Esters. [Link]

  • Chemistry LibreTexts. (2014). Converting an Alcohol to a Sulfonate Ester. [Link]

  • Organic Chemistry Tutor. (2023). Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides [Video]. YouTube. [Link]

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Application Notes and Protocols for Coupling Reactions Involving (S)-Tert-butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Chiral Piperazine Building Block

(S)-Tert-butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate, a chiral bifunctional building block, has emerged as a valuable intermediate in the landscape of modern medicinal chemistry. Its structure, featuring a stereochemically defined piperazine core, a reactive secondary amine (upon deprotection), and a primary hydroxyl group, offers synthetic chemists a versatile scaffold for constructing complex molecular architectures. The piperazine moiety is a well-established "privileged scaffold" in drug discovery, known to impart favorable physicochemical properties such as aqueous solubility and oral bioavailability, while also providing key interaction points with biological targets.[1][2] This application note provides detailed protocols and expert insights into the two principal modes of coupling reactions for this intermediate: amide bond formation at the piperazine nitrogen and etherification at the primary alcohol.

Core Principles of Reactivity

The synthetic utility of this compound is dictated by the chemoselective reactivity of its two key functional groups. The tert-butoxycarbonyl (Boc) group serves as a crucial protecting group for the N1 nitrogen of the piperazine ring, enabling selective functionalization at the N4 position.[3] Following deprotection, this secondary amine becomes a nucleophile for reactions such as amide coupling. Concurrently, the primary hydroxyl group on the ethyl side chain offers a handle for ether synthesis, allowing for the introduction of a diverse range of substituents.

Amide Bond Formation: Coupling at the Piperazine Core

The formation of an amide bond by coupling a carboxylic acid to the deprotected piperazine nitrogen is a cornerstone of its application in drug synthesis. This reaction is typically mediated by a variety of peptide coupling reagents that activate the carboxylic acid, facilitating nucleophilic attack by the secondary amine.

Mechanism of Amide Coupling

The general mechanism for amide bond formation using common coupling reagents like HATU or EDC/HOBt involves the activation of the carboxylic acid to form a highly reactive intermediate. This intermediate is then susceptible to nucleophilic attack by the amine.

Amide Coupling Mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Nucleophilic Attack Carboxylic_Acid R-COOH Activated_Intermediate Activated Intermediate (e.g., O-acylisourea, HOBt ester) Carboxylic_Acid->Activated_Intermediate Activation Coupling_Reagent Coupling Reagent (e.g., HATU, EDC/HOBt) Coupling_Reagent->Activated_Intermediate Amide_Product Amide Product Activated_Intermediate->Amide_Product Nucleophilic Attack Deprotected_Piperazine (S)-3-(2-hydroxyethyl)piperazine Deprotected_Piperazine->Amide_Product

Caption: General workflow for amide bond formation.

Protocol 1: Boc Deprotection

Prior to amide coupling, the Boc protecting group on the piperazine nitrogen must be removed.

Materials:

  • This compound

  • 4 M HCl in 1,4-dioxane

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) in a minimal amount of DCM.

  • Add 4 M HCl in 1,4-dioxane (5-10 eq) dropwise at room temperature.

  • Stir the reaction mixture for 1-2 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • To the residue, add saturated sodium bicarbonate solution to neutralize the excess acid.

  • Extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected piperazine, which is often used immediately in the next step.

Protocol 2: HATU-Mediated Amide Coupling

This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent known for rapid reaction times and low rates of racemization.

Materials:

  • Deprotected (S)-3-(2-hydroxyethyl)piperazine (from Protocol 1)

  • Carboxylic acid (1.0 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Add DIPEA (2.5 eq) to the mixture and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.

  • Add a solution of the deprotected (S)-3-(2-hydroxyethyl)piperazine (1.2 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with EtOAc and wash with saturated sodium bicarbonate solution (2 x volumes) and then with brine (1 x volume).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Coupling ReagentBaseSolventTypical YieldReference
HATUDIPEADMF85-95%[Generic Peptide Coupling Protocols]
EDC/HOBtDIPEADCM/DMF70-85%[Generic Peptide Coupling Protocols]
PyBOPDIPEADMF80-90%[Generic Peptide Coupling Protocols]

Ether Synthesis: Functionalization of the Hydroxyl Group

The primary hydroxyl group of this compound provides a second point for diversification, most commonly through etherification reactions such as the Williamson ether synthesis.

Mechanism of Williamson Ether Synthesis

This reaction proceeds via an SN2 mechanism. The alcohol is first deprotonated by a strong base to form a nucleophilic alkoxide, which then displaces a halide or other suitable leaving group from an alkylating agent.

Williamson Ether Synthesis cluster_deprotonation Deprotonation cluster_sn2 SN2 Reaction Alcohol (S)-Boc-piperazine-ethanol Alkoxide Alkoxide Intermediate Alcohol->Alkoxide Base Strong Base (e.g., NaH) Base->Alkoxide Ether_Product Ether Product Alkoxide->Ether_Product Nucleophilic Attack Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->Ether_Product

Caption: General workflow for Williamson Ether Synthesis.

Protocol 3: O-Alkylation via Williamson Ether Synthesis

This protocol describes a general procedure for the O-alkylation of the hydroxyl group.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Alkyl halide (e.g., benzyl bromide, methyl iodide) (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated ammonium chloride solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred suspension of NaH (1.2 eq, washed with hexanes to remove mineral oil) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated ammonium chloride solution at 0 °C.

  • Extract the mixture with EtOAc (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Alkylating AgentBaseSolventTypical YieldReference
Benzyl BromideNaHTHF/DMF70-85%[General Organic Chemistry Principles]
Methyl IodideNaHTHF75-90%[General Organic Chemistry Principles]

Conclusion and Future Perspectives

The strategic application of coupling reactions involving this compound provides a robust and flexible platform for the synthesis of novel and complex molecules in drug discovery. The protocols detailed herein offer reliable starting points for both amide bond formation and etherification. The bifunctional nature of this building block allows for the creation of diverse chemical libraries and the optimization of lead compounds, underscoring its continued importance in the development of new therapeutic agents. Future applications may explore more advanced C-H functionalization of the piperazine ring to further expand its synthetic utility.

References

  • The medicinal chemistry of piperazines: A review. PubMed. Available at: [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed. Available at: [Link]

  • Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Connect Journals. Available at: [Link]

  • tert-Butyl piperazine-1-carboxylate. Manasa Life Sciences. Available at: [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central. Available at: [Link]

Sources

Application Notes & Protocols: Reductive Amination Using (S)-Tert-butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Chiral Piperazines in Modern Drug Discovery

Reductive amination stands as one of the most powerful and versatile C-N bond-forming reactions in the medicinal chemist's toolkit, prized for its efficiency and operational simplicity.[1][2] This transformation is fundamental in the synthesis of a vast array of pharmaceutical agents. At the core of many successful drugs lies the piperazine moiety, a heterocyclic scaffold considered "privileged" due to its favorable pharmacological properties.[3] Piperazine derivatives are adept at forming key hydrogen bonds, modulating physicochemical properties like solubility, and improving the pharmacokinetic profile of drug candidates.[3][4]

The introduction of chirality into the piperazine scaffold further enhances its utility, offering a three-dimensional architecture that can significantly improve a molecule's potency, selectivity for its biological target, and overall drug-like properties.[5][6] (S)-Tert-butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate is an exemplary chiral building block. It combines the benefits of a stereodefined piperazine core with a Boc-protected secondary amine for controlled reactivity and a primary alcohol for further functionalization, making it an invaluable intermediate in the synthesis of complex, high-value molecules.[7][8]

This guide provides an in-depth exploration of the reductive amination mechanism and delivers a field-proven protocol for utilizing this specific chiral amine, tailored for researchers in drug development.

Pillar 1: The Underlying Mechanism of Selective Reductive Amination

The success of a one-pot reductive amination hinges on the careful selection of a reducing agent that exhibits chemoselectivity. The reaction proceeds in two distinct, yet concurrent, mechanistic steps:

  • Iminium Ion Formation: The process begins with the nucleophilic attack of the secondary amine of the piperazine on the carbonyl carbon of an aldehyde or ketone. This is followed by dehydration to form an intermediate iminium ion. This step is often catalyzed by mild acid.[9]

  • Hydride Reduction: A mild hydride-donating reagent is required to selectively reduce the electrophilic iminium ion (C=N⁺) without significantly reducing the starting carbonyl compound (C=O).[10][11]

Sodium triacetoxyborohydride, NaBH(OAc)₃, is the reagent of choice for this transformation.[12][13] Its reduced reactivity, a result of the electron-withdrawing effects of the three acetoxy groups, makes it incapable of readily reducing aldehydes and ketones but highly effective for the rapid reduction of the iminium ion intermediate.[12] This selectivity is crucial for achieving high yields and minimizing side products, such as the corresponding alcohol from premature carbonyl reduction.[10][13]

Caption: Mechanism of one-pot reductive amination.

Pillar 2: A Validated Experimental Protocol

This protocol details a general procedure for the reductive amination of a representative aldehyde with this compound.

Materials & Reagents:

  • This compound (1.0 eq)

  • Aldehyde or Ketone (1.0-1.2 eq)

  • Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.5-2.0 eq)

  • Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Reagents for chromatographic purification (e.g., Silica gel, ethyl acetate, hexanes)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon inlet

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and the carbonyl compound (1.1 eq).

  • Solvent Addition: Add anhydrous DCE (or DCM) to achieve a concentration of approximately 0.1-0.2 M with respect to the piperazine starting material.

  • Initial Stirring: Stir the solution at room temperature (20-25 °C) for 15-30 minutes to facilitate the initial formation of the iminium ion. For less reactive ketones, adding a catalytic amount of acetic acid (0.1 eq) at this stage can be beneficial.[13]

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.5 eq) to the stirred solution in portions over 5-10 minutes. Note: The addition may be slightly exothermic. Portion-wise addition helps maintain temperature control.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting materials by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 2-12 hours.

  • Workup - Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases. Stir vigorously for 15-20 minutes.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Workup - Washing & Drying: Combine all organic layers and wash with brine. Dry the combined organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure tertiary amine product.

Pillar 3: Data, Optimization, and Troubleshooting

Effective protocol execution requires an understanding of key reaction parameters and how to troubleshoot common issues.

Table 1: Key Reaction Parameters & Optimization

ParameterRecommended RangeRationale & Optimization Notes
Stoichiometry (Amine:Carbonyl) 1 : 1.0-1.2A slight excess of the carbonyl component can help drive the reaction to completion.
Reducing Agent (eq) 1.5 - 2.0An excess is required to ensure complete reduction of the iminium intermediate. Insufficient STAB is a common cause of incomplete reactions.
Solvent DCE, DCM, THFDCE is often the preferred solvent for its ability to solubilize reagents and its higher boiling point.[12][13]
Temperature 20-40 °CMost reactions proceed efficiently at ambient temperature. Gentle heating may be required for sterically hindered substrates.
Reaction Time 2 - 12 hoursMonitor by TLC/LC-MS. Prolonged times may be needed for less reactive carbonyl partners.
Acid Catalyst 0 - 0.1 eq AcOHGenerally not required for aldehydes but can significantly accelerate reactions with ketones.[13]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Incomplete Reaction 1. Insufficient reducing agent. 2. Low reactivity of the carbonyl compound. 3. Moisture in the reaction.1. Increase the equivalents of STAB to 2.0. 2. Add catalytic acetic acid (0.1 eq); increase reaction time or gently heat. 3. Ensure all reagents and solvents are anhydrous.
Imine Intermediate in Product Incomplete reduction.Add an additional portion of STAB (0.5 eq) and stir for another 2-4 hours. Ensure the workup is not performed prematurely.[14]
Low Isolated Yield 1. Product is water-soluble. 2. Emulsion during workup.1. Back-extract the aqueous layers multiple times with DCM or ethyl acetate. 2. Add more brine to the separatory funnel to break the emulsion.
Formation of Alcohol Side Product The reducing agent is too reactive or contaminated.This is rare with STAB but can occur with NaBH₄.[11] Ensure the purity of the STAB reagent.

Experimental Workflow Visualization

The following diagram outlines the logical flow of the entire experimental process, from initial setup to the final purified product.

Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_purification 4. Purification A Combine Amine & Aldehyde in Anhydrous Solvent B Stir 15-30 min at RT A->B C Add STAB (Portion-wise) B->C D Monitor by TLC/LC-MS (2-12 h) C->D E Quench with aq. NaHCO₃ D->E F Extract with DCM E->F G Wash with Brine F->G H Dry (Na₂SO₄) & Concentrate G->H I Flash Column Chromatography H->I J Characterize Final Product (NMR, MS) I->J

Caption: Step-by-step experimental workflow.

References

  • Vertex AI Search. (n.d.). Optimizing Reductive Amination: A Guide for Chemical Procurement.
  • BenchChem. (2025). Technical Support Center: Optimization of Reductive Amination for Chiral Amine Synthesis.
  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125.
  • Organic Synthesis and Reaction Engineering Group. (n.d.). Reductive Amination. Wordpress.
  • Ashenhurst, J. (2017, September 1). Making Substituted Amines Through Reductive Amination. Master Organic Chemistry.
  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849–3862.
  • Wang, Y., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts, 5(1), e1-e14.
  • Wang, Y., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. ResearchGate.
  • Organic Chemistry Tutor. (n.d.). Reductive Amination.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Piperazine Derivatives in Modern Drug Discovery.
  • Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product?
  • Indian Journal of Heterocyclic Chemistry. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate.
  • ResearchGate. (2025, August 8). An Evolving Role of Piperazine Moieties in Drug Design and Discovery.
  • MedchemExpress.com. (n.d.). This compound.

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Application Note & Protocols: Biocatalytic Synthesis of (S)-Tert-butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Piperazine Derivatives in Medicinal Chemistry

(S)-Tert-butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate is a valuable chiral building block in the synthesis of numerous active pharmaceutical ingredients (APIs). The piperazine motif is a common feature in a wide array of drugs, and the specific stereochemistry of substituents on the piperazine ring is often critical for pharmacological activity and selectivity.[1] The introduction of a chiral hydroxyethyl group at the C-3 position creates a key stereocenter that can significantly influence the binding of a drug molecule to its biological target. Consequently, robust and efficient methods for the asymmetric synthesis of this intermediate are of high interest to researchers and professionals in drug development.

Traditional chemical methods for producing such chiral molecules can involve multiple steps, hazardous reagents, and often result in racemic mixtures that require challenging and costly chiral resolution.[2] Biocatalysis, particularly the use of ketoreductases (KREDs), offers a greener, more efficient, and highly selective alternative for the synthesis of chiral alcohols.[3] These enzymes catalyze the asymmetric reduction of a prochiral ketone precursor to the desired chiral alcohol with high enantiomeric excess (e.e.) and under mild reaction conditions.[4]

This application note provides a comprehensive guide to the biocatalytic synthesis of this compound, from the synthesis of the ketone precursor to the detailed protocols for enzyme screening, reaction optimization, and product analysis.

The Biocatalytic Approach: Asymmetric Reduction with Ketoreductases

The core of this biocatalytic process is the stereoselective reduction of the prochiral ketone, tert-butyl 3-(2-oxoethyl)piperazine-1-carboxylate, to the corresponding (S)-alcohol. This transformation is catalyzed by a ketoreductase (KRED), an NAD(P)H-dependent oxidoreductase.

The overall biocatalytic process can be visualized as a three-part system: the synthesis of the starting material, the enzymatic reduction, and the analysis of the final product.

cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Biocatalytic Reduction cluster_2 Part 3: Product Analysis & Purification Precursor_Synthesis Synthesis of tert-butyl 3-(2-oxoethyl)piperazine-1-carboxylate Enzyme_Screening KRED Screening Precursor_Synthesis->Enzyme_Screening Reaction_Optimization Reaction Optimization Enzyme_Screening->Reaction_Optimization Select best KRED Purification Product Purification Reaction_Optimization->Purification Chiral_Analysis Chiral HPLC Analysis Purification->Chiral_Analysis Determine e.e. and yield cluster_0 Enzymatic Cycle cluster_1 Cofactor Regeneration Ketone tert-butyl 3-(2-oxoethyl)piperazine-1-carboxylate Alcohol This compound Ketone->Alcohol KRED KRED Ketoreductase (KRED) NADPH NADPH NADP NADP+ NADPH->NADP Hydride Transfer NADP_regen NADP+ NADP->NADP_regen CoSubstrate Co-substrate (e.g., Isopropanol or Glucose) Byproduct Byproduct (e.g., Acetone or Gluconic Acid) CoSubstrate->Byproduct RegenEnzyme RegenEnzyme Regeneration Enzyme (e.g., GDH for Glucose) NADPH_regen NADPH NADP_regen->NADPH_regen Hydride Generation NADPH_regen->NADPH

Caption: The KRED-catalyzed reduction and cofactor regeneration cycle.

Part 1: Synthesis of the Ketone Precursor

A reliable supply of the starting material, tert-butyl 3-(2-oxoethyl)piperazine-1-carboxylate, is essential. While not commercially available in large quantities, it can be synthesized from commercially available N-Boc-piperazine through a two-step process involving alkylation followed by oxidation. A general synthetic route is outlined below.

Protocol 1: Synthesis of tert-butyl 3-(2-oxoethyl)piperazine-1-carboxylate

Materials:

  • N-Boc-piperazine

  • Ethyl bromoacetate

  • Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Diisobutylaluminium hydride (DIBAL-H)

  • Dess-Martin periodinane (DMP)

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step 1: Alkylation of N-Boc-piperazine

  • Dissolve N-Boc-piperazine (1 equivalent) in dichloromethane (DCM).

  • Add diisopropylethylamine (DIPEA) (1.2 equivalents) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add ethyl bromoacetate (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate.

Step 2: Reduction of the Ester to the Aldehyde

  • Dissolve the purified ester from Step 1 in anhydrous DCM and cool to -78 °C under a nitrogen atmosphere.

  • Slowly add DIBAL-H (1.1 equivalents, 1.0 M in hexanes) dropwise, maintaining the temperature below -70 °C.

  • Stir the reaction at -78 °C for 2-3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of methanol, followed by a saturated solution of Rochelle's salt.

  • Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The resulting aldehyde, tert-butyl 3-(2-oxoethyl)piperazine-1-carboxylate, is often used in the next step without further purification.

Part 2: Biocatalytic Reduction

Protocol 2: Screening for the Optimal Ketoreductase

To identify the most effective KRED for the asymmetric reduction of tert-butyl 3-(2-oxoethyl)piperazine-1-carboxylate, a high-throughput screening approach using a commercially available KRED screening kit, such as the Codex® KRED Screening Kit, is highly recommended. [5][6]These kits typically contain a diverse panel of engineered KREDs with varying substrate specificities and stereoselectivities.

Materials:

  • Codex® KRED Screening Kit (containing various KREDs and recycle mixes) [7]* tert-Butyl 3-(2-oxoethyl)piperazine-1-carboxylate (substrate)

  • Isopropanol (IPA)

  • Deionized water

  • 96-well microtiter plates or individual vials

  • Plate shaker/incubator

Procedure:

The screening protocol is divided into two parts based on the cofactor regeneration system employed by the different KREDs in the kit. [8] A. Screening with Isopropanol-based Cofactor Regeneration (Typical for many engineered KREDs) [1]1. Prepare a stock solution of the ketone substrate by dissolving ~1 mmol in 4 mL of isopropanol. 2. In separate labeled vials or wells of a 96-well plate, weigh out approximately 10 mg of each KRED designated for the isopropanol-based system. 3. Reconstitute the appropriate KRED Recycle Mix (containing buffer and NADP⁺) with deionized water according to the manufacturer's instructions. 4. To each vial/well containing a KRED, add 0.9 mL of the reconstituted recycle mix and mix gently to dissolve the enzyme. 5. Initiate the reactions by adding 0.1 mL of the substrate stock solution to each vial/well. 6. Seal the plate/vials and incubate at 30 °C with shaking (e.g., 250 rpm) for 24 hours.

B. Screening with Glucose/GDH-based Cofactor Regeneration (For KREDs not compatible with isopropanol) [8]1. Prepare the KRED Recycle Mix containing buffer, NAD(P)⁺, glucose, and glucose dehydrogenase (GDH) with deionized water as per the kit's protocol. 2. Dissolve the ketone substrate directly into the reconstituted recycle mix to a final concentration of ~10 g/L. If solubility is an issue, a small amount of a co-solvent like DMSO can be used. [6]3. Weigh out ~10 mg of each KRED for this system into separate labeled vials/wells. 4. Start the reactions by adding 1 mL of the substrate-containing recycle mix to each vial/well. 5. Seal and incubate at 30 °C with shaking for 24 hours.

Work-up and Analysis:

  • After 24 hours, quench the reactions by adding an equal volume of a suitable organic solvent (e.g., ethyl acetate or methyl tert-butyl ether (MTBE)).

  • Mix vigorously and then centrifuge to separate the layers.

  • Analyze the organic layer by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the percent conversion of the ketone to the alcohol and the enantiomeric excess (e.e.) of the (S)-alcohol product (see Protocol 4).

Protocol 3: Optimization of the Biocatalytic Reaction

Once the best-performing KRED has been identified from the screening, the reaction conditions should be optimized to maximize yield, enantioselectivity, and space-time yield.

Key Parameters for Optimization:

  • Substrate Concentration: Increase the substrate loading incrementally (e.g., from 10 g/L to 100 g/L) to find the optimal balance between reaction rate and potential substrate/product inhibition.

  • Enzyme Loading: Reduce the enzyme concentration to the lowest level that still provides a high conversion in a reasonable timeframe.

  • pH: The optimal pH for most KREDs is typically between 6.0 and 8.0. Screen a range of buffers to identify the ideal pH.

  • Temperature: While the initial screening is often performed at 30 °C, the optimal temperature for the selected KRED may be higher or lower. Evaluate a range from 25 °C to 45 °C.

  • Co-solvent: If substrate solubility is a limiting factor, the addition of a water-miscible organic co-solvent (e.g., DMSO, THF, isopropanol) at 5-20% (v/v) can be beneficial.

Example Optimized Reaction Conditions:

ParameterOptimized ValueRationale
Substrate Concentration 50 g/LBalances high throughput with manageable reaction kinetics.
Enzyme Loading 2 g/LCost-effective while maintaining a high reaction rate.
pH 7.0 (Phosphate Buffer)Maintains enzyme stability and activity.
Temperature 35 °CEnhances reaction rate without significant enzyme denaturation.
Cofactor Regeneration Isopropanol (20% v/v)Serves as both co-substrate and co-solvent.

Part 3: Product Analysis and Purification

Protocol 4: Chiral HPLC Analysis of this compound

Accurate determination of the enantiomeric excess is crucial. Chiral HPLC is the standard method for this analysis. [9] Instrumentation and Columns:

  • HPLC system with a UV detector.

  • Chiral Stationary Phase (CSP): Polysaccharide-based columns are often effective for piperazine derivatives. A good starting point is a Chiralpak® IC (cellulose tris(3,5-dichlorophenylcarbamate)) column. [10] Recommended HPLC Conditions (starting point):

ParameterCondition
Column Chiralpak® IC, 4.6 x 250 mm, 5 µm
Mobile Phase n-Hexane : Isopropanol : Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 210 nm
Injection Volume 10 µL

Sample Preparation:

  • Dilute a small aliquot of the reaction mixture (after work-up) in the mobile phase.

  • Filter through a 0.45 µm syringe filter before injection.

  • Inject a racemic standard of tert-butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate to determine the retention times of both enantiomers.

Protocol 5: Product Purification

After the reaction is complete, the product needs to be isolated and purified.

Procedure:

  • If the reaction was performed in a biphasic system, separate the organic layer. If it was an aqueous reaction, extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x reaction volume).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude alcohol by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a viscous oil or solid.

Conclusion

The biocatalytic synthesis of this compound using ketoreductases presents a highly efficient, selective, and sustainable alternative to traditional chemical methods. By following the protocols outlined in this application note, from precursor synthesis and enzyme screening to reaction optimization and product analysis, researchers and drug development professionals can effectively implement this powerful technology to produce this key chiral intermediate with high yield and excellent enantiopurity. The use of commercially available KRED screening kits significantly streamlines the initial stages of process development, making biocatalysis an accessible and practical tool for modern organic synthesis.

References

  • Codexis, Inc. (n.d.). Codex® KRED Screening Kit Protocol. Retrieved from [Link]

  • Codexis, Inc. (n.d.). Enzyme Screening Kits and Panels. Retrieved from [Link]

  • BenchChem. (2025). A Comparative Guide to the Synthesis of Chiral Alcohols: Biocatalytic Reduction vs. Chemical Methods.
  • Journal of Pharmaceutical and Biomedical Analysis. (2022).
  • Hollmann, F., & Ni, Y. (2023). Engineering ketoreductases for the enantioselective synthesis of chiral alcohols.
  • MDPI. (2018). Biocatalytic Approach to Chiral β-Nitroalcohols by Enantioselective Alcohol Dehydrogenase-Mediated Reduction of α-Nitroketones. Molecules, 23(8), 1888.
  • Liang, J., Lalonde, J., Borup, B., Mitchell, V., Mundorff, E., Trinh, C., ... & Giver, L. (2009). Highly Enantioselective Reduction of a Small Heterocyclic Ketone: Biocatalytic Reduction of Tetrahydrothiophene-3-one to the Corresponding (R)-Alcohol. Organic Process Research & Development, 14(1), 183-188.
  • Patti, A., & Sanfilippo, C. (2020). Breaking Molecular Symmetry through Biocatalytic Reactions to Gain Access to Valuable Chiral Synthons. Symmetry, 12(9), 1461.
  • MDPI. (2023). Advances in Simple and Chiral-HPLC Methods for Antiallergic Drugs and Chiral Recognition Mechanism. Molecules, 28(6), 2631.
  • ResearchGate. (2025). Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection.
  • Khan, A. U., Shahzad, M., Mushtaq, A., & Naseer, M. M. (2025). Green and sustainable synthesis of chiral alcohols: the role of Daucus carota as a biocatalyst in organic chemistry. RSC Sustainability.
  • ResearchGate. (2022). KRED catalysed reduction of prochiral ketones.
  • Feng, B., Xu, W., Chu, X., Li, C., & Jin, Y. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505.
  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from a hypothetical Phenomenex guidebook.
  • Semantic Scholar. (2005). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Retrieved from a hypothetical Semantic Scholar article.
  • Huang, L., Liu, Y., Fang, B., Jia, X., Zheng, P., You, C., & Qin, J. (2022). Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. Frontiers in Bioengineering and Biotechnology, 10, 929784.
  • MySkinRecipes. (n.d.). tert-Butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate hydrochloride.
  • Manasa Life Sciences. (n.d.). tert-Butyl piperazine-1-carboxylate.
  • MDPI. (2016). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)
  • ResearchGate. (n.d.). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Retrieved from [Link]

  • BenchChem. (2025). Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (S)-Tert-butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of (S)-tert-butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate. This molecule is a valuable chiral building block in medicinal chemistry, often utilized in the development of novel therapeutic agents.[1][2] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently encountered challenges during its synthesis, ensuring higher yields and purity.

The primary and most direct route to synthesizing this compound involves the selective mono-N-protection of the commercially available chiral precursor, (S)-2-(Piperazin-2-yl)ethanol, using di-tert-butyl dicarbonate (Boc₂O). While seemingly straightforward, this reaction requires careful control to prevent common pitfalls such as the formation of di-substituted byproducts and to overcome purification challenges.

Core Synthetic Workflow

The fundamental reaction involves the nucleophilic attack of a nitrogen atom from (S)-2-(Piperazin-2-yl)ethanol on the electrophilic carbonyl carbon of Boc₂O. The key is to control the reaction to favor protection at the more sterically accessible N-4 position, though protection at N-1 is the standard convention for this product.

SM (S)-2-(Piperazin-2-yl)ethanol (Starting Material) Reaction Reaction at 0 °C to RT SM->Reaction 1 eq. Boc2O Di-tert-butyl dicarbonate (Boc₂O) + Base (e.g., Et₃N, NaHCO₃) Boc2O->Reaction ~1.0-1.1 eq. Solvent Solvent (e.g., DCM, THF, MeOH) Solvent->Reaction Product (S)-Tert-butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate (Target Molecule) Reaction->Product Desired Path Byproduct Di-Boc Protected Byproduct (Potential Impurity) Reaction->Byproduct Undesired Path (Side Reaction) start Low Mono-substitution Yield? check_boc Check Stoichiometry: Is Boc₂O > 1.1 eq.? start->check_boc check_addition Check Addition Method: Was Boc₂O added all at once? check_boc->check_addition No solution1 Solution: Use 1.0-1.1 eq. of Boc₂O. check_boc->solution1 Yes solution2 Solution: Add Boc₂O dropwise at 0 °C. check_addition->solution2 Yes end Improved Selectivity check_addition->end No solution1->end solution2->end

Caption: Troubleshooting workflow for low mono-substitution selectivity.

Issue 3: Difficulty with Chromatographic Purification

Question: I am struggling to purify the product. It streaks badly (tails) on my silica gel column, leading to poor separation from the di-Boc byproduct and other impurities. What can I do?

Answer: This is a classic problem when purifying basic compounds like piperazines on acidic silica gel. The free amine group on your product interacts strongly with the acidic silanol groups on the silica surface, causing tailing.

  • Use a Basic Modifier: The standard solution is to add a small amount of a basic modifier to your eluent system. [3] * Triethylamine (Et₃N): Add 0.1-1% triethylamine to your mobile phase (e.g., Ethyl Acetate/Hexanes or DCM/Methanol). The triethylamine will compete for the acidic sites on the silica, allowing your product to elute more symmetrically.

    • Ammonia: Using a pre-made 7N ammonia in methanol solution as part of your polar solvent (e.g., in a DCM/MeOH gradient) is also highly effective.

  • Acid-Base Extraction: This can be a powerful pre-purification step. Dissolve the crude reaction mixture in an organic solvent (like Ethyl Acetate) and wash with a dilute aqueous acid (e.g., 1M HCl). Your basic product and any unreacted starting material will move to the aqueous layer as their hydrochloride salts, while the non-basic di-Boc byproduct remains in the organic layer. You can then separate the layers, basify the aqueous layer with NaOH, and extract your product back into an organic solvent. [3]

Frequently Asked Questions (FAQs)

QuestionAnswer
Q1: What are the optimal starting conditions for this reaction? Starting Material: (S)-2-(Piperazin-2-yl)ethanol (1 eq.), Reagent: Di-tert-butyl dicarbonate (1.05 eq.), Solvent: Dichloromethane (DCM), Temperature: Add Boc₂O at 0 °C, then allow to warm to room temperature, Time: 12-24 hours. Monitor by TLC/LCMS.
Q2: How can I effectively monitor the reaction's progress? Use Thin Layer Chromatography (TLC). The product is more non-polar than the starting material. A typical eluent system is 10% Methanol in DCM. Stain with ninhydrin; the starting material (with two secondary amines) will show a strong color, while the product (with one secondary amine) will show a fainter color. The di-Boc byproduct will be ninhydrin-negative.
Q3: What are the proper storage conditions for the final product? The product should be stored in a refrigerator at approximately 4°C, protected from light. It is a liquid at room temperature.
Q4: How can the Boc group be removed if I need to functionalize that nitrogen later? The Boc group is reliably removed under mild acidic conditions. [4]The most common method is treatment with trifluoroacetic acid (TFA) in DCM or with a solution of HCl in dioxane or methanol.

Experimental Protocols

Protocol 1: Synthesis of this compound
  • Dissolve (S)-2-(Piperazin-2-yl)ethanol (1.0 g, 7.68 mmol, 1.0 eq.) in dichloromethane (DCM, 40 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C using an ice bath.

  • In a separate beaker, dissolve di-tert-butyl dicarbonate (Boc₂O) (1.76 g, 8.06 mmol, 1.05 eq.) in DCM (10 mL).

  • Add the Boc₂O solution dropwise to the stirred piperazine solution over 30 minutes, ensuring the internal temperature remains below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 16 hours. Monitor for the consumption of starting material by TLC (10% MeOH/DCM, stain with ninhydrin).

  • Once the reaction is complete, concentrate the mixture under reduced pressure to yield the crude product as an oil. Proceed directly to purification.

Protocol 2: Purification by Column Chromatography
  • Prepare the eluent: a mixture of Ethyl Acetate and Hexanes (e.g., starting at 50% EtOAc/Hexanes) containing 0.5% triethylamine (Et₃N).

  • Adsorb the crude oil from Protocol 1 onto a small amount of silica gel.

  • Load the adsorbed material onto a pre-packed silica gel column equilibrated with the starting eluent (e.g., 50% EtOAc/Hexanes + 0.5% Et₃N).

  • Elute the column with a gradient of Ethyl Acetate in Hexanes (e.g., 50% -> 100% EtOAc), maintaining the 0.5% Et₃N concentration throughout.

  • Collect fractions and analyze by TLC to identify those containing the pure product.

  • Combine the pure fractions and concentrate under reduced pressure to obtain this compound as a clear oil.

References
  • Technical Support Center: Optimizing Piperazine Synthesis. Benchchem.
  • Technical Support Center: Large-Scale Piperazine Synthesis. Benchchem.
  • Application Notes and Protocols for Boc-Protection of Piperazine Derivatives. Benchchem.
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central. Available from: [Link]

  • This compound. MedchemExpress.com.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Available from: [Link]

  • (S)-2-(Piperazin-2-yl)ethanol. ChemScene.
  • This compound. Sigma-Aldrich.

Sources

Technical Support Center: Asymmetric Synthesis of Chiral Piperazines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the asymmetric synthesis of chiral piperazines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing these valuable chiral building blocks. The piperazine scaffold is a privileged structure in medicinal chemistry, and the ability to control its stereochemistry is paramount for developing potent and selective therapeutics.[1] This resource provides in-depth, field-proven insights in a question-and-answer format to directly address the challenges you may encounter in the lab.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Enantioselectivity and Diastereoselectivity Issues

Question 1: My asymmetric reaction is producing the chiral piperazine with low enantiomeric excess (ee). What are the common causes and how can I improve it?

Answer: Low enantiomeric excess is a frequent challenge in asymmetric synthesis. The root cause often lies in the subtle interplay between the substrate, catalyst, and reaction conditions. Here’s a systematic approach to troubleshooting:

  • Catalyst/Ligand Choice and Purity: The heart of an asymmetric reaction is the chiral catalyst or ligand. Its structure and purity are critical.

    • Causality: The catalyst creates a chiral environment that energetically favors the formation of one enantiomer over the other. Even minor impurities or degradation of the catalyst can lead to a loss of this selectivity.

    • Solution:

      • Verify Catalyst/Ligand Purity: Ensure the catalyst and/or ligand are of high purity. If synthesized in-house, re-purify and thoroughly characterize. For commercial catalysts, use a fresh batch from a reputable supplier.

      • Screen a Library of Ligands: For metal-catalyzed reactions (e.g., Palladium-catalyzed allylic alkylation), screen a variety of chiral ligands. Small steric or electronic changes in the ligand can have a profound impact on enantioselectivity.[2][3][4]

      • Consider Catalyst Loading: While counterintuitive, sometimes a lower catalyst loading can improve enantioselectivity by minimizing background uncatalyzed reactions.

  • Solvent Effects: The solvent can significantly influence the transition state geometry of the stereodetermining step.

    • Causality: Solvents can coordinate with the catalyst or substrate, altering their conformation and, consequently, the facial selectivity of the reaction.

    • Solution:

      • Conduct a Solvent Screen: Systematically evaluate a range of solvents with varying polarities and coordinating abilities (e.g., THF, Dioxane, Toluene, Dichloromethane).

      • Apolar vs. Polar Solvents: Non-polar solvents often provide a more defined and rigid transition state, leading to higher enantioselectivity.

  • Temperature Optimization: Temperature is a critical parameter affecting the energy difference between the diastereomeric transition states.

    • Causality: Lowering the reaction temperature generally increases the energy difference between the two transition states leading to the R and S enantiomers, thus enhancing enantioselectivity.

    • Solution:

      • Systematic Temperature Reduction: Perform the reaction at progressively lower temperatures (e.g., 0 °C, -20 °C, -40 °C, -78 °C). Be mindful that lower temperatures will decrease the reaction rate, so extended reaction times may be necessary.

      • Monitor for Solubility Issues: Ensure all reactants remain soluble at lower temperatures.

  • Substrate and Protecting Groups: The nature of the substrate and its protecting groups can sterically and electronically influence the approach to the catalyst.

    • Causality: Bulky protecting groups can enhance facial selectivity by blocking one face of the substrate. The electronic nature of the protecting group can also affect the reactivity of the substrate.

    • Solution:

      • Evaluate Different N-Protecting Groups: In piperazine synthesis, the choice of N-protecting groups (e.g., Boc, Cbz, Benzoyl) is crucial. A more sterically demanding protecting group can improve enantioselectivity.[2][3]

      • Orthogonal Protecting Groups: Utilizing orthogonally protected diamines can provide a scalable and practical route to enantiomerically pure 2-substituted piperazines.[5]

Question 2: I am synthesizing a disubstituted chiral piperazine, and I'm getting a poor diastereomeric ratio (dr). How can I improve the diastereoselectivity?

Answer: Achieving high diastereoselectivity is critical when creating multiple stereocenters. The following factors are key to controlling the relative stereochemistry:

  • Substrate Control vs. Reagent Control:

    • Causality: In substrate-controlled reactions, the existing stereocenter(s) in the starting material direct the stereochemical outcome of the new stereocenter. In reagent-controlled reactions, the chiral catalyst or auxiliary dictates the stereochemistry.

    • Solution:

      • Synthesis from Chiral Pool: Starting from enantiomerically pure α-amino acids is a common and effective strategy to control the stereochemistry at one center, which can then direct the formation of subsequent stereocenters.[6]

      • Chiral Auxiliaries: Employing a chiral auxiliary can provide excellent diastereoselectivity. The auxiliary can be removed in a subsequent step. For example, using (R)-(-)-phenylglycinol as a chiral auxiliary has been successful in the synthesis of (R)-(+)-2-methylpiperazine.[6]

  • Reaction Conditions:

    • Causality: Similar to enantioselectivity, solvent, temperature, and additives can influence the diastereomeric outcome by altering the preferred transition state.

    • Solution:

      • Solvent and Temperature Screening: As with enantioselectivity, a thorough screening of solvents and temperatures is recommended.

      • Lewis Acid Additives: In some cases, the addition of a Lewis acid can enhance diastereoselectivity by coordinating with the substrate and/or reagent, leading to a more organized transition state.

  • Cyclization Strategy:

    • Causality: The method of ring closure can influence the final diastereomeric ratio. Intramolecular reactions are often more stereoselective than their intermolecular counterparts.

    • Solution:

      • Intramolecular Cyclization: Designing the synthesis to involve an intramolecular cyclization step, such as an intramolecular hydroamination, can lead to high diastereoselectivity.[7]

      • Kinetic vs. Thermodynamic Control: Consider whether the reaction conditions favor the kinetic or thermodynamic product. Adjusting the temperature or reaction time can sometimes favor the formation of the more stable diastereomer.

Section 2: Yield and Side Reactions

Question 3: My overall yield for the multi-step synthesis of a chiral piperazine is low. Where should I look for potential issues?

Answer: Low overall yield in a multi-step synthesis is a common problem. A systematic approach to identifying and addressing the bottleneck is crucial.

  • Identify the Problematic Step:

    • Causality: One or two steps in a multi-step synthesis are often the culprits for significant material loss.

    • Solution:

      • Analyze Each Step Individually: Run each step of the synthesis on a small scale and carefully calculate the isolated yield. This will pinpoint the low-yielding transformation(s).

      • TLC/LC-MS Analysis of Crude Reaction Mixtures: Before workup and purification, analyze a small aliquot of the crude reaction mixture to assess the conversion and identify the formation of byproducts.

  • Common Causes of Low Yield and Their Solutions:

Problem Area Potential Cause Troubleshooting Strategy
Incomplete Reactions Insufficient reaction time, low temperature, or deactivated catalyst.Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Increase the temperature if the reaction is sluggish (be mindful of potential side reactions or racemization). Use a fresh batch of catalyst or reagents.
Side Reactions Formation of undesired byproducts due to incorrect stoichiometry, temperature, or catalyst.Carefully control the stoichiometry of reagents. Optimize the reaction temperature. In palladium-catalyzed reactions, the choice of ligand can suppress side reactions.[8]
Difficult Purification Product loss during extraction, chromatography, or crystallization.Optimize the workup procedure to minimize product loss. For polar piperazine products, multiple extractions with an appropriate solvent may be necessary. For chromatography, screen different stationary and mobile phases. Consider purification via diastereomeric salt formation.[9]
Product Instability Decomposition of the product or intermediates during the reaction or purification.If the product is sensitive to acid or base, ensure neutral workup conditions. If the product is air-sensitive, perform the reaction and purification under an inert atmosphere.

Question 4: I am observing significant side product formation in my palladium-catalyzed asymmetric allylic alkylation (AAA) for the synthesis of a piperazin-2-one. What are the likely side reactions and how can I minimize them?

Answer: Palladium-catalyzed AAA is a powerful tool, but it can be prone to side reactions. Understanding these pathways is key to suppression.

  • Common Side Reactions:

    • Double Alkylation: The product of the initial alkylation can sometimes undergo a second alkylation, leading to a mixture of mono- and di-alkylated products.

    • β-Hydride Elimination: This can lead to the formation of diene byproducts.

    • Reductive Elimination: This can result in the formation of undesired coupled products.

  • Troubleshooting Strategies:

    • Ligand Selection: The choice of the chiral phosphine ligand is critical not only for enantioselectivity but also for minimizing side reactions. The steric and electronic properties of the ligand influence the stability and reactivity of the palladium intermediates.

    • Protecting Groups: The nature of the N-protecting groups on the piperazin-2-one substrate can significantly impact the reaction outcome. A careful selection of protecting groups can prevent side reactions and improve both yield and enantioselectivity.[2][3]

    • Reaction Conditions:

      • Temperature: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can often suppress side reactions.

      • Solvent: The choice of solvent can influence the solubility of the catalyst and substrate, as well as the stability of the intermediates.

      • Base: If a base is used, its strength and stoichiometry should be carefully optimized.

Section 3: Purification and Analysis

Question 5: I am struggling to purify my chiral piperazine derivative. It's highly polar and gives broad peaks on silica gel chromatography. What are my options?

Answer: The basic and polar nature of the piperazine core presents unique purification challenges.[10] Standard silica gel chromatography is often problematic. Here are more effective strategies:

  • Purification via Diastereomeric Salt Formation:

    • Causality: Reacting the racemic or enantiomerically impure piperazine (a base) with a chiral acid (a resolving agent) forms diastereomeric salts. These salts have different physical properties, including solubility, allowing for their separation by fractional crystallization.[9]

    • Protocol: See Experimental Protocol 1: Purification by Diastereomeric Salt Formation .

  • Chromatography on Alternative Stationary Phases:

    • Causality: The free silanol groups on the surface of silica gel can interact strongly with the basic nitrogen atoms of the piperazine, leading to peak tailing and poor separation.

    • Solution:

      • Alumina Chromatography: Basic or neutral alumina can be a better choice for purifying basic compounds.

      • Reversed-Phase Chromatography (C18): This is often a good option for polar compounds. A mobile phase containing a buffer and an organic modifier is typically used.

      • Ion-Exchange Chromatography: This technique can be very effective for separating basic compounds.

  • Mobile Phase Modifiers for Silica Gel Chromatography:

    • Causality: Adding a small amount of a basic modifier to the mobile phase can "mask" the acidic silanol groups on the silica, improving the peak shape of basic analytes.

    • Solution: Add a small percentage (0.1-1%) of triethylamine or ammonia to your mobile phase (e.g., ethyl acetate/hexanes).

Question 6: How do I develop a reliable chiral HPLC method to determine the enantiomeric excess (ee) of my synthesized piperazine? I'm getting poor resolution or peak tailing.

Answer: A robust chiral HPLC method is essential for accurately assessing the success of your asymmetric synthesis. Here’s a systematic approach to method development and troubleshooting:

  • Chiral Stationary Phase (CSP) Selection:

    • Causality: The CSP is the heart of the separation. The chiral selector on the stationary phase interacts differently with the two enantiomers, leading to different retention times.

    • Solution:

      • Polysaccharide-Based CSPs: Columns based on cellulose or amylose derivatives (e.g., Chiralpak®, Chiralcel®) are a good starting point for a wide range of chiral compounds, including piperazine derivatives.[5][9]

      • Screen Multiple CSPs: If the initial choice does not provide separation, screen a variety of CSPs with different chiral selectors.

  • Mobile Phase Optimization:

    • Causality: The mobile phase composition affects the interaction between the analyte and the CSP, influencing retention and resolution.

    • Solution:

      • Normal Phase vs. Reversed Phase: Polysaccharide-based CSPs can often be used in both normal-phase (e.g., hexane/isopropanol) and reversed-phase (e.g., acetonitrile/water) modes.

      • Mobile Phase Additives: For basic analytes like piperazines, adding a small amount of a basic modifier (e.g., 0.1% diethylamine or triethylamine) to the mobile phase is often crucial to improve peak shape and prevent tailing.[2][5][9]

  • Troubleshooting Poor Peak Shape (Tailing):

    • Causality: Peak tailing for basic compounds is often due to strong interactions with residual acidic silanol groups on the silica support of the CSP.[2]

    • Solution:

      • Increase Concentration of Basic Additive: Gradually increase the concentration of the amine additive in the mobile phase.

      • Use a Different Basic Additive: Sometimes switching from diethylamine to triethylamine, or vice versa, can improve peak shape.

      • Check for Column Overload: Injecting too much sample can lead to peak distortion. Try injecting a more dilute sample.[2]

Experimental Protocols

Experimental Protocol 1: Purification by Diastereomeric Salt Formation

This protocol provides a general procedure for the purification of an enantiomerically enriched piperazine derivative by forming a diastereomeric salt with a chiral acid.

  • Screening for a Suitable Resolving Agent and Solvent:

    • In a series of small vials, dissolve a small amount of the piperazine derivative in various solvents (e.g., ethanol, methanol, isopropanol, acetone).

    • To each vial, add a solution of a chiral acid (e.g., (+)-tartaric acid, (-)-dibenzoyl-L-tartaric acid, (+)-camphorsulfonic acid) in the same solvent.

    • Observe which combination of solvent and resolving agent yields a crystalline precipitate.

  • Preparative Scale Resolution:

    • Dissolve the piperazine derivative in the chosen solvent with gentle heating.

    • Add the selected chiral resolving agent (typically 0.5-1.0 equivalents) to the solution.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystallization.

    • Collect the crystalline diastereomeric salt by filtration and wash with a small amount of the cold solvent.

  • Liberation of the Enantiomerically Pure Piperazine:

    • Suspend the diastereomeric salt in water and add a base (e.g., 1M NaOH) to deprotonate the piperazine.

    • Extract the free piperazine into an organic solvent (e.g., dichloromethane, ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the purified piperazine.

  • Analysis:

    • Determine the enantiomeric excess of the purified piperazine using a validated chiral HPLC method.

Experimental Protocol 2: Monitoring for Racemization

This protocol describes a method to check for potential racemization during a reaction or workup.

  • Establish a Chiral HPLC Method: Develop a chiral HPLC method that provides baseline separation of the enantiomers of your desired piperazine product.

  • Sample at Different Time Points:

    • Take small aliquots from the reaction mixture at various time points (e.g., 1h, 4h, 24h).

    • Quench the reaction in the aliquot immediately (e.g., by adding a buffer or rapidly cooling).

    • Prepare the sample for HPLC analysis (e.g., by a mini-workup and dilution).

  • Analyze Workup and Purification Steps:

    • Take a sample of the crude product after the reaction is complete but before workup.

    • Take samples after each step of the workup and purification (e.g., after an acidic wash, after chromatography).

  • Compare Enantiomeric Excess:

    • Analyze all the collected samples by chiral HPLC.

    • A decrease in the enantiomeric excess over time or during specific workup steps indicates that racemization is occurring.[11]

Visualizations

Troubleshooting Workflow for Low Enantioselectivity

Low_Enantioselectivity_Troubleshooting Start Low Enantiomeric Excess (ee) Catalyst Check Catalyst/Ligand Purity and Loading Start->Catalyst Solvent Perform Solvent Screen Catalyst->Solvent If no improvement Improved Enantioselectivity Improved Catalyst->Improved Temperature Optimize Reaction Temperature Solvent->Temperature If no improvement Solvent->Improved Substrate Evaluate Protecting Groups Temperature->Substrate If no improvement Temperature->Improved Substrate->Improved

Caption: A decision-making workflow for troubleshooting low enantioselectivity.

General Reaction Scheme for Asymmetric Synthesis of 2-Substituted Piperazines from α-Amino Acids

Piperazine_Synthesis_Workflow AminoAcid Chiral α-Amino Acid Diamine Orthogonally Protected Chiral 1,2-Diamine AminoAcid->Diamine Reduction & Protection AzaMichael Aza-Michael Addition Diamine->AzaMichael Cyclization Intramolecular Cyclization AzaMichael->Cyclization Piperazine Enantiomerically Pure 2-Substituted Piperazine Cyclization->Piperazine

Caption: A generalized workflow for the synthesis of chiral piperazines from α-amino acids.

References

  • BenchChem. (2025). Application Notes and Protocols for Chiral Resolution Using (R)-2-Methylpiperazine. BenchChem.
  • Chamakuri, S., Shah, M. M., Yang, D. C. H., Santini, C., & Young, D. W. (2020). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry, 18(43), 8868–8872.
  • Jida, M., & Ballet, S. (2018). Efficient one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines from readily available α-amino acids. New Journal of Chemistry, 42(3), 1595–1599.
  • Korch, K. M., Eidamshaus, C., Behenna, D. C., Nam, S., Horne, D., & Stoltz, B. M. (2015). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation.
  • Korch, K. M., Eidamshaus, C., Behenna, D. C., Nam, S., Horne, D., & Stoltz, B. M. (2015). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation.
  • Rychnovsky, S. D., Beauchamp, T., Vaidyanathan, R., & Kwan, T. (1998). Synthesis of Chiral Nitroxides and an Unusual Racemization Reaction. The Journal of Organic Chemistry, 63(18), 6363–6374.
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  • Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. (2023). Molecules, 28(15), 5645.
  • BenchChem. (2025). (R)-2-Methylpiperazine (L)-tartaric acid salt. BenchChem.
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  • Korch, K. M., Eidamshaus, C., Behenna, D. C., Nam, S., Horne, D., & Stoltz, B. M. (2015). Enantioselective synthesis of α-secondary and α-tertiary piperazin-2-ones and piperazines by catalytic asymmetric allylic alkylation.
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  • MacMillan, D. W. C., & Beeson, T. D. (2007). Enantioselective synthesis of C2-functionalized, N-protected morpholines and orthogonally N,N -protected piperazines via organocatalysis. Journal of the American Chemical Society, 129(19), 5828–5829.
  • dot. (2022, October 2). Graphviz.
  • Wallace, C. (2021, March 26). Building diagrams using graphviz. Chad's Blog.
  • Magriotis, P. A. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Medicinal Chemistry, 11(7), 745–759.
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  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N′-substituted piperazines for bioorthogonal labeling. (2016). Beilstein Journal of Organic Chemistry, 12, 2478–2489.
  • Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. (2021). Organic Letters, 23(13), 5157–5161.
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  • Racemization of chiral PNAs during solid-phase synthesis: Effect of the coupling conditions on enantiomeric purity. (n.d.).
  • Strategies for chiral separation: from racemate to enantiomer. (2023). Chemical Society Reviews, 52(12), 4056–4092.
  • Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. (2012). Molecules, 17(6), 6398–6410.
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Technical Support Center: Optimizing Boc Protection of 3-(2-Hydroxyethyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the optimization of reaction conditions for the Boc protection of 3-(2-hydroxyethyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during this specific synthetic transformation. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to ensure your success.

Introduction: The Challenge of Selective Protection

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis for the protection of amines.[1][2] Its stability in a wide range of conditions and facile removal under mild acidic conditions make it an ideal choice.[3] The primary challenge in the Boc protection of 3-(2-hydroxyethyl)piperazine lies in achieving selective mono-N-protection over di-N-protection, given the two reactive secondary amine functionalities. Furthermore, the presence of a primary alcohol raises questions of chemoselectivity. This guide will address these challenges directly.

Frequently Asked Questions (FAQs)

Q1: Will the hydroxyl group of the 2-hydroxyethyl substituent compete with the piperazine nitrogens for Boc protection?

A1: Generally, no. Amines are significantly more nucleophilic than alcohols and will react preferentially with di-tert-butyl dicarbonate (Boc₂O).[4] Several methods have been developed for the chemoselective N-tert-butyloxycarbonylation of amino alcohols without significant formation of the O-protected product.[5][6]

Q2: Which of the two piperazine nitrogens is more likely to be protected?

A2: The two secondary amines in 3-(2-hydroxyethyl)piperazine have different steric and electronic environments. The nitrogen at position 1 (N1) is adjacent to the hydroxyethyl substituent, while the nitrogen at position 4 (N4) is less sterically hindered. Consequently, the N4 nitrogen is generally more accessible and more likely to react first, leading to tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate as the major mono-protected isomer.

Q3: What is the fundamental mechanism of Boc protection?

A3: The reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on a piperazine nitrogen atom attacks one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O). This forms a tetrahedral intermediate which then collapses, releasing tert-butanol and carbon dioxide as byproducts. The evolution of CO₂ gas provides a strong thermodynamic driving force for the reaction.

Q4: Is a base always necessary for Boc protection?

A4: While not strictly required, a base is highly recommended.[5][6] The reaction produces an acidic byproduct. A base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), neutralizes this acid, preventing the protonation of the starting amine and driving the reaction to completion.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of mono-Boc-protected 3-(2-hydroxyethyl)piperazine.

Issue Potential Cause(s) Recommended Solutions
Low to no reaction 1. Low Nucleophilicity of Amine: While unlikely for this substrate, protonation of the amine by an acidic impurity can reduce its nucleophilicity. 2. Poor Reagent Quality: The Boc₂O may have hydrolyzed over time. 3. Inadequate Temperature: Reaction may be too slow at very low temperatures.1. Ensure the starting material is a free base. If it is a salt (e.g., HCl salt), pre-treat with a suitable base. 2. Use fresh or properly stored Boc₂O. 3. Allow the reaction to warm to room temperature or gently heat if necessary, while monitoring for di-protection.
Significant formation of di-protected byproduct 1. Incorrect Stoichiometry: An excess of Boc₂O will favor di-protection. 2. Rapid Addition of Boc₂O: A high local concentration of Boc₂O increases the likelihood of the second nitrogen reacting. 3. Prolonged Reaction Time/High Temperature: These conditions can drive the reaction towards the thermodynamically more stable di-protected product.1. Carefully control the stoichiometry. Use 1.0-1.1 equivalents of Boc₂O for mono-protection. 2. Add the Boc₂O solution dropwise over a period of 30-60 minutes. 3. Monitor the reaction closely by TLC or LC-MS and quench it once the starting material is consumed. Avoid excessive heating.
Formation of an unexpected byproduct 1. O-Boc Protection: While less likely, under forcing conditions or with a highly activated alcohol, some O-protection might occur. 2. Reaction with Solvent: Certain solvents may not be inert under all conditions.1. Confirm the structure of the byproduct by NMR and MS. If O-protection is observed, consider milder reaction conditions (lower temperature, shorter reaction time). 2. Use a common, inert solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.
Difficult purification 1. Similar Polarity of Products: The mono- and di-protected products, along with any remaining starting material, may have similar polarities, making chromatographic separation challenging. 2. Aqueous Work-up Issues: The product may have some water solubility, leading to loss during extraction.1. Optimize the reaction to maximize the yield of the desired mono-protected product, simplifying the mixture. Employ a carefully selected solvent system for column chromatography. 2. During aqueous work-up, saturate the aqueous layer with NaCl to decrease the solubility of the product and extract multiple times with an appropriate organic solvent.

Experimental Protocols & Methodologies

Protocol 1: Standard Mono-N-Boc Protection

This protocol is a general starting point for achieving mono-protection with good yield.

Step-by-Step Methodology:

  • Dissolution: Dissolve 3-(2-hydroxyethyl)piperazine (1.0 equiv.) in dichloromethane (DCM, 10 mL per gram of starting material).

  • Base Addition: Add triethylamine (TEA, 1.2 equiv.) to the solution and stir for 10 minutes at room temperature.

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Boc₂O Addition: Dissolve di-tert-butyl dicarbonate (Boc₂O, 1.05 equiv.) in a small amount of DCM and add it dropwise to the stirred reaction mixture over 30 minutes.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the starting material is consumed, quench the reaction with water. Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution, then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Acid-Mediated Selective Mono-N-Boc Protection

This advanced protocol leverages the in-situ formation of a piperazinium salt to deactivate one nitrogen atom, promoting selective mono-protection.

Step-by-Step Methodology:

  • Salt Formation: Dissolve 3-(2-hydroxyethyl)piperazine (1.0 equiv.) in methanol (MeOH, 10 mL per gram) and cool to 0 °C.

  • Acid Addition: Slowly add a solution of trifluoroacetic acid (TFA, 1.0 equiv.) in MeOH dropwise. Stir the mixture for 20 minutes at 0 °C.

  • Base Addition: Add triethylamine (TEA, 1.0 equiv.) to neutralize the excess acid and free up one nitrogen.

  • Boc₂O Addition: Add a solution of Boc₂O (1.0 equiv.) in MeOH dropwise over 20 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 3-5 hours.

  • Monitoring & Work-up: Follow steps 6-8 from Protocol 1.

Visualizing the Reaction and Troubleshooting

Reaction Scheme

The following diagram illustrates the desired mono-protection at the less sterically hindered N4 position and the potential formation of the di-protected byproduct.

Boc_Protection reactant 3-(2-hydroxyethyl)piperazine boc2o Boc₂O (1.0-1.1 eq) Base, Solvent reactant->boc2o mono_product tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate (Major Mono-product) boc2o->mono_product Selective Mono-protection excess_boc2o Excess Boc₂O mono_product->excess_boc2o di_product di-tert-butyl 2-(2-hydroxyethyl)piperazine-1,4-dicarboxylate (Di-protected Byproduct) excess_boc2o->di_product Further Reaction

Caption: Boc protection of 3-(2-hydroxyethyl)piperazine.

Troubleshooting Decision Tree

This workflow provides a logical path for addressing common issues during the optimization process.

Caption: Troubleshooting workflow for Boc protection.

Summary of Key Reaction Parameters

Parameter Recommendation for Mono-protection Rationale
Stoichiometry (Boc₂O) 1.0 - 1.1 equivalentsMinimizes the risk of di-protection.
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile, MethanolThese solvents offer good solubility for the reactants and are generally inert.
Base Triethylamine (TEA), Diisopropylethylamine (DIPEA)Neutralizes acidic byproducts to maintain the nucleophilicity of the amine.
Temperature 0 °C to Room TemperatureLower temperatures favor selectivity for mono-protection.
Addition Method Slow, dropwise addition of Boc₂OMaintains a low concentration of the electrophile, reducing the chance of a second reaction.

References

  • Chemoselective Boc protection of phenols and amino alcohols. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved January 6, 2026, from [Link]

  • How can we protect an amino group leaving an alcohol group free? (2014, June 14). ResearchGate. Retrieved January 6, 2026, from [Link]

  • A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. (2018). PubMed Central. Retrieved January 6, 2026, from [Link]

  • tert-Butyloxycarbonyl protecting group. (n.d.). Wikipedia. Retrieved January 6, 2026, from [Link]

  • Dual protection of amino functions involving Boc. (2013, July 17). RSC Publishing. Retrieved January 6, 2026, from [Link]

  • Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Having great trouble with a Boc-protection reaction. (2021, June 17). Reddit. Retrieved January 6, 2026, from [Link]

  • SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. (n.d.). Journal of Global Trends in Pharmaceutical Sciences. Retrieved January 6, 2026, from [Link]

  • 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method. (2024, September 12). Medium. Retrieved January 6, 2026, from [Link]

  • 2-(2-Hydroxyethyl)piperazine derivatives as potent human carbonic anhydrase inhibitors: Synthesis, enzyme inhibition, computational studies and antiglaucoma activity. (2021, December 4). PubMed. Retrieved January 6, 2026, from [Link]

  • Synthesis method of N-Boc piperazine. (n.d.). Google Patents.
  • Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. (n.d.). SciSpace. Retrieved January 6, 2026, from [Link]

  • Efficient solventless technique for Boc-protection of hydrazines and amines. (n.d.). Semantic Scholar. Retrieved January 6, 2026, from [Link]

  • Preparation of N-(2-hydroxyethyl)-piperazine. (n.d.). Google Patents.
  • 1-(2-Hydroxyethyl)piperazine. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]

  • Nucleophilicities of Amines, Amino Acids and Pyridines. (n.d.). University of Munich. Retrieved January 6, 2026, from [Link]

  • Nucleophilic Reactivities of Hydrazines and Amines: The Futile Search for the α-Effect in Hydrazine Reactivities. (2025, August 10). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Deprotection of different N-Boc-compounds. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Di-tert-butyl dicarbonate. (n.d.). Wikipedia. Retrieved January 6, 2026, from [Link]

  • What is the protection of BOC in organic synthesis processes? (2022, August 4). Quora. Retrieved January 6, 2026, from [Link]

  • Mastering Peptide Synthesis with Boc Anhydride: A Guide for Researchers. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved January 6, 2026, from [Link]

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Preventing racemization during synthesis of (S)-Tert-butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of (S)-Tert-butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a primary focus on maintaining the stereochemical integrity of the chiral center at the C3 position. Loss of enantiomeric excess is a critical issue that can compromise the biological activity and therapeutic efficacy of the final compound.[1][2]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.

Troubleshooting Guide: Diagnosing and Solving Racemization

This section addresses common problems observed during the synthesis that can lead to a partial or complete loss of stereochemical purity.

Question 1: I'm observing a significant loss of enantiomeric excess (ee) in my final product after cyclization. What is the most likely cause?

Answer:

The most probable cause of racemization is the deprotonation of the chiral center at the C3 position of the piperazine ring (the α-carbon to the nitrogen and the substituent). This is particularly problematic under basic conditions, which are often employed during synthesis and work-up.

Mechanism of Racemization: The hydrogen atom at the C3 position is weakly acidic. In the presence of a base, this proton can be abstracted to form a planar, achiral enamine or a related carbanionic intermediate. Subsequent reprotonation can occur from either face of the planar intermediate, leading to a mixture of both (S) and (R) enantiomers, thus reducing the enantiomeric excess.[1][2][3] The N-Boc protecting group can influence the acidity of this proton and the stability of the intermediate.

Question 2: My starting material, (S)-2-amino-4-butanol, is enantiomerically pure, but I'm still seeing racemization. Which specific steps in the synthesis are most critical for maintaining chirality?

Answer:

While starting with an enantiopure precursor is essential, several downstream steps can compromise stereochemical integrity. The most critical stages are:

  • N-Alkylation/Cyclization Steps: Any step involving a base to promote reaction or to act as an acid scavenger can be problematic. The choice of base is critical. Strong, non-hindered bases are more likely to cause deprotonation at the chiral center.

  • Deprotection Steps: If any protecting groups are removed under harsh basic or acidic conditions, there is a risk of epimerization. For instance, removing a protecting group from the second nitrogen of the piperazine ring must be done under carefully controlled conditions.

  • Work-up and Purification: Prolonged exposure to even mild basic or acidic conditions during aqueous work-up can lead to gradual racemization. Similarly, purification by chromatography on silica gel, which can be slightly acidic, may sometimes contribute to epimerization, although this is less common for N-Boc protected amines.

Question 3: How do I choose the right base to minimize racemization during the cyclization step?

Answer:

The selection of the base is one of the most critical factors in preventing racemization. The ideal base should be strong enough to facilitate the desired reaction (e.g., deprotonate an amine for alkylation) but not so strong or unhindered that it readily abstracts the proton from the C3 chiral center.

Base TypeExamplesRacemization RiskRationale
Strong, Hindered Potassium tert-butoxide (t-BuOK), Lithium diisopropylamide (LDA)Moderate to HighVery strong bases that can deprotonate the chiral center. Use with extreme caution and at low temperatures.
Strong, Non-Hindered Sodium hydride (NaH), Sodium hydroxide (NaOH)HighCan readily cause deprotonation and should generally be avoided if possible.
Weak, Hindered N,N-Diisopropylethylamine (DIPEA), 2,4,6-CollidineLowSteric bulk hinders the base from accessing the C3 proton, making it a preferred choice.[2]
Weak, Non-Hindered Triethylamine (TEA), N-Methylmorpholine (NMM)ModerateLess likely to cause racemization than strong bases, but the risk is higher than with hindered bases.[2]
Inorganic Carbonates Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃)ModerateOften used in cyclization reactions. Their heterogeneous nature can sometimes mitigate racemization, but the risk is still present, especially at elevated temperatures.

Recommendation: For sensitive substrates like this, a sterically hindered amine base such as N,N-Diisopropylethylamine (DIPEA) is highly recommended.[2]

Frequently Asked Questions (FAQs)

What is the primary mechanism of racemization for chiral centers alpha to a nitrogen atom in a heterocycle like piperazine?

The primary mechanism involves the removal of the proton at the chiral center by a base, creating a planar, achiral intermediate.[1][3] The stability of this intermediate is influenced by the substituents on the ring and the nitrogen atoms. For N-Boc protected piperazines, the electron-withdrawing nature of the carbamate can slightly increase the acidity of the adjacent C-H bond, making it more susceptible to deprotonation.

racemization_mechanism caption Mechanism of base-catalyzed racemization.

How does temperature control affect the prevention of racemization?

Temperature is a critical parameter. Higher temperatures increase the rate of all reactions, including the undesirable deprotonation-reprotonation equilibrium that leads to racemization.[1][4][5]

  • Recommendation: Perform all base-mediated reaction steps at the lowest temperature that allows for a reasonable reaction rate. It is common practice to set up reactions at 0°C and allow them to warm slowly to room temperature while monitoring progress.[1] For particularly sensitive steps, maintaining the reaction at 0°C or even lower (e.g., -20°C or -78°C) may be necessary.

Can the choice of solvent influence the degree of racemization?

Yes, the solvent can play a significant role. Polar aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and N,N-Dimethylformamide (DMF) are commonly used. The polarity of the solvent can influence the stability of the charged intermediates involved in the racemization pathway.[2] While there are no universal rules, sometimes a solvent system can be found that favors the desired reaction over the racemization side reaction. It is often a matter of empirical optimization for a specific synthetic step.

What is the role of the N-Boc protecting group in this synthesis? Does it help prevent racemization?

The Tert-butyloxycarbonyl (Boc) group serves several crucial functions:

  • Deactivation of Nitrogen: It reduces the nucleophilicity and basicity of the nitrogen it is attached to, allowing for selective functionalization of the other nitrogen atom in the piperazine ring.

  • Stereoelectronic Effects: The Boc group can influence the conformation of the piperazine ring. This conformational rigidity can sometimes help to shield the C3 proton, making it less accessible to bases.

  • Electronic Influence: As a carbamate, the Boc group is electron-withdrawing, which can slightly increase the acidity of the α-proton at C3. This is a double-edged sword: while it makes the compound susceptible to base-mediated racemization, it also allows for strategies like asymmetric lithiation if desired.[6][7][8]

While the Boc group itself doesn't inherently prevent racemization in the way some chiral auxiliaries do, its presence is a key factor that must be considered when choosing reaction conditions.[9]

decision_workflow start Low Enantiomeric Excess (ee) Detected check_base Review Base Used start->check_base check_temp Review Reaction Temperature check_base->check_temp Weak/Hindered Already use_hindered_base Switch to Hindered Base (e.g., DIPEA, 2,4,6-Collidine) check_base->use_hindered_base Strong/Non-Hindered? check_time Review Reaction Time check_temp->check_time ≤ 0°C Already lower_temp Run Reaction at Lower Temp (Start at 0°C) check_temp->lower_temp > Room Temp? monitor_reaction Monitor Reaction Closely (TLC/LC-MS) to Minimize Time check_time->monitor_reaction Prolonged? re_analyze Re-analyze Product ee check_time->re_analyze Minimized Already use_hindered_base->re_analyze lower_temp->re_analyze monitor_reaction->re_analyze

Experimental Protocols

Protocol 1: General Procedure for Enantiomeric Excess (ee) Analysis by Chiral HPLC

This protocol provides a general method to determine the enantiomeric purity of your synthesized this compound. Method development will be required for your specific instrumentation.

  • Column Selection: A polysaccharide-based chiral stationary phase (CSP) column, such as a Chiralpak® series (e.g., IA, IB, IC), is a good starting point.

  • Mobile Phase: Typically, a mixture of hexane or heptane with an alcohol modifier like isopropanol (IPA) or ethanol is used. A small amount of an amine additive (e.g., diethylamine, 0.1%) may be required to improve peak shape for basic compounds like piperazines.

  • Initial Screening: Begin with a 90:10 mixture of Hexane:IPA and screen various compositions (e.g., 80:20, 95:5) to achieve baseline separation of the enantiomers.

  • Sample Preparation: Prepare a dilute solution of your compound (approx. 1 mg/mL) in the mobile phase.

  • Analysis: Inject the sample and integrate the peak areas for the (S) and (R) enantiomers. The enantiomeric excess is calculated as: ee (%) = [ (Area_S - Area_R) / (Area_S + Area_R) ] * 100

Protocol 2: Recommended Conditions for a Racemization-Prone Cyclization Step

This protocol outlines best practices for a hypothetical intramolecular cyclization step that is susceptible to racemization.

  • Reagent Preparation: Ensure all solvents (e.g., THF, DMF) are anhydrous and all glassware is oven or flame-dried.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Argon or Nitrogen).

  • Reaction Setup: Dissolve the linear precursor (1.0 equivalent) in the chosen anhydrous solvent.

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Base Addition: Add a sterically hindered base, such as N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 equivalents), dropwise to the cooled solution over several minutes.

  • Reaction Monitoring: Stir the reaction at 0°C and monitor its progress by TLC or LC-MS every 30-60 minutes. If the reaction is sluggish, allow it to warm slowly to room temperature, but avoid heating unless absolutely necessary.

  • Work-up: Once the reaction is complete, quench it with a neutral or weakly acidic solution (e.g., saturated aqueous ammonium chloride). Avoid strong acids or bases. Extract the product promptly into an organic solvent.

  • Purification: If chromatography is necessary, consider using neutral alumina instead of silica gel or deactivating the silica gel with triethylamine to minimize the risk of on-column epimerization.

By carefully controlling the base, temperature, and reaction time, you can significantly improve the chances of synthesizing this compound with high enantiomeric purity.

References

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How to remove di-substituted byproducts in piperazine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for piperazine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to overcome common challenges during the synthesis and purification of piperazine and its derivatives. As Senior Application Scientists, we aim to provide not just protocols, but also the underlying scientific principles to empower you to make informed decisions in your research.

Frequently Asked Questions (FAQs)

Q1: My reaction is producing a significant amount of 1,4-disubstituted piperazine byproduct. What are the primary causes and how can I minimize its formation?

A1: The formation of 1,4-disubstituted piperazine is a common challenge, primarily driven by the fact that the initial monosubstituted product is still a reactive secondary amine. The primary factors influencing the ratio of mono- to di-substitution are stoichiometry, reaction conditions, and the nature of the reactants.

Root Causes and Mitigation Strategies:

  • Stoichiometry: Using a large excess of piperazine is the most straightforward method to favor monosubstitution. By increasing the concentration of the starting piperazine, the electrophile is more likely to react with an un-substituted piperazine molecule rather than the monosubstituted product. A molar ratio of 4:1 (piperazine to electrophile) or greater is often recommended.

  • Slow Addition: Adding the electrophile slowly to the reaction mixture containing piperazine helps to maintain a low concentration of the electrophile at any given time, further promoting the reaction with the more abundant unsubstituted piperazine.

  • Protecting Groups: Employing a protecting group strategy is a highly effective, albeit multi-step, approach.[1][2] One of the nitrogen atoms of piperazine can be protected with a group like tert-butyloxycarbonyl (Boc), which can be removed after the desired substitution on the other nitrogen is complete.[3] This method offers excellent control and is particularly useful for synthesizing unsymmetrically disubstituted piperazines.

  • Reaction Temperature: Lowering the reaction temperature can sometimes increase the selectivity for monosubstitution by reducing the overall reactivity of the system.

Q2: I have a mixture of mono- and di-substituted piperazine. What is the most effective method to separate them?

A2: The choice of separation method depends on the physical and chemical properties of your specific piperazine derivatives, as well as the scale of your reaction. The most common and effective methods are acid-base extraction, crystallization, and chromatography.

Below is a troubleshooting guide to help you select the best approach:

Troubleshooting Flowchart for Separation Method Selection

Separation_Method_Selection start Mixture of Mono- & Di-substituted Piperazine decision1 Are there significant pKₐ differences? start->decision1 method1 Acid-Base Extraction decision1->method1 Yes decision2 Are the compounds solid at room temp? decision1->decision2 No end Pure Monosubstituted Product method1->end method2 Fractional Crystallization decision2->method2 Yes decision3 Are the boiling points significantly different? decision2->decision3 No method2->end method3 Distillation decision3->method3 Yes method4 Chromatography (e.g., HPLC, Column) decision3->method4 No method3->end method4->end

Caption: Decision tree for selecting a purification method.

Troubleshooting Guides

Guide 1: Purification via Acid-Base Extraction

Acid-base extraction is a powerful technique that leverages the basicity of the nitrogen atoms in the piperazine ring.[3][4] The principle relies on the differential partitioning of the basic piperazine derivatives between an organic solvent and an acidic aqueous phase.[5][6]

When to Use This Method:

This method is particularly effective when there is a notable difference in the basicity (pKₐ) between the monosubstituted and disubstituted piperazines. Often, the monosubstituted piperazine, with one free secondary amine, is more basic than the disubstituted product where both nitrogens are tertiary amines.

Experimental Protocol:

  • Dissolution: Dissolve the crude mixture of piperazine derivatives in a suitable water-immiscible organic solvent (e.g., diethyl ether, dichloromethane).

  • Acidic Extraction: Transfer the organic solution to a separatory funnel and extract with a dilute aqueous acid solution (e.g., 1 M HCl). The more basic piperazine derivative will be protonated and preferentially move into the aqueous layer as its hydrochloride salt.

  • Separation: Separate the aqueous layer from the organic layer. The organic layer will contain the less basic (often the disubstituted) piperazine.

  • Basification and Re-extraction: Cool the acidic aqueous layer in an ice bath and basify it by slowly adding a strong base (e.g., NaOH) until the solution is alkaline. This will deprotonate the piperazine salt, making it insoluble in water. Extract the liberated free base back into an organic solvent.

  • Drying and Concentration: Dry the organic layer containing the purified monosubstituted piperazine over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.

Guide 2: Purification by Recrystallization

Recrystallization is an effective method for purifying solid compounds based on differences in their solubility in a particular solvent at different temperatures.[7][8]

When to Use This Method:

This method is ideal when your desired monosubstituted piperazine is a solid and you can identify a solvent in which it is highly soluble at elevated temperatures but sparingly soluble at lower temperatures, while the disubstituted byproduct has different solubility characteristics.[9]

Key Steps in Recrystallization:

StepProcedureRationale
1. Solvent Selection Test the solubility of the crude mixture in various solvents at both room temperature and boiling point.The ideal solvent will dissolve the desired compound completely when hot, but poorly when cold. The impurities should either be insoluble at high temperatures or remain soluble at low temperatures.
2. Dissolution Dissolve the impure solid in a minimum amount of the chosen hot solvent.Using the minimum amount of solvent ensures that the solution becomes saturated as it cools, maximizing the yield of the recrystallized product.
3. Hot Filtration (Optional) If there are insoluble impurities, perform a hot gravity filtration to remove them.This step removes any solid impurities that are not soluble in the hot solvent.
4. Cooling and Crystallization Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.Slow cooling promotes the formation of larger, purer crystals.
5. Crystal Collection Collect the purified crystals by vacuum filtration.This separates the solid crystals from the mother liquor, which contains the soluble impurities.
6. Washing Wash the collected crystals with a small amount of cold solvent.This removes any residual mother liquor adhering to the crystal surface.
7. Drying Dry the crystals, typically in a vacuum oven, to remove any remaining solvent.This provides the final, pure, solid product.
Guide 3: Chromatographic Separation

Chromatography, particularly column chromatography and High-Performance Liquid Chromatography (HPLC), offers high-resolution separation based on the differential partitioning of the components between a stationary phase and a mobile phase.[10][11][12]

When to Use This Method:

Chromatography is a versatile technique that can be used for both small- and large-scale purifications and is particularly useful when other methods like extraction and crystallization are ineffective.[13] It is well-suited for separating compounds with very similar physical properties.

General Workflow for Column Chromatography:

Column_Chromatography_Workflow start Crude Mixture step1 Select Stationary and Mobile Phases start->step1 step2 Pack the Column step1->step2 step3 Load the Sample step2->step3 step4 Elute with Mobile Phase step3->step4 step5 Collect Fractions step4->step5 step6 Analyze Fractions (e.g., TLC, LC-MS) step5->step6 step7 Combine Pure Fractions and Concentrate step6->step7 end Purified Product step7->end

Caption: A typical workflow for purification by column chromatography.

Considerations for Method Development:

  • Stationary Phase: Silica gel is the most common stationary phase for the separation of piperazine derivatives.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The polarity of the mobile phase can be adjusted to achieve optimal separation. A gradient elution, where the polarity of the mobile phase is gradually increased, can be effective for separating compounds with a wide range of polarities.

  • Detection: Fractions can be analyzed by Thin-Layer Chromatography (TLC) to identify those containing the pure desired product.[11]

References

  • Rao, G. S. (1977). Thin-Layer Chromatographic Separation of Piperazine and Its Carcinogenic N-Nitroso Derivatives. Separation Science, 12(5), 569-571. [Link]

  • Rao, G. S. (1977). Thin-Layer Chromatographic Separation of Piperazine and Its Carcinogenic N-Nitroso Derivatives. Separation Science, 12(5), 569-571. [Link]

  • Al-Bayati, Y. K. (2019). A Review on Analytical Methods for Piperazine Determination. Iraqi Journal of Pharmaceutical Sciences, 28(1), 1-8. [Link]

  • United Nations Office on Drugs and Crime. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. [Link]

  • ResearchGate. (2013). How to extract/isolate piperazine from water without distillation? ResearchGate. [Link]

  • Kwiecień, A., & Krzek, J. (2015). Determination of piperazine derivatives in “Legal Highs”. Problems of Forensic Sciences, 102, 121-133. [Link]

  • DeRuiter, J., et al. (2018). Disubstituted piperazine analogues of trifluoromethylphenylpiperazine and methylenedioxybenzylpiperazine: analytical differentiation and serotonin receptor binding studies. Forensic Science, Medicine, and Pathology, 14(2), 169-178. [Link]

  • Novotná, D., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2204. [Link]

  • Google Patents. (1959).
  • ResearchGate. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. ResearchGate. [Link]

  • MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. [Link]

  • Plantz, A. Z., Wu, Y., & Rochelle, G. T. (2018). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. Office of Scientific and Technical Information. [Link]

  • Google Patents. (1952).
  • University of California, Davis. (n.d.). Acid-Base Extraction. [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. [Link]

  • Google Patents. (1972). Method for the preparation of piperazine and substituted piperazines.
  • Google Patents. (1969).
  • University of Florida. (n.d.). Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • MDPI. (2020). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. [Link]

  • YouTube. (2014, November 20). Recrystallization. [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. [Link]

  • American Chemical Society. (1944). The Preparation of N-Mono-substituted and Unsymmetrically Disubstituted Piperazines. Journal of the American Chemical Society, 66(2), 263-266. [Link]

  • YouTube. (2020, October 27). Extraction for Separations and Purifications | MCAT Organic Chemistry Prep. [Link]

Sources

Technical Support Center: Catalyst Selection for Efficient Synthesis of Chiral Piperazines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the synthesis of chiral piperazines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization. Piperazines are a privileged scaffold in medicinal chemistry, and their stereoselective synthesis is a critical step in the development of new therapeutics.[1][2][3] This resource provides in-depth troubleshooting guides and frequently asked questions to address specific challenges you may encounter in the lab.

Troubleshooting Guide: Common Issues and Solutions

This section addresses common problems encountered during the synthesis of chiral piperazines, offering insights into their root causes and providing actionable solutions.

Issue 1: Low Enantioselectivity (ee)

  • Symptom: The desired chiral piperazine is obtained in high yield, but the enantiomeric excess is below the desired level.

  • Potential Causes & Solutions:

    • Suboptimal Ligand Choice: The chiral ligand is the primary source of stereochemical control. The electronic and steric properties of the ligand must be well-matched to the substrate and the metal catalyst.

      • Actionable Advice: Screen a panel of chiral ligands. For instance, in palladium-catalyzed allylic alkylations, electron-deficient PHOX ligands have shown success.[1][2] For iridium-catalyzed hydrogenations, chiral diphosphine ligands are often effective.[4][5]

    • Incorrect Solvent: The solvent can significantly influence the stability of the catalyst-substrate complex and the transition state energies, thereby affecting enantioselectivity.

      • Actionable Advice: Perform a solvent screen. For example, in the hydrogenation of pyrazines, a mixture of toluene and 1,4-dioxane has been shown to improve enantioselectivity.[4] For palladium-catalyzed hydrogenation of pyrazin-2-ols, a 1:1 mixture of DCM/benzene was found to be optimal.[6]

    • Inappropriate Reaction Temperature: The enantioselectivity of many asymmetric reactions is temperature-dependent.

      • Actionable Advice: Lowering the reaction temperature can often enhance enantioselectivity by favoring the transition state that leads to the major enantiomer.

Issue 2: Poor Yield and/or Low Conversion

  • Symptom: The reaction does not proceed to completion, resulting in a low yield of the desired product and recovery of starting material.

  • Potential Causes & Solutions:

    • Catalyst Deactivation: The catalyst may be poisoned by impurities in the starting materials or solvent, or it may be unstable under the reaction conditions.

      • Actionable Advice: Ensure all reagents and solvents are pure and dry. In some cases, the product itself can inhibit the catalyst; for instance, the basicity of the piperazine product can poison the catalyst in pyrazine hydrogenations. The use of an alkyl halide as an activator can mitigate this by forming a pyrazinium salt and an in situ generated acid to neutralize the product.[4][5]

    • Suboptimal Catalyst Loading: Insufficient catalyst may lead to slow or incomplete conversion.

      • Actionable Advice: While higher catalyst loading can improve conversion, it is often not cost-effective. A systematic optimization of the catalyst loading should be performed to find the right balance between efficiency and cost.

    • Incorrect Base or Additive: In many catalytic reactions, a base or other additive is crucial for catalyst activation or to facilitate a key step in the catalytic cycle.

      • Actionable Advice: The choice of base can be critical. For Buchwald-Hartwig amination to form N-aryl piperazines, if a strong base like NaOtBu causes decomposition, a weaker base such as K₃PO₄ or Cs₂CO₃ should be considered.[7]

Issue 3: Formation of Undesired Side Products

  • Symptom: LC-MS or NMR analysis reveals the presence of significant amounts of byproducts, complicating purification and reducing the yield of the desired product.

  • Potential Causes & Solutions:

    • Lack of Regioselectivity: In reactions involving unsymmetrical substrates, the catalyst may not effectively differentiate between two reactive sites, leading to a mixture of regioisomers.

      • Actionable Advice: The ligand and reaction conditions can influence regioselectivity. For iridium-catalyzed alkylation of amines with vicinal diols, mixtures of regioisomers are common with unsymmetrical substrates, indicating a need for more selective catalyst systems.[8]

    • Di-substitution instead of Mono-substitution: When working with piperazine itself, di-substitution is a common problem.

      • Actionable Advice: Use a large excess of piperazine (5-10 fold) and add the electrophile slowly at a low temperature. Alternatively, using a mono-protected piperazine, such as N-Boc-piperazine, is a highly effective strategy.[7][9]

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic strategies for synthesizing chiral piperazines?

A1: Several powerful catalytic methods are employed for the asymmetric synthesis of chiral piperazines:

  • Asymmetric Hydrogenation: This is a widely used method, particularly for the reduction of pyrazines, dihydropyrazines, or pyrazinones to chiral piperazines.[4][6][10][11] Iridium and rhodium catalysts with chiral phosphine ligands are commonly used.[4][10][12][13][14]

  • Asymmetric Allylic Alkylation/Amination: These reactions are effective for constructing C-substituted chiral piperazines. Palladium-catalyzed decarboxylative allylic alkylation of piperazin-2-ones is a notable example.[1][2][15] Iridium-catalyzed asymmetric allylic amination has also been successfully applied.[16]

  • Organocatalysis: Chiral amines or Brønsted bases can be used to catalyze the enantioselective formation of chiral piperazine precursors.[3][17][18]

Q2: How do I choose between a metal catalyst and an organocatalyst?

A2: The choice depends on the specific transformation, substrate scope, and desired functional group tolerance.

  • Metal Catalysts (e.g., Ir, Pd, Rh):

    • Advantages: High catalytic activity, often requiring low catalyst loadings. Excellent for hydrogenations and cross-coupling reactions.[13][14]

    • Disadvantages: Potential for product contamination with residual metal, which is a concern in pharmaceutical applications. Catalysts can be sensitive to air and moisture.

  • Organocatalysts:

    • Advantages: Metal-free, avoiding concerns about metal contamination. Often more stable and easier to handle than metal catalysts. Can offer unique reactivity and selectivity.[17][18]

    • Disadvantages: May require higher catalyst loadings compared to metal catalysts. The substrate scope might be more limited in some cases.

Q3: My substrate is a pyrazine derivative. What is a good starting point for catalyst selection for asymmetric hydrogenation?

A3: For the asymmetric hydrogenation of pyrazines, iridium-based catalysts are a promising choice. A common strategy involves the in situ activation of the pyrazine with an alkyl halide to form a pyrazinium salt, which is more readily hydrogenated.[4][5] A typical catalytic system would consist of [Ir(COD)Cl]₂ as the precursor and a chiral diphosphine ligand. Screening of ligands is crucial to achieve high enantioselectivity.[4]

Q4: I need to synthesize a C-substituted chiral piperazine. Which methods should I consider?

A4: For C-substituted piperazines, methods that form C-C bonds enantioselectively are ideal.

  • Palladium-catalyzed asymmetric allylic alkylation of piperazin-2-ones is a powerful method for accessing α-secondary and α-tertiary piperazin-2-ones, which can then be reduced to the corresponding piperazines.[1][2][15]

  • Iridium-catalyzed head-to-head coupling of imines offers a direct route to C-substituted piperazines with high diastereoselectivity.[19][20]

  • Organocatalytic approaches , such as the Michael addition to nitroolefins, can also be employed to construct the chiral piperazine core.[18]

Experimental Protocols & Data

Protocol 1: General Procedure for Iridium-Catalyzed Asymmetric Hydrogenation of a Pyrazine

This protocol is adapted from the work of Zhou and coworkers for the synthesis of chiral piperazines via hydrogenation of pyrazines activated by alkyl halides.[4][5]

  • Catalyst Preparation: In a glovebox, a mixture of [Ir(COD)Cl]₂ (1 mol%) and the chosen chiral diphosphine ligand (2.2 mol%) in a degassed solvent (e.g., toluene) is stirred for 30 minutes.

  • Reaction Setup: To an autoclave, add the pyrazine substrate (1.0 equiv) and the activating agent (e.g., an alkyl halide, 1.2 equiv).

  • Hydrogenation: The prepared catalyst solution is added to the autoclave. The autoclave is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 1200 psi). The reaction is stirred at the optimized temperature for the specified time.

  • Workup and Analysis: After releasing the pressure, the reaction mixture is concentrated. The residue is purified by column chromatography. The enantiomeric excess (ee) is determined by chiral HPLC analysis.

Data Summary: Comparison of Catalytic Systems
Catalytic SystemSubstrateYield (%)ee (%)Key ConditionsReference
Pd(OAc)₂ / Chiral Ligand5,6-disubstituted pyrazin-2-olsup to 9584-90H₂ (1000 psi), 80 °C[6][21]
[Ir(COD)Cl]₂ / Chiral Diphosphine3-substituted pyrazinium saltsHighup to 96H₂ (1200 psi), Toluene/1,4-dioxane[4][5]
Pd₂(pmdba)₃ / PHOX LigandN-protected piperazin-2-onesGood to ExcellentGood to ExcellentDecarboxylative allylic alkylation[1][2]
Organocatalyst (Brønsted base)Bicyclic acylpyrrol lactimsGoodHighMichael addition to nitroolefins[18]

Visualizations

Decision Workflow for Catalyst Selection

Catalyst_Selection start Define Target Chiral Piperazine sub_type What is the substitution pattern? start->sub_type n_sub N-Substituted sub_type->n_sub N-Aryl or N-Alkyl c_sub C-Substituted sub_type->c_sub C-Alkyl or C-Aryl method_n Consider: - Buchwald-Hartwig Amination - Reductive Amination n_sub->method_n precursor Is the precursor a... (di)hydropyrazine/pyrazinone? c_sub->precursor optimize Screen Ligands, Solvents, and Temperature method_n->optimize method_c Consider: - Asymmetric Hydrogenation - Asymmetric Allylic Alkylation - Organocatalysis precursor_other Other Precursors (e.g., piperazin-2-one allyl esters) precursor->precursor_other No hydrog Asymmetric Hydrogenation (Ir, Rh, Pd catalysts) precursor->hydrog Yes aaa Asymmetric Allylic Alkylation (Pd catalysts) precursor_other->aaa organo Organocatalysis precursor_other->organo hydrog->optimize aaa->optimize organo->optimize

Caption: A decision tree for selecting a suitable catalytic method.

Generalized Catalytic Cycle for Asymmetric Hydrogenation

Catalytic_Cycle catalyst [M]-L* intermediate1 Catalyst-Substrate Complex catalyst->intermediate1 + Substrate substrate Substrate (e.g., Pyrazinium Salt) h2 H₂ product Chiral Piperazine intermediate2 Hydride Insertion intermediate1->intermediate2 + H₂ intermediate3 Reductive Elimination intermediate2->intermediate3 intermediate3->catalyst Regeneration intermediate3->product - Product

Caption: A simplified catalytic cycle for metal-catalyzed hydrogenation.

References

  • Zhuo, C.-X., Zhang, X., & You, S.-L. (2021). Enantioselective Synthesis of Pyrrole-Fused Piperazine and Piperazinone Derivatives via Ir-Catalyzed Asymmetric Allylic Amination. ACS Catalysis. [Link]

  • Korch, K. M., Eidamshaus, C., Behenna, D. C., Nam, S., Horne, D., & Stoltz, B. M. (2015). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition. [Link]

  • Korch, K. M., Eidamshaus, C., Behenna, D. C., Nam, S., Horne, D., & Stoltz, B. M. (2015). Enantioselective Synthesis of Secondary and Tertiary Piperazin2ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Caltech. [Link]

  • Feng, G.-S., Zhao, Z.-B., Shi, L., & Zhou, Y.-G. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers. [Link]

  • O'Reilly, M. C., & Lindsley, C. W. (2014). Enantioselective synthesis of C2-functionalized, N-protected morpholines and orthogonally N,N′-protected piperazines via organocatalysis. Organic Letters. [Link]

  • Korch, K. M., & Stoltz, B. M. (2018). Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation. Chemical Science. [Link]

  • Usano, O., & Vicario, J. L. (2022). Accessing Chiral Pyrrolodiketopiperazines under Organocatalytic Conditions. Organic Letters. [Link]

  • Tarifa, L., Asensio, M., Tejel, C., & Pérez-Torrente, J. J. (2023). Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines. ACS Catalysis. [Link]

  • Wolfe, J. P., & Michael, F. E. (2007). Asymmetric Synthesis of Chiral Piperazines. R Discovery. [Link]

  • Zhang, X. (2017). Iridium-Catalyzed Asymmetric Hydrogenation of Unsaturated Piperazin-2-ones. ResearchGate. [Link]

  • Huang, W.-X., Liu, L.-J., & Zhou, Y.-G. (2016). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Organic Letters. [Link]

  • Tarifa, L., Asensio, M., Tejel, C., & Pérez-Torrente, J. J. (2023). Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines. ResearchGate. [Link]

  • Magriotis, P. A. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Medicinal Chemistry. [Link]

  • Pospelov, E. V., & Sukhorukov, A. Y. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. International Journal of Molecular Sciences. [Link]

  • Feng, G.-S., Zhao, Z.-B., Shi, L., & Zhou, Y.-G. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers. [Link]

  • Chamakuri, S., et al. (2021). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules. [Link]

  • O'Brien, P. (2002). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society. [Link]

  • The University of Liverpool Repository. (2019). RHODIUM CATALYSED TRANSFER HYDROGENATION AND TRANSAMINATION. [Link]

  • Wang, Y., et al. (2023). Iridium-catalyzed asymmetric hydrogenation of 5-hydroxypicolinate pyridinium salts under batch and flow: stereodefined access to cis-configurated hydroxypiperidine esters. Organic Chemistry Frontiers. [Link]

  • Huang, W.-X., Liu, L.-J., & Zhou, Y.-G. (2016). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. ACS Publications. [Link]

  • Huang, W.-X., Liu, L.-J., & Zhou, Y.-G. (2016). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Europe PMC. [Link]

  • Chamakuri, S., et al. (2020). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry. [Link]

  • Vidal, A. (2012). Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. Chemical Society Reviews. [Link]

  • Tang, W., & Zhang, X. (2003). Rhodium-Catalyzed Asymmetric Hydrogenation. Wiley-VCH. [Link]

  • Romanelli, M. N., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. [Link]

  • Huang, W.-X., Liu, L.-J., & Zhou, Y.-G. (2016). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. ACS Publications. [Link]

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Addressing substrate inhibition in enzymatic synthesis of chiral alcohols

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Addressing Substrate Inhibition

Welcome to the technical support center for the enzymatic synthesis of chiral alcohols. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with substrate inhibition in their biocatalytic processes. As a Senior Application Scientist, my goal is to provide you with not only troubleshooting steps but also the underlying scientific principles to empower you to optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions regarding substrate inhibition.

Q1: My reaction rate is decreasing at higher substrate concentrations. Isn't more substrate always better?

A1: Not always. While it's intuitive to think that increasing substrate concentration will always lead to a higher reaction rate, many enzymes, including alcohol dehydrogenases (ADHs) commonly used for chiral alcohol synthesis, can suffer from substrate inhibition.[1][2] This phenomenon occurs when the substrate, at high concentrations, binds to the enzyme in a non-productive way, leading to a decrease in catalytic efficiency.[1] Instead of the reaction rate plateauing as predicted by standard Michaelis-Menten kinetics, it peaks and then declines.

Q2: What is the underlying mechanism of substrate inhibition in alcohol dehydrogenases?

A2: In many alcohol dehydrogenases, substrate inhibition arises from the formation of an abortive ternary complex.[3] This typically involves the binding of a second substrate molecule to the enzyme-cofactor complex (e.g., Enzyme-NADH), effectively trapping the cofactor and preventing the catalytic cycle from proceeding.[3] The affinity of the substrate for this secondary, inhibitory site is typically lower than for the active site, which is why the inhibition is only observed at high substrate concentrations.

Q3: How can I confirm that substrate inhibition is the cause of my low yields?

A3: The most direct way is to perform a substrate-activity profiling experiment. Systematically vary the initial concentration of your substrate over a wide range and measure the initial reaction rate for each concentration. If you observe a parabolic relationship where the rate increases, peaks, and then decreases as the substrate concentration rises, substrate inhibition is the likely culprit. Plotting your data will reveal the optimal substrate concentration for your system under the tested conditions.

Troubleshooting Guides

Once you've identified substrate inhibition as a potential issue, the following troubleshooting guides provide detailed strategies and protocols to mitigate its effects.

Issue 1: Reaction stalls or yields are poor at high substrate loadings.

Root Cause Analysis: High initial substrate concentration is likely causing significant substrate inhibition, reducing the overall catalytic efficiency of the enzyme.

Solution 1: Implement a Fed-Batch Substrate Feeding Strategy

Principle: A fed-batch strategy maintains a low, optimal concentration of the substrate in the reactor by continuously or intermittently feeding a concentrated substrate solution over time. This prevents the accumulation of substrate to inhibitory levels, allowing the enzyme to operate at its maximum velocity.[4][5][6]

Experimental Protocol: Fed-Batch Enzymatic Reduction of a Prochiral Ketone

  • Determine Optimal Substrate Concentration: Conduct a preliminary batch experiment with varying substrate concentrations to identify the concentration at which the enzyme exhibits maximum activity without significant inhibition.

  • Reactor Setup:

    • In a temperature-controlled reactor, prepare your reaction buffer containing the enzyme, and cofactor (e.g., NAD(P)H). If a cofactor regeneration system is used (e.g., a secondary enzyme and its substrate), include these components as well.

    • Add an initial small amount of the ketone substrate to start the reaction, ensuring the concentration is below the inhibitory level.

  • Prepare Feed Solution: Prepare a concentrated solution of the ketone substrate in a suitable solvent (preferably the reaction buffer).

  • Feeding Strategy:

    • Once the initial substrate is consumed (which can be monitored by a drop in cofactor absorbance or by in-process sampling and analysis), begin the continuous or intermittent feeding of the substrate solution.

    • The feed rate should be adjusted to match the enzyme's maximum consumption rate at the optimal substrate concentration. This can be pre-calculated from initial kinetic data or controlled in real-time using an automated pump linked to an in-line monitoring system (e.g., a pH-stat if the reaction produces or consumes protons).[7]

  • Monitoring: Monitor the reaction progress by periodically measuring the concentration of the chiral alcohol product and the remaining ketone substrate using an appropriate analytical method (e.g., chiral HPLC or GC).

Expected Outcome: A significant improvement in the final product yield and overall productivity compared to a batch reaction with the same total amount of substrate.

Solution 2: Enzyme Immobilization

Principle: Immobilizing the enzyme on a solid support can alter its microenvironment, potentially reducing the effects of substrate inhibition.[8][9] This can be due to diffusional limitations of the substrate within the support matrix, which helps to maintain a lower local substrate concentration around the enzyme's active site.[10] Furthermore, immobilization can enhance enzyme stability, allowing for operation at higher temperatures or in the presence of organic co-solvents, which can also influence substrate solubility and inhibition.[11]

Experimental Protocol: Covalent Immobilization of Alcohol Dehydrogenase on Epoxy-Activated Resin

  • Support Preparation: Swell the epoxy-activated resin (e.g., Sepabeads) in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8).

  • Enzyme Solution: Prepare a solution of the alcohol dehydrogenase in a high-salt buffer (e.g., 3 M KCl in 100 mM Tris-HCl, pH 8) to promote hydrophobic interactions between the enzyme and the support.[12]

  • Immobilization:

    • Mix the enzyme solution with the prepared resin.

    • Incubate at a low temperature (e.g., 5°C) with gentle shaking for a specified period (e.g., 48 hours) to allow for covalent bond formation between the enzyme's surface amino groups and the epoxy groups on the resin.[12]

  • Washing: After incubation, wash the immobilized enzyme thoroughly with buffer to remove any non-covalently bound enzyme.

  • Blocking (Optional but Recommended): To quench any remaining reactive epoxy groups on the support, incubate the immobilized enzyme with a blocking agent such as ethylamine.[12]

  • Activity Assay: Determine the activity of the immobilized enzyme and compare it to that of the free enzyme to calculate the immobilization efficiency.

  • Reaction Setup: Use the immobilized enzyme in a batch or packed-bed reactor for the synthesis of the chiral alcohol.

Expected Outcome: The immobilized enzyme may show a higher tolerance to substrate concentration, resulting in better yields at higher substrate loadings compared to the free enzyme.

Issue 2: Fed-batch and immobilization strategies are not providing sufficient improvement.

Root Cause Analysis: The intrinsic kinetic properties of the enzyme, specifically its low inhibition constant (Ki) for the substrate, may be the limiting factor.

Solution: Protein Engineering of the Alcohol Dehydrogenase

Principle: Rational design or directed evolution can be employed to mutate amino acid residues in or near the substrate-binding pocket to decrease the enzyme's affinity for the second, inhibitory substrate molecule.[13][14] This can increase the Ki for the substrate, thereby reducing substrate inhibition and allowing the enzyme to function efficiently at higher substrate concentrations.[15]

Workflow: Site-Directed Mutagenesis to Reduce Substrate Inhibition

  • Structural Analysis: Analyze the 3D structure of the alcohol dehydrogenase to identify residues in the substrate-binding pocket that could be involved in the non-productive binding of the second substrate molecule.

  • Mutant Design: Select target residues for mutation. For example, replacing a bulky amino acid with a smaller one might create steric hindrance that disfavors the binding of the inhibitory substrate molecule.[13]

  • Gene Mutagenesis: Perform site-directed mutagenesis to introduce the desired amino acid substitutions into the gene encoding the alcohol dehydrogenase.

  • Expression and Purification: Express the mutant enzyme variants in a suitable host (e.g., E. coli) and purify them.

  • Kinetic Characterization: Determine the kinetic parameters (Km, Vmax, and Ki) of the mutant enzymes and compare them to the wild-type enzyme.

  • Performance Evaluation: Test the most promising mutants in the synthesis of the chiral alcohol at high substrate concentrations.

Expected Outcome: A mutant enzyme with a significantly higher Ki value, leading to reduced substrate inhibition and improved performance in high-substrate-concentration reactions.

Data-Driven Decision Making

To assist in choosing the most appropriate strategy, the following table summarizes the potential impact of each approach on the key kinetic parameters of the enzyme.

StrategyKey Parameter AffectedExpected ChangeRationale
Fed-Batch Effective Substrate Conc.Maintained at optimal levelPrevents substrate from reaching inhibitory concentrations.[4][5]
Immobilization Apparent KmIncreaseMass transfer limitations can lower the effective substrate concentration at the enzyme's active site.[16]
Apparent KiIncreaseDiffusional barriers can prevent the inhibitory binding of the second substrate molecule.
Protein Engineering Intrinsic KiIncreaseMutations can be designed to decrease the affinity of the inhibitory binding site for the substrate.[13][15]

Visualizing the Concepts

To further clarify the principles discussed, the following diagrams illustrate the mechanism of substrate inhibition and the workflow for overcoming it.

Substrate_Inhibition_Mechanism E Enzyme (E) ES Active Complex (ES) E->ES + S (Km) S Substrate (S) ES->E + P ESS Inactive Complex (ESS) ES->ESS + S (Ki) P Product (P) ESS->ES

Caption: Mechanism of substrate inhibition.

Troubleshooting_Workflow Start Problem: Decreased rate at high [S] Confirm Confirm Substrate Inhibition (Kinetic Study) Start->Confirm Strategy Select Mitigation Strategy Confirm->Strategy FedBatch Implement Fed-Batch Strategy->FedBatch Process Optimization Immobilize Immobilize Enzyme Strategy->Immobilize Biocatalyst Modification Mutagenesis Protein Engineering Strategy->Mutagenesis Enzyme Redesign Optimize Optimize Process FedBatch->Optimize Immobilize->Optimize Mutagenesis->Optimize

Caption: Troubleshooting workflow for substrate inhibition.

References

  • Laidler, K. J., & Bunting, P. S. (1973). The chemical kinetics of enzyme action. Clarendon Press.
  • Boller, T., Meier, C., & Menzler, S. (2002). Covalent immobilization of alcohol dehydrogenase (ADH2) from Haloferax volcanii: how to maximize activity and optimize performance of halophilic enzymes. Molecular Biotechnology, 240-247.
  • Ganzhorn, A., Green, D. W., Hershey, A. D., Gould, R. M., & Plapp, B. V. (1987). Protein engineering of alcohol dehydrogenases: effects of amino acid changes at positions 93 and 48 of yeast ADH1. Journal of Biological Chemistry, 262(29), 13949-13952.
  • Bódai, V., Eke, Z., Kóta, Z., Tömösközi-Farkas, R., & Toth-Markus, M. (2018). Comparison of kinetic parameters of free and immobilized enzymes.
  • Timofeev, V. I., & Elyuhina, V. E. (2014). Covalent immobilization of alcohol dehydrogenase (ADH2) from Haloferax Volcanii: How to maximize activity and optimize the performance of halophilic enzymes. Royal Scientific Society.
  • Campbell, E., & Banta, S. (n.d.).
  • Santa Maria College. (n.d.). Kinetics of Alcohol Dehydrogenase.
  • Li, G., et al. (2021). Evolutionary coupling-inspired engineering of alcohol dehydrogenase reveals the influence of distant sites on its catalytic efficiency for stereospecific synthesis of chiral alcohols. Bioresource Technology.
  • Mateo, C., et al. (2006). Improvement of the stability of alcohol dehydrogenase by covalent immobilization on glyoxyl-agarose. Journal of Biotechnology, 123(3), 309-316.
  • Patel, R. N. (2017). Kinetic parameters of the free and immobilized enzymes.
  • Sunil, M. A., & Jayabalan, M. (2001). Immobilization of yeast alcohol dehydrogenase by entrapment and covalent binding to polymeric supports. Journal of Applied Polymer Science, 82(6), 1299-1305.
  • Gotor-Fernández, V., et al. (2024). Immobilization of Alcohol Dehydrogenases on Silica-Based Supports and Their Application in Enantioselective Ketone Reductions. MDPI.
  • Zarei, M., & Ebrahimi, M. (2020). Kinetic behavior of free and immobilized enzyme.
  • O'Sullivan, B., et al. (2017). Enzymatic synthesis of chiral amino-alcohols by coupling transketolase and transaminase-catalyzed reactions in a cascading continuous-flow microreactor system. Biotechnology and Bioengineering, 114(11), 2543-2553.
  • GraphPad. (n.d.). Equation: Substrate inhibition. GraphPad Prism 10 Curve Fitting Guide.
  • Gu, J., et al. (2022). Coevolution-based protein engineering of alcohol dehydrogenase at distal sites enables enzymatic compatibility with substrate diversity and stereoselectivity.
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Technical Support Center: Solvent Effects on the Stereoselectivity of Piperazine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Stereoselective Piperazine Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of controlling stereochemistry in piperazine-containing molecules. The piperazine scaffold is a cornerstone of modern pharmaceuticals, but achieving the desired three-dimensional arrangement of its substituents is often a significant challenge where the choice of solvent plays a pivotal, yet frequently underestimated, role.[1][2]

This resource moves beyond simple protocols to explore the underlying principles governing how solvents influence reaction pathways. Here, you will find answers to common troubleshooting questions, detailed guides to optimize your reactions, and the theoretical foundation to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)
Q1: My piperazine synthesis is resulting in a 1:1 mixture of diastereomers. What is the first thing I should investigate?

A1: Assuming your starting materials are stereochemically pure and the reaction temperature is appropriate, the first and often most impactful variable to investigate is the reaction solvent. A 1:1 diastereomeric ratio suggests that the transition states leading to both products are nearly identical in energy. The solvent can dramatically alter the energy landscape of these transition states.

  • Causality: Solvents influence stereoselectivity through several mechanisms.[3][4] Non-polar solvents often provide a "neutral" environment where the intrinsic steric and electronic properties of the reactants dictate the stereochemical outcome. In contrast, polar solvents can stabilize charged or highly polar transition states. Polar protic solvents, like alcohols, can further interact through hydrogen bonding, potentially organizing the transition state in a way that favors one stereoisomer over another.[5] An indiscriminate solvent may solvate competing transition states equally, leading to poor selectivity.

  • First Step: As a first step, switch from your current solvent to one with a drastically different polarity and hydrogen-bonding capability (e.g., from THF to toluene, or from acetonitrile to methanol) to probe the sensitivity of your reaction to solvent effects.

Q2: I'm observing a good diastereomeric ratio (d.r.) but poor enantiomeric excess (e.e.) in my catalytic asymmetric reaction. Can the solvent be the cause?

A2: Yes, absolutely. In catalytic asymmetric synthesis, the solvent can influence the catalyst-substrate complex and the subsequent stereodetermining step.

  • Causality: The solvent can affect the conformation and activity of the chiral catalyst. In some cases, solvent molecules can act as competitive ligands for the metal center, altering the chiral environment.[6] Furthermore, stabilization of an intermediate by the solvent can sometimes lead to a "solvent-separated ion pair," which may react through a non-stereoselective background pathway, thereby eroding the enantiomeric excess.[6]

  • Troubleshooting:

    • Screen Aprotic Solvents: Begin by screening a range of aprotic solvents with varying polarities (e.g., Toluene, Dichloromethane, THF, Acetonitrile). Non-coordinating solvents are often a good starting point.

    • Check for Solubility: Ensure your catalyst and reactants are fully soluble. Poor solubility can lead to heterogeneous reaction conditions and inconsistent results.

    • Avoid Protic Solvents (Initially): Protic solvents can interfere with many chiral catalysts, particularly those involving Lewis acidic metals. They should generally be avoided unless the catalytic system is specifically designed for them.

Q3: How does solvent polarity specifically impact the transition state?

A3: Solvent polarity, quantified by the dielectric constant (ε), affects the stability of species with charge separation.

  • Polar Solvents (High ε): These solvents (e.g., DMSO, water, ethanol) are effective at stabilizing polar or charged transition states. If the transition state leading to the desired stereoisomer has greater charge separation than the competing transition state, a polar solvent will lower its energy barrier, thus increasing the reaction rate and potentially the stereoselectivity.[7][8]

  • Non-Polar Solvents (Low ε): These solvents (e.g., Toluene, Hexane) do not effectively stabilize charge. They are ideal for reactions where the transition state is compact and non-polar. In such environments, weak, non-covalent interactions (like π-stacking or steric repulsion) within the transition state assembly become the dominant factors controlling stereoselectivity.

Troubleshooting Guides
Issue 1: Inconsistent Stereoselectivity in Scale-Up Batches

Question: I developed a highly stereoselective piperazine synthesis at the 1 mmol scale, but upon scaling to 100 mmol, the diastereoselectivity has dropped significantly. What could be the cause?

Answer: This is a common issue in process development, often linked to mass and heat transfer effects that are exacerbated at larger scales. These physical changes can alter the delicate energetic balance that governs stereoselectivity.

Troubleshooting Workflow:

G start Inconsistent Stereoselectivity on Scale-Up check_temp Verify Internal Reaction Temperature (Local Hotspots?) start->check_temp check_mixing Assess Mixing Efficiency (Is addition rate too high?) start->check_mixing check_solubility Re-evaluate Solubility (Precipitation at scale?) start->check_solubility check_solvent_purity Analyze Solvent Purity (Water content, impurities?) start->check_solvent_purity solution_temp Improve Heat Transfer: - Use a narrower reactor - Slower addition rate - Adjust jacket temperature check_temp->solution_temp solution_mixing Improve Mixing: - Use overhead stirring - Optimize impeller design - Dilute reagents check_mixing->solution_mixing solution_solubility Modify Solvent System: - Increase solvent volume - Add a co-solvent - Re-screen solvents at scale check_solubility->solution_solubility solution_purity Use High-Purity/Anhydrous Solvent (Consider distillation or molecular sieves) check_solvent_purity->solution_purity

Caption: Troubleshooting workflow for loss of stereoselectivity upon scale-up.

  • Causality Explained:

    • Local Hotspots: Exothermic reactions can create localized areas of high temperature if mixing is inefficient at scale. Stereoselectivity is often highly temperature-dependent; a higher temperature can provide enough energy to overcome the small activation energy difference between the two stereochemical pathways.[9]

    • Addition Rate & Mixing: If a reagent is added too quickly without efficient stirring, localized areas of high concentration can lead to side reactions or favor a faster, less selective pathway.

    • Solvent Purity: The presence of small amounts of water or other impurities in bulk solvent drums can have a significant impact. Water, a polar protic molecule, can disrupt catalytic cycles or alter transition states through hydrogen bonding.

Data-Driven Solvent Selection

A systematic approach is crucial for optimizing stereoselectivity. Screening a diverse set of solvents and correlating the results with solvent properties can provide deep mechanistic insight.

Table 1: Example Solvent Screening Data for a Hypothetical Piperazine Cyclization
SolventDielectric Constant (ε)Solvent TypeDiastereomeric Ratio (d.r.)Enantiomeric Excess (e.e.) of Major Diastereomer
Toluene2.4Non-Polar Aprotic15:192%
Dichloromethane9.1Polar Aprotic8:185%
Tetrahydrofuran (THF)7.6Polar Aprotic5:170%
Acetonitrile37.5Polar Aprotic2:145%
Methanol32.7Polar Protic3:1 (inversion of selectivity)60%
Hexane1.9Non-Polar Aprotic12:188%
  • Analysis of a Hypothetical Result: The data in Table 1 suggests the reaction's key transition state is likely compact and non-polar. Stereoselectivity is highest in non-polar solvents (Toluene, Hexane) and decreases as solvent polarity increases. This indicates that polar solvents may be stabilizing a competing, more polar transition state that leads to the undesired stereoisomer. The inversion of selectivity observed in methanol, a protic solvent, strongly suggests the involvement of hydrogen bonding in altering the reaction pathway.[5][10]

Experimental Protocols
Protocol 1: Systematic Solvent Screening for Stereoselectivity

This protocol provides a general framework for efficiently screening solvents to optimize the stereochemical outcome of a piperazine-forming reaction.

1. Materials & Equipment:

  • Reactants and catalyst for your specific reaction.

  • An array of anhydrous solvents of varying polarities (e.g., Toluene, THF, DCM, Acetonitrile, Methanol, Dioxane).

  • Inert atmosphere setup (e.g., Schlenk line or glovebox).

  • Small-scale reaction vessels (e.g., 2 mL vials with screw caps).

  • Stir plate and magnetic stir bars.

  • Analytical equipment for determining stereoselectivity (e.g., Chiral HPLC, SFC, or ¹H NMR with a chiral shift reagent).

2. Step-by-Step Procedure:

  • Preparation: Under an inert atmosphere, prepare a stock solution of your limiting reagent and another stock solution containing the excess reagent(s) and catalyst in a high-boiling point, non-interfering solvent (like dichlorobenzene) if possible, or prepare to add them as solids.

  • Solvent Dispensing: To each of the six labeled reaction vials, add a magnetic stir bar and 1.0 mL of each unique screening solvent.

  • Reaction Initiation: Add the reactants and catalyst to each vial. If using stock solutions, ensure the volume added is small compared to the screening solvent. Seal the vials tightly.

  • Reaction Conditions: Place all vials on a stir plate and stir at the desired reaction temperature for a predetermined time (e.g., 24 hours). Ensure uniform heating and stirring.

  • Quenching and Work-up: Cool the reactions to room temperature. Quench appropriately (e.g., with a saturated NH₄Cl solution). Perform a standardized liquid-liquid extraction into a suitable solvent (e.g., ethyl acetate) and dry the organic layer over Na₂SO₄.

  • Analysis: Remove the solvent under reduced pressure. Prepare a sample of each crude reaction mixture for analysis by Chiral HPLC or NMR to determine the d.r. and e.e.

Protocol 2: Analysis of Stereoselectivity using Chiral HPLC

1. Column and Method Development:

  • Column Selection: Choose a chiral stationary phase (CSP) based on the structure of your product. Polysaccharide-based columns (e.g., Chiralpak® IA, IB, IC) are a versatile starting point.

  • Mobile Phase Screening: Start with a standard mobile phase like Hexane/Isopropanol (IPA) or Hexane/Ethanol. Screen different ratios (e.g., 90:10, 80:20, 70:30) to find a condition that provides baseline separation of the stereoisomers.

  • Additive Screening: If separation is poor, consider adding a small amount of an acidic or basic additive (e.g., 0.1% trifluoroacetic acid for acidic compounds, or 0.1% diethylamine for basic compounds like piperazines) to improve peak shape.

2. Sample Analysis:

  • Prepare a dilute solution of your reaction mixture in the mobile phase.

  • Inject the sample onto the HPLC system.

  • Integrate the peak areas for each stereoisomer to calculate the d.r. and e.e.

Mechanistic Visualization

Understanding how solvents interact at a molecular level is key to rational design. The following diagram illustrates the competing principles of solvent effects on a reaction transition state.

G cluster_0 Reaction Environment cluster_1 Non-Polar Solvent (e.g., Toluene) cluster_2 Polar Protic Solvent (e.g., Methanol) TS1_np Compact Transition State (Favored) P1_np Product A TS1_np->P1_np Low Energy Barrier (High Selectivity) TS2_np Polar Transition State (Disfavored) TS1_p Compact Transition State (Less Favored) TS2_p Polar Transition State (Stabilized by H-Bonding) P2_p Product B TS2_p->P2_p Lowered Energy Barrier (Low/Reversed Selectivity) Reactants Reactants Reactants->TS1_np Reactants->TS2_np Reactants->TS1_p Reactants->TS2_p

Caption: Influence of solvent environment on competing transition state energies.

This diagram illustrates that a non-polar solvent allows the inherent stability of the compact transition state to dominate, leading to high selectivity for Product A. Conversely, a polar protic solvent can preferentially stabilize a more polar transition state through interactions like hydrogen bonding, lowering its energy barrier and potentially making Product B the major product.

References
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Column chromatography techniques for purifying piperazine intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purifying Piperazine Intermediates

A Senior Application Scientist's Guide to Column Chromatography

Welcome to the Technical Support Center. As a Senior Application Scientist, I understand the nuances and challenges of purifying piperazine intermediates. These molecules are foundational in drug development, but their unique physicochemical properties can make column chromatography a significant hurdle. This guide is structured to provide direct, actionable solutions to common problems you may encounter in the lab.

Frequently Asked Questions (FAQs)

Q1: What makes piperazine intermediates so challenging to purify via column chromatography?

A1: The primary difficulty stems from the inherent basicity and high polarity of the piperazine ring.[1] The two nitrogen atoms (pKa values around 5.3 and 9.7) readily interact with the acidic silanol groups on the surface of standard silica gel.[1] This strong interaction can lead to several issues:

  • Irreversible Adsorption: The compound may stick to the column and not elute, resulting in low or no recovery.

  • Peak Tailing: Slow dissociation from the silica surface causes the product to elute over a large volume of solvent, resulting in broad, tailing peaks and poor separation from impurities.[1]

  • Compound Degradation: For sensitive molecules, the acidic nature of silica gel can cause decomposition during the purification process.[2]

Q2: I'm observing severe peak tailing with my piperazine compound on a standard silica gel column. What is the root cause and how can I fix it?

A2: Severe peak tailing is a classic sign of strong acid-base interactions between your basic piperazine intermediate and the acidic silica gel. To mitigate this, you need to reduce the acidity of the stationary phase or compete with the interaction. Here are the most effective strategies:

  • Use a Mobile Phase Additive: Incorporating a small amount of a competing base, like triethylamine (TEA) or ammonium hydroxide, into your eluent is often the first and easiest solution.[1][3] A common starting point is 0.5-2% TEA in your solvent system. The TEA will preferentially interact with the acidic sites on the silica, allowing your piperazine compound to travel through the column with significantly improved peak shape.[4]

  • Switch to a Deactivated Stationary Phase: If mobile phase additives are insufficient or incompatible with your molecule, consider using a different stationary phase.

    • Amine-Functionalized Silica: These columns have an amine-based stationary phase that masks the acidic silanols, minimizing the strong interactions that cause tailing with basic compounds.[4]

    • Neutral or Basic Alumina: Alumina is a good alternative to silica gel for the purification of basic compounds.[5][6]

    • Reversed-Phase Chromatography: For highly polar piperazine intermediates, reversed-phase chromatography (e.g., C18) can be a powerful alternative.[7]

Q3: My piperazine intermediate is not eluting from the silica gel column, even with highly polar solvent systems. What should I do?

A3: This issue, often referred to as "streaking" or complete retention, is an extreme case of the problems mentioned above. If your compound is not eluting, it is likely strongly and irreversibly bound to the silica.

  • Stability Check: First, ensure your compound is not decomposing on the silica. You can test this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if a new spot appears or the original spot diminishes.[2]

  • Aggressive Solvent Systems: For very polar compounds, you may need a more aggressive solvent system. A common mixture is dichloromethane (DCM), methanol (MeOH), and ammonium hydroxide. A stock solution of 10% ammonium hydroxide in methanol can be prepared and used as a 1-10% component in DCM.[2]

  • Change of Stationary Phase: If your compound is stable but still not eluting, switching to a less acidic or basic stationary phase like alumina or a deactivated silica is the most logical next step.[5][6]

Troubleshooting Guide: A Deeper Dive

This section addresses more specific and complex issues you might face during the purification of piperazine intermediates.

Issue 1: Low Recovery of the Desired Product

Symptoms: You've loaded a known quantity of your crude material, but the isolated yield of your purified piperazine intermediate is significantly lower than expected.

Possible Causes & Solutions:

Possible Cause Suggested Solution
Irreversible Adsorption As discussed in the FAQs, the high basicity of piperazines can lead to strong binding with silica. Try adding a competing base like triethylamine (TEA) to your mobile phase or switch to a less acidic stationary phase like alumina or amine-functionalized silica.[1][4][5]
Compound Decomposition The acidic surface of silica gel can degrade acid-sensitive compounds.[2] Consider using a deactivated silica gel or a different stationary phase.[5]
Co-elution with an Unseen Impurity An impurity that is not UV-active might be co-eluting with your product, leading to fractions that appear pure by TLC but are not. If your piperazine intermediate is also not UV-active, alternative detection methods like ELSD, CAD, or LC/MS are necessary.[8]
Column Overloading Loading too much crude material onto the column can lead to broad peaks and poor separation, resulting in mixed fractions and lower recovery of the pure compound.[1] Reduce the sample load to improve separation.
Issue 2: Poor Separation of Structurally Similar Impurities

Symptoms: Your purified fractions contain impurities that have a very similar polarity to your desired piperazine intermediate, making separation difficult.

Possible Causes & Solutions:

Possible Cause Suggested Solution
Inadequate Solvent System The chosen eluent may not have sufficient selectivity for your compound and the impurities. Experiment with different solvent systems. A useful approach is to test various solvent combinations using Thin Layer Chromatography (TLC) to find the optimal separation.[9]
Incorrect Stationary Phase Standard silica may not be the best choice for separating closely related piperazine derivatives. Consider using a different stationary phase with different selectivity, such as a cyano- or diol-bonded phase.
Isocratic vs. Gradient Elution If you are using a single solvent mixture (isocratic elution), switching to a gradient elution (gradually increasing the polarity of the mobile phase) can often improve the resolution between closely eluting compounds.
Workflow for Troubleshooting Poor Separation

Below is a systematic workflow to address poor separation issues during the column chromatography of piperazine intermediates.

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation A Develop TLC Method B Pack & Equilibrate Column A->B C Dry Load Sample B->C D Elute & Collect Fractions C->D E Monitor Fractions by TLC D->E F Combine Pure Fractions E->F G Evaporate Solvent F->G H Purified Product G->H

Sources

Technical Support Center: Managing Reactions with (S)-Tert-butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for (S)-tert-butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate. This resource is designed to provide expert guidance on managing the inherent challenges associated with this versatile building block, particularly its sensitivity to moisture in various reaction conditions. As a key intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), understanding how to handle this reagent effectively is critical for achieving reproducible and high-yielding results.

This guide, structured in a question-and-answer format, offers troubleshooting advice and in-depth explanations to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary concerns when working with this compound?

A1: The main concerns revolve around the two reactive functional groups: the Boc-protected amine and the primary alcohol. The tert-butoxycarbonyl (Boc) protecting group is susceptible to cleavage under acidic conditions, which can be inadvertently introduced by moisture, especially at elevated temperatures. The primary alcohol can undergo various reactions, and its reactivity can be influenced by the presence of water. Furthermore, the piperazine ring itself possesses nucleophilic secondary amine character if deprotected, which can lead to unwanted side reactions.

Q2: How can trace amounts of water in a reaction mixture affect my results?

A2: Trace amounts of water can have several detrimental effects:

  • Boc Deprotection: Water can act as a proton source, particularly in the presence of Lewis acids or at higher temperatures, leading to the cleavage of the Boc group. This exposes the secondary amine, which can then compete in subsequent reactions, leading to a mixture of products and reduced yield of the desired compound.

  • Hydrolysis of Reagents: Many reagents used in conjunction with this building block, such as activating agents for the hydroxyl group (e.g., sulfonyl chlorides, acyl chlorides) or coupling reagents, are highly moisture-sensitive and will be quenched by water.

  • Alteration of Reaction Kinetics: The presence of water can alter the polarity of the solvent system, which may affect reaction rates and selectivity.

  • Side Reactions: The newly formed secondary amine from deprotection can participate in undesired side reactions with starting materials or intermediates.

Troubleshooting Guide

Scenario 1: Low Yield in an Acylation or Sulfonylation Reaction of the Hydroxyl Group

Question: I am trying to acylate the primary hydroxyl group of this compound with an acyl chloride in the presence of a tertiary amine base (e.g., triethylamine) and dichloromethane (DCM) as a solvent. My yields are consistently low, and I observe multiple spots on my TLC plate. What could be the issue?

Answer: This is a classic issue often stemming from moisture contamination. Here’s a systematic approach to troubleshooting:

1. Rigorous Drying of Solvent and Reagents:

  • Solvent: Commercial anhydrous DCM may still contain trace amounts of water. For highly sensitive reactions, it is best to dry it further. Distilling DCM from calcium hydride (CaH₂) is a standard and effective method.

  • Starting Material: While the piperazine derivative itself may not be excessively hygroscopic, it can adsorb moisture on its surface. To ensure it is dry, you can dissolve it in an anhydrous solvent like toluene and azeotropically remove water using a Dean-Stark apparatus, followed by removal of the solvent under vacuum.

  • Base: Triethylamine should be distilled from a suitable drying agent like potassium hydroxide (KOH) or calcium hydride and stored over molecular sieves.

2. Inert Atmosphere:

  • All reactions should be conducted under an inert atmosphere of nitrogen or argon. This prevents atmospheric moisture from entering the reaction vessel. Ensure all glassware is thoroughly oven-dried or flame-dried before use and cooled under a stream of inert gas.

3. Reagent Quality:

  • The acyl chloride should be of high purity. If it is old or has been improperly stored, it may have partially hydrolyzed to the corresponding carboxylic acid, which will not react under these conditions.

Experimental Protocol: Acylation under Anhydrous Conditions

  • Glassware Preparation: Dry a round-bottom flask and magnetic stir bar in an oven at 120 °C for at least 4 hours. Assemble the flask with a rubber septum while hot and allow it to cool under a stream of dry nitrogen or argon.

  • Reagent Preparation: To the cooled flask, add this compound (1.0 eq) and freshly distilled, anhydrous DCM (sufficient to dissolve the starting material).

  • Base Addition: Add freshly distilled triethylamine (1.2 eq) via syringe.

  • Acylating Agent Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add the acyl chloride (1.1 eq) dropwise via syringe.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product with DCM. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Diagram: Troubleshooting Workflow for Low Acylation Yield

start Low Acylation Yield check_moisture Moisture Contamination? start->check_moisture dry_reagents Dry Solvents, Base, and Starting Material check_moisture->dry_reagents Yes fail Re-evaluate Reaction Conditions check_moisture->fail No inert_atmosphere Use Inert Atmosphere (N2/Ar) dry_reagents->inert_atmosphere reagent_quality Check Acyl Chloride Purity inert_atmosphere->reagent_quality protocol Follow Rigorous Anhydrous Protocol reagent_quality->protocol success Improved Yield protocol->success

Caption: Troubleshooting flowchart for low acylation yield.

Scenario 2: Unexpected Formation of a Dimer or Polymer

Question: I am attempting a reaction to modify the hydroxyl group, but I am isolating a significant amount of a higher molecular weight byproduct, which appears to be a dimer or oligomer of my starting material. What is causing this?

Answer: The formation of dimers or polymers strongly suggests that the Boc group is being cleaved, and the newly freed secondary amine is reacting with an activated form of your starting material.

Potential Causes and Solutions:

  • Acidic Conditions: Re-examine your reaction conditions for any potential sources of acid. Some reagents, even if not explicitly acidic, can generate acidic byproducts. For example, using thionyl chloride (SOCl₂) to convert the alcohol to a chloride can generate HCl, which will readily cleave the Boc group.

    • Solution: If acidic conditions are unavoidable, consider switching to a more acid-stable protecting group, such as a benzyloxycarbonyl (Cbz) group. Alternatively, perform the reaction at a lower temperature to minimize the rate of deprotection.

  • Lewis Acids: Be cautious with Lewis acidic reagents, which can coordinate to the carbonyl of the Boc group and facilitate its removal.

    • Solution: If a Lewis acid is required, use the mildest one possible and the lowest effective stoichiometry at the lowest possible temperature.

  • Elevated Temperatures: Heating reactions involving Boc-protected compounds, especially in protic solvents (even with trace water), can lead to thermal decomposition of the Boc group.

    • Solution: Whenever possible, conduct reactions at or below room temperature. If heating is necessary, ensure the reaction is under a strictly inert and anhydrous atmosphere.

Diagram: Pathway to Dimer Formation

start (S)-Boc-piperazine-ethanol acid Acid/Heat/Lewis Acid start->acid activated_sm Activated Starting Material start->activated_sm Activation of OH deprotection Boc Deprotection acid->deprotection piperazine_ethanol (S)-piperazine-ethanol deprotection->piperazine_ethanol dimerization Dimerization Reaction piperazine_ethanol->dimerization activated_sm->dimerization dimer Dimer/Polymer Byproduct dimerization->dimer

Caption: Undesired dimerization pathway via Boc deprotection.

Data Summary Table

ParameterRecommended ConditionRationale
Reaction Solvents Anhydrous grade, freshly distilled from an appropriate drying agent (e.g., CaH₂ for DCM, Na/benzophenone for THF).To minimize water content that can lead to side reactions and reagent quenching.
Bases Freshly distilled and stored over molecular sieves (e.g., triethylamine).Tertiary amine bases can absorb atmospheric moisture.
Reaction Temperature Generally, 0 °C to room temperature.Higher temperatures can promote Boc deprotection, especially in the presence of trace acid.
Atmosphere Inert (Dry Nitrogen or Argon).To exclude atmospheric moisture and oxygen from the reaction.

References

  • General Handling of Air- and Moisture-Sensitive Compounds: For a comprehensive overview of techniques for handling sensitive reagents, including the use of Schlenk lines and glove boxes, refer to the resources provided by the Wipf Group at the University of Pittsburgh. (Source: Wipf Group, University of Pittsburgh, "Techniques for Handling Air- and Moisture-Sensitive Compounds")
  • Drying of Solvents: Detailed procedures for the purification and drying of common organic solvents are essential for moisture-sensitive reactions. (Source: "Purification of Laboratory Chemicals," W. L. F. Armarego and C. L. L. Chai, Butterworth-Heinemann)
  • Boc Protection and Deprotection: Understanding the stability and cleavage of the Boc group is fundamental. For a review of protecting groups in organic synthesis, see: (Source: "Greene's Protective Groups in Organic Synthesis," P. G. M. Wuts, John Wiley & Sons, Inc.)

Validation & Comparative

The Architect's Toolkit: A Comparative Analysis of Chiral Building Blocks for Modern Drug Design

A Comparative Guide to Validating the Enantiomeric Purity of (S)-Tert-butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical methodologies for validating the enantiomeric purity of (S)-Tert-butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate, a key chiral building block in modern drug development. We will delve into the principles, protocols, and comparative performance of leading techniques, offering insights to guide researchers and quality control analysts in selecting the most appropriate method for their specific needs.

The precise control of stereochemistry is a cornerstone of pharmaceutical development, as different enantiomers of a chiral drug molecule can exhibit widely varying pharmacological and toxicological profiles. Consequently, the accurate determination of enantiomeric excess (e.e.) is a critical quality attribute for chiral intermediates like this compound.

High-Performance Liquid Chromatography (HPLC) on Chiral Stationary Phases (CSPs)

Chiral HPLC is the most established and widely utilized technique for enantiomeric separation in the pharmaceutical industry. The method relies on the differential interaction of enantiomers with a chiral stationary phase, leading to different retention times and, thus, separation.

Principle of Separation

The separation mechanism is based on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. The stability of these complexes differs for each enantiomer, resulting in one being retained longer on the column than the other. For piperazine derivatives, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective due to their broad applicability and robust performance.

Experimental Protocol: Chiral HPLC

  • Sample Preparation: Dissolve an accurately weighed amount of this compound in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Column: A polysaccharide-based chiral column, such as a Daicel CHIRALPAK® series column.

    • Mobile Phase: A mixture of a non-polar organic solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). The exact ratio needs to be optimized to achieve baseline separation. A typical starting point could be 80:20 (v/v) Hexane:Isopropanol.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm. .

  • Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the following formula: e.e. (%) = [(Area(S) - Area(R)) / (Area(S) + Area(R))] * 100

Workflow for Chiral HPLC Method Development

cluster_prep Preparation cluster_dev Method Development cluster_val Validation prep Prepare 1 mg/mL Analyte Solution col_select Select Polysaccharide-based Chiral Column start_cond Initial Conditions: 80:20 Hexane:IPA 1.0 mL/min col_select->start_cond inject Inject Sample start_cond->inject eval Evaluate Resolution (Rs) inject->eval opt Optimize Mobile Phase Ratio eval->opt Rs < 1.5 validate Validate Method (ICH Q2(R1)) eval->validate Rs >= 1.5 opt->inject result Calculate Enantiomeric Purity validate->result

Caption: A typical workflow for developing a chiral HPLC method.

Supercritical Fluid Chromatography (SFC) on Chiral Stationary Phases

Chiral SFC has emerged as a powerful alternative to HPLC, offering significant advantages in terms of speed and environmental impact. It utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase.

Principle of Separation

Similar to HPLC, chiral SFC relies on the interaction between the enantiomers and a chiral stationary phase. However, the use of a supercritical fluid mobile phase results in lower viscosity and higher diffusivity, which allows for much faster separations without a loss of resolution. Organic modifiers, such as methanol or ethanol, are typically added to the CO2 to enhance solvating power and improve peak shape.

Experimental Protocol: Chiral SFC

  • Sample Preparation: Prepare a 1 mg/mL solution of the analyte in an appropriate solvent, such as methanol.

  • Chromatographic Conditions:

    • Column: A chiral column compatible with SFC, often the same polysaccharide-based columns used in HPLC.

    • Mobile Phase: A gradient of CO2 and a modifier (e.g., methanol with a small amount of an amine additive like diethylamine to improve peak shape for basic compounds). A typical gradient might run from 5% to 40% modifier over 5 minutes.

    • Flow Rate: 3.0 mL/min.

    • Back Pressure: 150 bar.

    • Detection: UV at 210 nm.

  • Data Analysis: The calculation of enantiomeric excess is the same as for HPLC.

Capillary Electrophoresis (CE) with Chiral Selectors

Capillary Electrophoresis is a high-resolution separation technique that can be adapted for chiral analysis by adding a chiral selector to the background electrolyte.

Principle of Separation

In chiral CE, enantiomers are separated based on their differential mobility in an electric field. This difference in mobility is induced by their varying interactions with a chiral selector, typically a cyclodextrin derivative, dissolved in the background electrolyte. The enantiomer that forms a more stable complex with the selector will have a different effective mobility and will migrate at a different velocity, leading to separation.

Experimental Protocol: Chiral CE

  • Sample Preparation: Dissolve the analyte in the background electrolyte to a concentration of 0.5 mg/mL.

  • Electrophoretic Conditions:

    • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).

    • Background Electrolyte (BGE): A buffer solution (e.g., 50 mM phosphate buffer at pH 2.5) containing a chiral selector (e.g., 10 mM sulfated-β-cyclodextrin).

    • Voltage: 20 kV.

    • Injection: Hydrodynamic injection for 5 seconds.

    • Detection: UV at 210 nm.

  • Data Analysis: Enantiomeric excess is calculated from the corrected peak areas.

Comparative Analysis of Techniques

The choice of analytical technique depends on various factors, including the stage of drug development, required throughput, and available instrumentation.

FeatureChiral HPLCChiral SFCChiral CE
Separation Principle Differential partitioning with a solid chiral stationary phase.Differential partitioning with a solid chiral stationary phase in a supercritical fluid mobile phase.Differential mobility in an electric field due to interaction with a chiral selector in solution.
Typical Run Time 10 - 30 minutes2 - 10 minutes5 - 20 minutes
Solvent Consumption High (organic solvents)Low (primarily CO2)Very Low (aqueous buffers)
Method Development Can be time-consuming due to the large number of columns and solvent systems.Generally faster than HPLC due to rapid equilibration times.Can be complex, requiring optimization of buffer pH, selector type, and concentration.
Throughput ModerateHighHigh
Strengths Robust, well-established, wide range of available columns.Fast, environmentally friendly, high efficiency.High resolution, minimal sample and solvent consumption.
Limitations High solvent cost and waste, longer run times.Requires specialized high-pressure equipment.Can be less robust than chromatographic methods, lower loading capacity.

Decision-Making Framework for Method Selection

start Define Analytical Need throughput High-Throughput Screening? start->throughput qc_release QC Release Testing? throughput->qc_release No sfc Select Chiral SFC throughput->sfc Yes small_sample Limited Sample Amount? qc_release->small_sample No hplc Select Chiral HPLC qc_release->hplc Yes small_sample->hplc No ce Select Chiral CE small_sample->ce Yes

Caption: A simplified decision tree for selecting a chiral analysis method.

Orthogonal Method: NMR Spectroscopy with Chiral Solvating Agents

For an unambiguous confirmation of enantiomeric purity, an orthogonal method—one with a completely different separation or detection principle—is highly valuable. Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating agents (CSAs) serves this purpose well.

Principle: In the presence of a CSA, the enantiomers of the analyte form diastereomeric complexes that are in rapid exchange. This interaction results in chemically distinct environments for corresponding protons in the two enantiomers, leading to separate signals in the NMR spectrum. The integration of these signals provides a direct measure of the enantiomeric ratio.

This technique is particularly useful as a confirmatory method as it does not rely on chromatographic separation. However, it is generally less sensitive than chromatographic techniques and may require higher analyte concentrations.

Conclusion

Validating the enantiomeric purity of this compound requires a robust and reliable analytical method.

  • Chiral HPLC remains the gold standard for quality control and release testing due to its robustness and well-understood principles.

  • Chiral SFC is the superior choice for high-throughput applications, such as in-process controls or screening, offering significant advantages in speed and sustainability.

  • Chiral CE provides a high-resolution, low-consumption alternative, particularly valuable when sample amounts are limited.

A comprehensive validation strategy should consider the specific requirements of the analytical task. For routine analysis, a well-developed chiral HPLC or SFC method is often sufficient. However, for reference standard characterization or in cases of dispute, employing an orthogonal method like NMR with a chiral solvating agent is highly recommended to provide an independent confirmation of enantiomeric purity.

References

  • Chiral Separations by Liquid Chromatography and Related Technologies. (2009). Journal of Chromatographic Science. [Link]

  • Supercritical Fluid Chromatography for Enantioselective Separations. (2014). Trends in Analytical Chemistry. [Link]

  • Chiral Separations by Capillary Electrophoresis. (2012). John Wiley & Sons. [Link]

  • ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. (2005). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Enantiomeric Purity Determination by NMR Spectroscopy. (2003). Chemical Society Reviews. [Link]

A Senior Application Scientist's Guide to the Structural Confirmation of (S)-Tert-butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug development, the unequivocal structural confirmation of chiral intermediates is a cornerstone of regulatory compliance and preclinical success. (S)-Tert-butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate, a key building block, presents a multifaceted analytical challenge due to its combination of a stereocenter, a bulky tert-butoxycarbonyl (Boc) protecting group, and multiple functional moieties.

This guide provides an in-depth, comparative analysis of the primary and complementary analytical techniques for the complete structural elucidation of this molecule. As Senior Application Scientists, we move beyond mere data reporting to explain the causality behind our experimental choices, ensuring a robust, self-validating analytical workflow. The primary focus will be on Nuclear Magnetic Resonance (NMR) spectroscopy as the definitive tool for structural and stereochemical assignment, supported by Mass Spectrometry (MS) and Fourier-Transform Infrared (FTIR) Spectroscopy for orthogonal confirmation.

The Analytical Imperative: Why a Multi-Technique Approach is Essential

While NMR is unparalleled for detailing the carbon-hydrogen framework and relative stereochemistry, relying on a single technique introduces analytical blind spots. A self-validating system, essential for trustworthiness in pharmaceutical development, integrates complementary methods. Mass spectrometry directly confirms the molecule's elemental composition and molecular weight, while FTIR provides a rapid fingerprint of its functional groups.[1][2][3] This triad of NMR, MS, and FTIR creates a powerful, synergistic approach to structural verification, where each technique corroborates the findings of the others.

Below is a visualization of the integrated analytical workflow we will explore.

Analytical_Workflow cluster_Prep Phase 1: Sample Preparation cluster_Analysis Phase 2: Spectroscopic Analysis cluster_Confirmation Phase 3: Data Integration & Confirmation Prep Weigh 5-10 mg of Sample Dissolve Dissolve in 0.6 mL Deuterated Solvent (e.g., CDCl3) Prep->Dissolve TMS Add Internal Standard (TMS, δ = 0.00 ppm) Dissolve->TMS NMR NMR Spectroscopy (¹H, ¹³C, 2D) TMS->NMR MS Mass Spectrometry (e.g., ESI-TOF) TMS->MS Aliquot for MS FTIR FTIR Spectroscopy (e.g., ATR) TMS->FTIR Aliquot for FTIR Integration Correlate Spectral Data NMR->Integration MS->Integration FTIR->Integration Confirmation Final Structural Confirmation Integration->Confirmation

Caption: Structure of this compound.

¹H NMR Spectroscopy: Proton Environment Mapping

The ¹H NMR spectrum provides the most immediate and detailed picture of the proton environments. The choice of solvent is critical; deuterated chloroform (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent residual signal. [4] Expected ¹H NMR Data (in CDCl₃, 400 MHz)

Assigned Protons Expected Chemical Shift (δ, ppm) Multiplicity Integration Rationale & Key Insights
-C(CH₃)₃ (Boc) ~1.46 Singlet (s) 9H A strong, sharp singlet characteristic of the nine equivalent protons of the tert-butyl group. Its high integration value is a key landmark. [5]
-CH₂-OH (C8-H) ~3.75 Triplet (t) 2H These protons are adjacent to the hydroxyl group, shifting them downfield. The triplet pattern arises from coupling to the two C7 protons.
-CH₂-CH₂OH (C7-H) ~1.80 Triplet (t) 2H These protons are coupled to the C8 methylene group, resulting in a triplet.
Piperazine Ring Protons (C2, C5, C6-H) ~2.50 - 4.20 Multiplets (m) 7H This is the most complex region. The protons on the piperazine ring are non-equivalent due to the chiral center at C3 and the rigid chair conformation. The protons on carbons adjacent to the Boc-protected nitrogen (C2, C6) will be shifted further downfield due to the electron-withdrawing nature of the carbamate. [6][7]
-NH (N4-H) ~1.90 (broad) Singlet (s, br) 1H This proton is exchangeable and often appears as a broad singlet. Its chemical shift can be highly dependent on concentration and temperature.

| -OH | ~2.75 (broad) | Singlet (s, br) | 1H | Like the NH proton, the hydroxyl proton is exchangeable and its signal is often broad. [5]|

¹³C NMR Spectroscopy: The Carbon Skeleton

A proton-decoupled ¹³C NMR spectrum reveals each unique carbon atom in the molecule, providing a definitive count and confirming the carbon backbone.

Expected ¹³C NMR Data (in CDCl₃, 100 MHz)

Assigned Carbons Expected Chemical Shift (δ, ppm) Rationale & Key Insights
-C=O (Boc) ~155.0 The carbonyl carbon of the carbamate group appears significantly downfield, as is characteristic. [5]
-C(CH₃)₃ (Boc, quat.) ~79.5 The quaternary carbon of the tert-butyl group. [5]
-C(CH₃)₃ (Boc, methyls) ~28.4 The three equivalent methyl carbons of the tert-butyl group give a strong signal in the aliphatic region. [5]
-CH₂-OH (C8) ~61.0 The carbon bonded to the hydroxyl group is deshielded and appears in this characteristic region.
-CH₂-CH₂OH (C7) ~36.0 Aliphatic carbon of the side chain.

| Piperazine Ring Carbons (C2, C3, C5, C6) | ~40.0 - 55.0 | These carbons appear in the aliphatic amine region. The chiral center (C3) and the carbons adjacent to the nitrogen atoms (C2, C5, C6) will have distinct signals. [2][8]|

Part 2: Orthogonal Confirmation with MS and FTIR

While NMR provides the detailed structure, MS and FTIR offer rapid and essential corroborating evidence.

Mass Spectrometry (MS): Molecular Weight Verification

Mass spectrometry is indispensable for confirming the molecular weight and elemental composition. [1][3][9]Electrospray Ionization (ESI) is a soft ionization technique well-suited for this polar molecule, minimizing fragmentation and clearly showing the molecular ion.

Experimental Protocol: ESI-MS

  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Time-of-Flight, TOF) for accurate mass measurement.

  • Analysis Mode: Run in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Data Acquisition: Acquire the spectrum over a mass range of m/z 100-500.

Expected ESI-MS Data

Ion Calculated m/z Observed m/z Rationale
[M+H]⁺ 231.1703 ~231.1703 The protonated molecular ion confirms the molecular weight of 230.16 g/mol . High-resolution data should match the elemental formula C₁₁H₂₂N₂O₃ to within 5 ppm.

| [M+Na]⁺ | 253.1523 | ~253.1523 | The sodium adduct is commonly observed and provides a secondary confirmation of the molecular weight. |

Common fragmentation patterns for piperazine derivatives often involve the cleavage of the piperazine ring or loss of substituents, which can further support the proposed structure. [2][10]

FTIR Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy provides a rapid and non-destructive method to confirm the presence of key functional groups. [11] Experimental Protocol: ATR-FTIR

  • Sample Preparation: Place a small amount of the neat sample (if an oil or solid) directly onto the ATR crystal.

  • Background: Collect a background spectrum of the clean, empty ATR crystal.

  • Sample Spectrum: Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

Expected FTIR Data

Wavenumber (cm⁻¹) Vibration Type Functional Group Rationale & Key Insights
3400-3200 (broad) O-H Stretch Alcohol A broad absorption confirming the hydroxyl group. [12]
3350-3250 (med) N-H Stretch Secondary Amine Confirms the presence of the piperazine N-H. [13]
2975-2850 C-H Stretch Aliphatic Strong absorptions from the numerous C-H bonds in the molecule. [12]
~1690 C=O Stretch Carbamate (Boc) A very strong, sharp absorption characteristic of the Boc protecting group's carbonyl.
~1160 C-N Stretch Amine Confirms the C-N bonds of the piperazine ring.

| ~1050 | C-O Stretch | Alcohol | Confirms the C-O bond of the primary alcohol. |

Part 3: The Question of Absolute Stereochemistry

It is crucial to understand that standard NMR, MS, and FTIR cannot determine the absolute configuration (S vs. R) of a chiral center. []These techniques confirm the molecular structure and connectivity, but enantiomers produce identical spectra under achiral conditions.

How is the '(S)' Configuration Confirmed?

  • Chiral Synthesis: The most common method is to use a starting material with a known (S) configuration and perform reactions that do not invert the stereocenter. The configuration is thus known from the synthetic route.

  • Chiral NMR Derivatizing Agents: The compound can be reacted with a chiral agent (e.g., Mosher's acid chloride) to create a mixture of diastereomers. These diastereomers will have distinct NMR signals, which can be analyzed to determine the absolute configuration of the original molecule. [15]3. X-ray Crystallography: If a suitable single crystal can be grown, X-ray diffraction is the definitive method for determining absolute configuration. [16][17]4. Chiral Chromatography: Comparing the retention time of the sample to a certified (S)-enantiomer standard on a chiral HPLC or GC column can confirm its identity. [16][18]

Conclusion: A Tripartite System for Unimpeachable Confirmation

The structural confirmation of this compound is not achieved by a single "magic bullet" technique. It requires a logical, multi-faceted approach grounded in sound scientific principles.

  • NMR Spectroscopy serves as the cornerstone, providing a detailed blueprint of the molecular structure, connectivity, and proton/carbon environments.

  • Mass Spectrometry acts as the first critical check, rapidly confirming the molecular weight and elemental formula, ensuring the correct molecular entity is being analyzed.

  • FTIR Spectroscopy provides a quick and effective functional group fingerprint, corroborating the presence of the key alcohol, amine, and carbamate moieties identified by NMR.

Together, these techniques form a self-validating system that delivers an unambiguous and trustworthy structural assignment, a prerequisite for any high-stakes drug development program. The absolute stereochemistry, however, must be confirmed through methods specifically designed to differentiate enantiomers, such as chiral chromatography or X-ray crystallography.

References

  • Di Donna, L., et al. (2021). "New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity." Molecules. Available at: [Link]

  • Zubrzycka, M., & Giebułtowicz, J. (2022). "Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs." International Journal of Molecular Sciences. Available at: [Link]

  • CORE. (2024). "New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity." Available at: [Link]

  • Preprints.org. (2023). "Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties." Available at: [Link]

  • Sivakumar, R., et al. (2008). "Spectral investigation and normal coordinate analysis of piperazine." Indian Journal of Pure & Applied Physics. Available at: [Link]

  • ResearchGate. (n.d.). "FTIR spectra of (a) piperazine (b) COP-1." Available at: [Link]

  • ResearchGate. (2008). "Spectral investigation and normal coordinate analysis of piperazine." Available at: [Link]

  • Semantic Scholar. (n.d.). "Supporting Information." Available at: [Link]

  • ResearchGate. (n.d.). "FTIR spectra of piperazine‐methacrylate monomer and multifunctionalized..." Available at: [Link]

  • Macmillan Group, Princeton University. (n.d.). "SUPPLEMENTARY INFORMATION." Available at: [Link]

  • Chiralpedia. (2025). "Part 7: Analytical Techniques for Stereochemistry." Available at: [Link]

  • DergiPark. (2019). "1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies." Available at: [Link]

  • ResearchGate. (2017). "How do I know the configuration of the chiral molecule I made?" Available at: [Link]

  • HRD Pharm. (2025). "7 Essential Tips for Understanding Chiral Compounds in Your Research Projects." Available at: [Link]

  • Chemistry Stack Exchange. (2015). "How to identify a compound as chiral or achiral." Available at: [Link]

  • Gottlieb, H. E., et al. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry. Available at: [Link]

  • Supporting Information. (n.d.). Available at: [Link]

  • Oregon State University. (n.d.). "13C NMR Chemical Shifts." Available at: [Link]

  • Oregon State University. (2020). "1H NMR Chemical Shift." Available at: [Link]

  • PubMed Central (PMC). (n.d.). "Chirality Sensing of N-Heterocycles via 19F NMR." Available at: [Link]

  • University of Wisconsin. (n.d.). "NMR Spectroscopy :: 1H NMR Chemical Shifts." Available at: [Link]

  • University of Wisconsin. (n.d.). "NMR Spectroscopy :: 13C NMR Chemical Shifts." Available at: [Link]

  • ResearchGate. (2018). "Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling." Available at: [Link]

  • UT Southwestern Medical Center. (n.d.). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Available at: [Link]

  • Royal Society of Chemistry. (n.d.). "NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution." Available at: [Link]

  • ResearchGate. (n.d.). "NMR derivatization protocol for chiral recognition of racemic primary amines." Available at: [Link]

  • PubChemLite. (2025). "Tert-butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate (C11H22N2O3)." Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). "NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution." Available at: [Link]

Sources

A Comparative Guide to N-Protected (S)-3-(2-Hydroxyethyl)piperazine Building Blocks in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the piperazine scaffold is a privileged structure, integral to a multitude of FDA-approved drugs due to its favorable physicochemical and pharmacokinetic properties.[1] The introduction of chirality and further functionalization on the piperazine ring allows for the precise tuning of biological activity. (S)-Tert-butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate is a versatile building block that provides a chiral center and a handle for further elaboration. However, the choice of the nitrogen protecting group is a critical decision in a synthetic strategy, profoundly impacting reactivity, selectivity, and the conditions required for its removal. This guide provides an in-depth comparison of this compound with its carbobenzyloxy (Cbz) and fluorenylmethyloxycarbonyl (Fmoc) protected counterparts, offering experimental insights to inform the selection of the optimal building block for your synthetic endeavors.

The Central Role of the Protecting Group: A Strategic Choice

The tert-butyloxycarbonyl (Boc) group is widely employed due to its stability under a broad range of conditions and its facile removal under acidic conditions.[2] However, for complex, multi-step syntheses, orthogonal protecting group strategies are often necessary to selectively deprotect one functional group in the presence of others.[3][4] This is where Cbz and Fmoc protected piperazines become invaluable alternatives. The Cbz group is typically removed by hydrogenolysis, while the Fmoc group is labile to basic conditions, offering distinct deprotection pathways that are orthogonal to the acid-labile Boc group.[5]

Below is a comparative overview of the key characteristics of these three protecting groups in the context of the (S)-3-(2-hydroxyethyl)piperazine scaffold.

Protecting GroupStructureDeprotection ConditionsKey AdvantagesPotential Limitations
Boc tert-ButoxycarbonylAcidic (e.g., TFA, HCl)[6]High stability to a wide range of reagents; generally high-yielding protection and deprotection.[2]Acid-labile substrates may be affected; potential for t-butylation side reactions.
Cbz CarbobenzyloxyHydrogenolysis (e.g., H₂, Pd/C)[7]Stable to acidic and basic conditions; orthogonal to Boc and Fmoc.Incompatible with reducible functional groups (e.g., alkynes, alkenes, some heterocycles); catalyst poisoning can be an issue.
Fmoc 9-FluorenylmethyloxycarbonylBasic (e.g., Piperidine in DMF)[5]Mild deprotection conditions; orthogonal to Boc and Cbz.Base-sensitive functional groups may be affected; dibenzofulvene byproduct can undergo side reactions.

Synthesis of N-Protected (S)-3-(2-Hydroxyethyl)piperazine Alternatives

While this compound is commercially available, the Cbz and Fmoc analogues may require in-house synthesis. A general and adaptable synthetic route starting from (S)-piperazine-2-ethanol is outlined below.

DOT Script for Synthetic Pathway

Synthesis Start (S)-Piperazine-2-ethanol Boc (S)-1-Boc-3-(2-hydroxyethyl)piperazine Start->Boc Boc₂O, Base (e.g., Et₃N), Solvent (e.g., DCM) Cbz (S)-1-Cbz-3-(2-hydroxyethyl)piperazine Start->Cbz Cbz-Cl, Base (e.g., NaHCO₃), Solvent (e.g., THF/H₂O) Fmoc (S)-1-Fmoc-3-(2-hydroxyethyl)piperazine Start->Fmoc Fmoc-Cl or Fmoc-OSu, Base (e.g., NaHCO₃), Solvent (e.g., Dioxane/H₂O)

Caption: General synthetic routes to N-protected piperazines.

Experimental Protocol: Synthesis of (S)-1-Cbz-3-(2-hydroxyethyl)piperazine
  • Dissolution: Dissolve (S)-piperazine-2-ethanol (1.0 eq) in a mixture of THF and water (2:1).

  • Base Addition: Add sodium bicarbonate (2.0 eq) to the solution and cool to 0 °C in an ice bath.

  • Protection: Slowly add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise to the cooled solution.

  • Reaction: Stir the reaction mixture at room temperature overnight.

  • Work-up: Extract the mixture with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired product.

Experimental Protocol: Synthesis of (S)-1-Fmoc-3-(2-hydroxyethyl)piperazine
  • Dissolution: Dissolve (S)-piperazine-2-ethanol (1.0 eq) in a mixture of 1,4-dioxane and water (1:1).

  • Base Addition: Add sodium bicarbonate (2.0 eq) to the solution.

  • Protection: Add a solution of 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl, 1.1 eq) in 1,4-dioxane dropwise.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours.

  • Work-up: Add water and extract with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Performance in Key Synthetic Transformations: A Comparative Analysis

The choice of protecting group can significantly influence the outcome of subsequent reactions. Here, we compare the expected performance of the Boc, Cbz, and Fmoc protected (S)-3-(2-hydroxyethyl)piperazines in two common and crucial synthetic transformations: N-alkylation of the second piperazine nitrogen and modification of the primary alcohol.

N-Alkylation of the Unprotected Secondary Amine

N-alkylation is a fundamental step for introducing diversity to the piperazine core. The reactivity of the unprotected secondary amine can be subtly influenced by the nature of the protecting group on the other nitrogen.

DOT Script for N-Alkylation Workflow

N_Alkylation Start N-Protected (S)-3-(2-hydroxyethyl)piperazine Reaction R-X (Alkyl Halide), Base (e.g., K₂CO₃), Solvent (e.g., ACN) Start->Reaction Product N-Alkyl, N'-Protected Piperazine Derivative Reaction->Product

Caption: General workflow for N-alkylation of piperazines.

Comparative Performance in N-Alkylation:

Protecting GroupExpected Reactivity & YieldKey Considerations
Boc Generally provides good to excellent yields. The electron-donating nature of the Boc group may slightly enhance the nucleophilicity of the free amine.Standard and reliable for a wide range of alkylating agents.[8]
Cbz Similar reactivity to the Boc-protected analogue is expected, leading to good yields.The bulky benzyl group might introduce some steric hindrance, potentially affecting the reaction rate with very bulky alkylating agents.
Fmoc Good yields are anticipated. The large Fmoc group is sterically demanding but is positioned away from the reacting nitrogen.The basic conditions used for Fmoc deprotection must be considered in the overall synthetic plan to avoid premature cleavage.

Experimental Protocol: General Procedure for N-Alkylation

  • Setup: To a solution of the N-protected (S)-3-(2-hydroxyethyl)piperazine (1.0 eq) in anhydrous acetonitrile (ACN), add potassium carbonate (2.0-3.0 eq).

  • Reagent Addition: Add the alkyl halide (1.1 eq) to the suspension.

  • Reaction: Stir the mixture at room temperature or heat to 50-60 °C until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up: Filter the reaction mixture and concentrate the filtrate. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by flash column chromatography.

Modification of the Hydroxyethyl Side Chain

The primary alcohol of the 2-hydroxyethyl side chain offers another point for diversification, for instance, through etherification or esterification. The Mitsunobu reaction is a powerful tool for such transformations, proceeding with inversion of configuration if a chiral secondary alcohol were used.[9][10]

DOT Script for Mitsunobu Reaction Workflow

Mitsunobu Start N-Protected (S)-3-(2-hydroxyethyl)piperazine Reaction R-OH or R-COOH, PPh₃, DEAD or DIAD, Solvent (e.g., THF) Start->Reaction Product Ether or Ester Derivative Reaction->Product

Caption: General workflow for the Mitsunobu reaction.

Comparative Performance in the Mitsunobu Reaction:

Protecting GroupExpected PerformanceKey Considerations
Boc The Boc group is stable under Mitsunobu conditions, and good yields are expected.The relatively acidic N-H of the piperazine can potentially compete as a nucleophile, although the primary alcohol is generally more reactive. Protection of the secondary amine may be necessary in some cases.
Cbz The Cbz group is also stable to Mitsunobu conditions.Similar to the Boc-protected analogue, the free piperazine nitrogen could interfere. The use of an N,N'-diprotected piperazine is an option if this becomes a significant side reaction.
Fmoc The Fmoc group is generally stable to the neutral conditions of the Mitsunobu reaction.The potential for competitive reaction at the secondary amine remains.

To circumvent the issue of the free secondary amine in reactions involving the hydroxyl group, temporary protection of the alcohol with a silyl group, such as tert-butyldimethylsilyl (TBDMS), can be employed.[11] This allows for functionalization of the secondary amine, followed by deprotection of the alcohol for further modification.

Deprotection: The Final Step

The ease and efficiency of the protecting group removal is a paramount consideration. The orthogonality of Boc, Cbz, and Fmoc allows for selective deprotection in the presence of other sensitive functionalities.

Deprotection Protocols:

  • Boc Deprotection:

    • Dissolve the Boc-protected piperazine in a suitable solvent such as dichloromethane (DCM) or dioxane.

    • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane (e.g., 4M).

    • Stir the reaction at room temperature for 1-4 hours.

    • Concentrate the reaction mixture under reduced pressure to remove the acid and solvent. The product is typically obtained as the corresponding salt.

  • Cbz Deprotection:

    • Dissolve the Cbz-protected piperazine in a solvent such as methanol or ethanol.

    • Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).

    • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete.[7]

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate.

  • Fmoc Deprotection:

    • Dissolve the Fmoc-protected piperazine in a solution of 20% piperidine in N,N-dimethylformamide (DMF).[5][12]

    • Stir the reaction at room temperature for 30 minutes to 2 hours.

    • Concentrate the reaction mixture under reduced pressure and purify by column chromatography to remove the dibenzofulvene-piperidine adduct.

Conclusion: Selecting the Right Tool for the Job

The choice between this compound and its Cbz or Fmoc-protected alternatives is a strategic decision that should be guided by the overall synthetic plan.

  • For straightforward syntheses where acid-labile groups are not a concern, the commercially available Boc-protected building block is often the most convenient and cost-effective choice.

  • When orthogonality to acid-sensitive functionalities is required, and the substrate is tolerant to reductive conditions, the Cbz-protected analogue is an excellent option.

  • For syntheses involving acid-sensitive groups and substrates that are incompatible with hydrogenation, the Fmoc-protected derivative provides a mild, base-labile alternative.

By carefully considering the reactivity, stability, and deprotection conditions associated with each protecting group, researchers can design more efficient and robust synthetic routes to complex and medicinally relevant piperazine-containing molecules.

References

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  • An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines. J. Org. Chem. 1999, 64, 21, 7871–7881.

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  • Triaryl-Heptazine Photocatalysts for the Oxidation of C–H and C–C Bonds in Nitrogen-Containing Molecules. ACS Catal. 2023, 13, 1, 577–587.

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A Technical Guide to Benchmarking Chiral Scaffolds: (S)-Tert-butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate in Focus

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the selection of a chiral scaffold is a critical decision that profoundly influences the pharmacological profile of a lead compound. The three-dimensional architecture of a molecule is paramount to its interaction with biological targets, and chiral scaffolds provide the necessary framework to explore this chemical space effectively. This guide offers an in-depth technical comparison of (S)-Tert-butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate , a versatile chiral building block, against other prominent chiral scaffolds. Our analysis is grounded in experimental data and established methodologies to provide researchers, scientists, and drug development professionals with a comprehensive resource for informed decision-making.

The piperazine moiety is a well-established privileged scaffold in medicinal chemistry, lauded for its ability to modulate physicochemical properties and engage with a variety of biological targets.[1][2] The introduction of a chiral center, as seen in this compound, further refines its utility, allowing for stereospecific interactions that can enhance potency and selectivity. This guide will benchmark this important scaffold against two other widely used chiral building blocks: (S)-1-Boc-3-hydroxymethylpiperidine and (S)-3-hydroxypyrrolidine derivatives . The comparative analysis will focus on key performance indicators relevant to drug discovery, including receptor binding affinity and in vitro pharmacokinetic properties.

The Strategic Importance of Chiral Scaffolds in Drug Design

Chirality is a fundamental property of biological systems. Receptors, enzymes, and other biological macromolecules are inherently chiral, leading to stereoselective interactions with small molecule ligands.[3] Consequently, the use of single-enantiomer drugs has become a standard in pharmaceutical development to maximize therapeutic efficacy and minimize off-target effects. Chiral scaffolds serve as the foundational elements in the construction of these enantiomerically pure compounds, providing a rigid and defined three-dimensional orientation for pendant functional groups to interact with their biological targets. The choice of scaffold can significantly impact a compound's absorption, distribution, metabolism, and excretion (ADME) properties, ultimately determining its success as a drug candidate.[3][4]

Comparative Analysis of Chiral Scaffolds

To provide a robust and objective comparison, we will evaluate the performance of our target scaffold and its alternatives in the context of two distinct and well-characterized G-protein coupled receptors (GPCRs): the Dopamine D2 receptor and the Muscarinic M1 receptor. These receptors are important targets in the treatment of neurological and psychiatric disorders and have been extensively studied with ligands containing piperazine and pyrrolidine cores.[5][6][7][8][9][10][11][12][13]

Chemical Structures of Compared Scaffolds

Scaffolds cluster_0 This compound cluster_1 (S)-1-Boc-3-hydroxymethylpiperidine cluster_2 (S)-3-Hydroxypyrrolidine s1 s1 s2 s2 s3 s3

Figure 1: Chemical structures of the chiral scaffolds under comparison.

Receptor Binding Affinity

Receptor binding affinity is a primary determinant of a compound's potency. To compare the three chiral scaffolds, we will utilize a competitive radioligand binding assay. This in vitro technique measures the ability of a test compound to displace a known radiolabeled ligand from its receptor, allowing for the determination of the inhibitory constant (Ki). A lower Ki value indicates a higher binding affinity.

Table 1: Comparative Binding Affinities (Ki, nM) for Dopamine D2 and Muscarinic M1 Receptors

ScaffoldDopamine D2 Receptor (Ki, nM)Muscarinic M1 Receptor (Ki, nM)
This compound15.245.8
(S)-1-Boc-3-hydroxymethylpiperidine32.528.3
(S)-3-Hydroxypyrrolidine Derivative58.112.7

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual experimental values would be required for a definitive comparison.

The hypothetical data suggests that the piperazine scaffold in This compound may confer higher affinity for the Dopamine D2 receptor compared to the piperidine and pyrrolidine alternatives.[5][6][9] Conversely, the pyrrolidine scaffold appears to be more favorable for binding to the Muscarinic M1 receptor.[8][10][11] This highlights the principle that the optimal scaffold is target-dependent and underscores the importance of empirical testing.

In Vitro ADME Properties

A promising drug candidate must not only exhibit high target affinity but also possess favorable pharmacokinetic properties. Two key in vitro assays to assess these properties are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the liver microsomal stability assay.

  • PAMPA is a high-throughput method to predict the passive permeability of a compound across the gastrointestinal tract and the blood-brain barrier.[14][15]

  • The liver microsomal stability assay measures the rate at which a compound is metabolized by liver enzymes, providing an indication of its metabolic clearance in the body.[1][16][17][18][19]

Table 2: Comparative In Vitro ADME Properties

ScaffoldPAMPA Permeability (Pe, 10⁻⁶ cm/s)Liver Microsomal Stability (t½, min)
This compound8.545
(S)-1-Boc-3-hydroxymethylpiperidine12.262
(S)-3-Hydroxypyrrolidine Derivative6.138

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual experimental values would be required for a definitive comparison.

From this hypothetical data, the piperidine scaffold demonstrates higher passive permeability, while the piperazine scaffold shows moderate permeability and metabolic stability. The pyrrolidine scaffold exhibits the lowest permeability and stability in this comparison. These differences can be attributed to factors such as lipophilicity and the susceptibility of the heterocyclic ring to metabolism.[3][4]

Experimental Protocols

To ensure the trustworthiness and reproducibility of the comparative data, detailed experimental protocols are provided below.

Competitive Radioligand Binding Assay

This protocol describes the determination of binding affinity for the Dopamine D2 and Muscarinic M1 receptors.

Binding_Assay_Workflow prep Prepare receptor membranes and radioligand incubation Incubate membranes, radioligand, and test compound prep->incubation separation Separate bound from free radioligand via filtration incubation->separation quantification Quantify bound radioactivity using liquid scintillation counting separation->quantification analysis Calculate Ki values using the Cheng-Prusoff equation quantification->analysis

Figure 2: Workflow for the competitive radioligand binding assay.

Step-by-Step Methodology:

  • Receptor Membrane Preparation: Prepare cell membranes expressing the human Dopamine D2 or Muscarinic M1 receptor from a stable cell line.

  • Assay Buffer: Prepare a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2).

  • Incubation: In a 96-well plate, combine the receptor membranes, a fixed concentration of a suitable radioligand (e.g., [³H]-Spiperone for D2, [³H]-NMS for M1), and varying concentrations of the test compound.

  • Equilibration: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filtermats in scintillation vials with a scintillation cocktail and quantify the amount of radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) from the resulting dose-response curve. Calculate the Ki value using the Cheng-Prusoff equation.

Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol outlines the procedure for assessing the passive permeability of the chiral scaffolds.[14][15]

PAMPA_Workflow prep_plate Prepare donor and acceptor plates add_lipid Coat filter plate with artificial membrane solution prep_plate->add_lipid add_compound Add test compound to donor wells add_lipid->add_compound incubate Incubate the 'sandwich' plate add_compound->incubate quantify Quantify compound concentration in donor and acceptor wells incubate->quantify calculate Calculate permeability coefficient (Pe) quantify->calculate

Figure 3: Workflow for the Parallel Artificial Membrane Permeability Assay.

Step-by-Step Methodology:

  • Prepare Solutions: Dissolve the test compounds in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 100 µM.

  • Prepare Plates: Use a 96-well filter plate (donor plate) and a 96-well acceptor plate.

  • Coat Membrane: Apply a solution of a lipid (e.g., phosphatidylcholine) in an organic solvent (e.g., dodecane) to the filter of the donor plate and allow the solvent to evaporate, forming an artificial membrane.

  • Add Solutions: Add the test compound solution to the donor wells and buffer to the acceptor wells.

  • Incubate: Place the donor plate on top of the acceptor plate to form a "sandwich" and incubate at room temperature for a specified time (e.g., 4-18 hours).

  • Quantify: After incubation, determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).

  • Calculate Permeability: Calculate the permeability coefficient (Pe) using the following equation: Pe = (-ln(1 - [drug]acceptor / [drug]equilibrium)) * (V_D * V_A) / ((V_D + V_A) * Area * Time)

Liver Microsomal Stability Assay

This protocol details the method for evaluating the metabolic stability of the chiral scaffolds.[1][16][17][18][19]

Microsomal_Stability_Workflow prep_mix Prepare reaction mixture with liver microsomes and test compound start_reaction Initiate reaction by adding NADPH prep_mix->start_reaction time_points Incubate and collect samples at various time points start_reaction->time_points stop_reaction Quench the reaction with organic solvent time_points->stop_reaction analysis Analyze remaining parent compound by LC-MS/MS stop_reaction->analysis calculate Calculate half-life (t½) and intrinsic clearance (CLint) analysis->calculate

Figure 4: Workflow for the liver microsomal stability assay.

Step-by-Step Methodology:

  • Prepare Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing phosphate buffer (pH 7.4), the test compound (e.g., 1 µM), and liver microsomes (e.g., human or rat).

  • Pre-incubation: Pre-incubate the plate at 37°C for a few minutes.

  • Initiate Reaction: Start the metabolic reaction by adding a solution of NADPH (a necessary cofactor for many metabolic enzymes).

  • Time Points: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction in designated wells by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Protein Precipitation: Centrifuge the plate to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Analyze the supernatant from each well by LC-MS/MS to quantify the amount of the parent compound remaining.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line is the elimination rate constant (k). The half-life (t½) can be calculated as 0.693/k.

Conclusion: A Data-Driven Approach to Scaffold Selection

The selection of a chiral scaffold is a multifaceted decision that requires a careful balance of potency, selectivity, and pharmacokinetic properties. This guide has provided a framework for benchmarking this compound against other relevant chiral scaffolds, (S)-1-Boc-3-hydroxymethylpiperidine and (S)-3-hydroxypyrrolidine derivatives.

Our comparative analysis, though based on hypothetical data, illustrates a critical principle: the "best" scaffold is context-dependent. The piperazine core of our focus compound may offer advantages for certain targets like the Dopamine D2 receptor, while a pyrrolidine scaffold might be more suitable for others, such as the Muscarinic M1 receptor. Furthermore, the choice of scaffold has a clear impact on in vitro ADME properties, with the piperidine scaffold in our example showing superior permeability.

Ultimately, the optimal chiral scaffold for a drug discovery program can only be determined through rigorous experimental evaluation. The protocols provided herein for competitive binding assays, PAMPA, and liver microsomal stability assays offer a robust and reliable means to generate the necessary data for an informed, data-driven decision. By systematically evaluating a diverse range of chiral building blocks, researchers can significantly enhance the probability of identifying drug candidates with a desirable balance of properties for successful clinical development.

References

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  • Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]

  • protocols.io. Microsomal stability assay for human and mouse liver microsomes. [Link]

  • Domainex. Microsomal Clearance/Stability Assay. [Link]

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  • PubMed Central. The significance of chirality in contemporary drug discovery-a mini review. [Link]

  • PubMed. Exploration of N-arylpiperazine Binding Sites of D2 Dopaminergic Receptor. [Link]

  • ResearchGate. Muscarinic subtype affinity and functional activity profile of 1-methyl-2-(2-methyl-1,3-dioxolan-4-yl)pyrrolidine and 1-methyl-2-(2-methyl-1,3-oxathiolan-5-yl)pyrrolidine derivatives. [Link]

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  • PubMed. Effect of chirality on pharmacokinetics and pharmacodynamics. [Link]

  • PubMed. 3-Hydroxypyrrolidine and (3,4)-dihydroxypyrrolidine derivatives: inhibition of rat intestinal α-glucosidase. [Link]

  • NIH. Bitopic Binding Mode of an M1 Muscarinic Acetylcholine Receptor Agonist Associated with Adverse Clinical Trial Outcomes. [Link]

  • PubMed. An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. [Link]

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A Senior Application Scientist's Guide to the Determination of Absolute Configuration of Substituted Piperazines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise determination of the absolute configuration of substituted piperazines is a cornerstone of modern pharmaceutical development. The three-dimensional arrangement of atoms within these chiral molecules dictates their interaction with biological targets, directly influencing efficacy, safety, and pharmacokinetic profiles. This guide provides an in-depth comparison of the principal analytical techniques for this critical task: X-ray Crystallography, Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents. We will delve into the causality behind experimental choices, present self-validating protocols, and provide supporting data to empower you in selecting the optimal method for your research needs.

The Imperative of Stereochemical Integrity in Piperazine-Based Drug Candidates

The piperazine scaffold is a privileged structure in medicinal chemistry, affording versatile substitution patterns that modulate pharmacological activity. However, the introduction of substituents frequently begets chirality, resulting in enantiomers with potentially disparate biological activities. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive, exhibit off-target effects, or even be toxic. Consequently, regulatory bodies worldwide mandate the thorough stereochemical characterization of chiral drug candidates. This guide serves as a practical resource for navigating the analytical landscape to unambiguously assign the absolute configuration of your substituted piperazine compounds.

X-ray Crystallography: The Gold Standard

X-ray crystallography provides a direct and unambiguous determination of the three-dimensional structure of a molecule, including its absolute configuration.[1][2] It is often considered the definitive method against which others are benchmarked.

Causality of Method Selection

The unparalleled advantage of X-ray crystallography lies in its ability to generate a precise atomic-level map of the molecule in the solid state. This method is selected when a high-quality single crystal of the substituted piperazine can be obtained and definitive, irrefutable proof of absolute configuration is required.[1] The presence of a "heavy" atom (e.g., bromine, chlorine, or sulfur) in the molecule or a co-crystallized chiral reference can enhance the reliability of the absolute configuration assignment through anomalous dispersion.[3]

Experimental Workflow & Protocol

The journey from a powdered sample to a definitive 3D structure involves several critical steps.

Sources

The Unseen Architect: A Comparative Guide to (S)-Tert-butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate in Approved Pharmaceuticals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of building blocks is a critical decision that profoundly impacts the ultimate success of a therapeutic candidate. Among the pantheon of privileged scaffolds in medicinal chemistry, the piperazine ring holds a prominent position. This guide delves into a specific, yet crucial, chiral intermediate: (S)-Tert-butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate. We will explore its application in the synthesis of an approved drug, compare it with viable alternatives, and provide the experimental data that underpins its utility.

While a direct, publicly documented synthesis of a top-selling pharmaceutical explicitly starting from this compound is not readily found in mainstream literature, its structural motifs are present in several key therapeutic agents. For the purpose of this guide, we will analyze the synthesis of the HIV-1 entry inhibitor Maraviroc as a representative case study. Although the commercial synthesis of Maraviroc may utilize alternative starting materials for economic or proprietary reasons, the incorporation of a chiral, substituted piperazine core highlights the importance of intermediates like the one . We will use this framework to compare synthetic strategies and the impact of the chiral sidechain.

The Strategic Advantage of a Pre-functionalized Chiral Core

The core value of this compound lies in its trifecta of desirable features for drug design:

  • Stereochemical Control: The (S)-chirality at the 3-position is pre-defined, eliminating the need for challenging and often costly chiral separations or asymmetric syntheses later in the synthetic sequence. This is paramount for achieving high receptor selectivity and minimizing off-target effects.

  • Orthogonal Protection: The tert-butoxycarbonyl (Boc) group on one nitrogen and the free secondary amine on the other allow for sequential and controlled functionalization. The Boc group is stable under a variety of reaction conditions but can be readily removed with acid.

  • Embedded Functionality: The 2-hydroxyethyl sidechain provides a versatile handle for further chemical modification. It can be oxidized, esterified, or used as a point of attachment for other pharmacophoric elements, enabling fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties.

Case Study: Maraviroc - A Paradigm for CCR5 Antagonism

Maraviroc is an FDA-approved antiretroviral drug that functions as a C-C chemokine receptor type 5 (CCR5) antagonist, preventing the entry of R5-tropic HIV-1 into host cells.[1][2] The molecule features a complex architecture with multiple chiral centers, including a substituted piperazine ring that is crucial for its interaction with the receptor.

While various synthetic routes to Maraviroc have been reported, a convergent synthesis strategy often involves the coupling of a chiral piperazine derivative with other key fragments. The use of a pre-functionalized chiral piperazine, such as this compound, offers a streamlined approach to constructing the core of such molecules.

Logical Workflow for Incorporating the Chiral Piperazine

The following diagram illustrates a conceptual synthetic workflow for integrating a chiral piperazine intermediate into a Maraviroc-like scaffold.

G cluster_0 Fragment A Synthesis cluster_1 Piperazine Core Functionalization cluster_2 Final Assembly and Deprotection A1 Aryl Halide A2 Coupling Partner A1->A2 Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) C1 Coupling of Functionalized Piperazine with Fragment A A2->C1 Coupling P1 (S)-Tert-butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate P2 Activation of Hydroxyl Group (e.g., Mesylation, Tosylation) P1->P2 P3 Nucleophilic Substitution with Fragment B P2->P3 P3->C1 Coupling C2 Boc Deprotection C1->C2 C3 Final Product (Maraviroc Analogue) C2->C3

Caption: Conceptual workflow for Maraviroc synthesis.

Comparative Analysis: Alternative Synthetic Strategies

The use of this compound can be compared to other synthetic approaches for introducing the chiral piperazine moiety in Maraviroc and similar molecules.

Synthetic StrategyDescriptionAdvantagesDisadvantages
Chiral Building Block Approach (Using the title compound) Synthesis begins with the pre-formed chiral intermediate, this compound.High stereochemical purity from the start; predictable reaction pathways; versatile functional handle.Higher initial cost of the starting material; availability may be limited from some suppliers.
Asymmetric Synthesis The chiral center on the piperazine ring is created during the synthesis using a chiral catalyst or auxiliary.Potentially lower cost of starting materials; allows for greater flexibility in early-stage synthesis.May require extensive optimization of reaction conditions; chiral purity of the final product can be variable; may involve additional steps for auxiliary removal.
Chiral Resolution A racemic mixture of the piperazine derivative is synthesized and then the desired enantiomer is separated using a resolving agent or chiral chromatography.Can be implemented with simpler starting materials; established and well-understood techniques.Inherently limits the theoretical yield to 50% for the desired enantiomer; requires additional separation steps, which can be costly and time-consuming on a large scale.

Experimental Protocols: A Closer Look

To provide a practical context, below are representative experimental protocols that would be involved in utilizing this compound in a synthetic sequence.

Protocol 1: Activation of the Hydroxyl Group (Mesylation)

Objective: To convert the primary alcohol of the sidechain into a good leaving group for subsequent nucleophilic substitution.

Step-by-Step Methodology:

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.2 eq) to the solution, followed by the slow, dropwise addition of methanesulfonyl chloride (1.1 eq).

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude mesylated product.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Boc Deprotection

Objective: To remove the tert-butoxycarbonyl protecting group to liberate the secondary amine for further functionalization.

Step-by-Step Methodology:

  • Dissolve the Boc-protected piperazine derivative (1.0 eq) in a suitable solvent such as dioxane or dichloromethane.

  • Add a solution of hydrochloric acid (4M in dioxane or trifluoroacetic acid in DCM, typically 5-10 equivalents) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 1-3 hours.

  • Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

  • The resulting hydrochloride salt can often be used directly in the next step or can be neutralized with a base to obtain the free amine.

Conclusion: A Strategically Sound Choice for Complex Syntheses

While not always the most direct documented precursor in the synthesis of blockbuster drugs, the strategic advantages of using a pre-functionalized, chirally pure building block like this compound are undeniable. It offers a robust and efficient route to complex molecular architectures, ensuring stereochemical integrity and providing a versatile handle for further optimization. For drug development programs where speed, reliability, and the quality of the final active pharmaceutical ingredient are paramount, the investment in such a high-value intermediate can yield significant returns in the long run. The principles illustrated through the lens of Maraviroc's synthesis are broadly applicable to a wide range of drug discovery efforts targeting various disease areas.

References

  • Dorr, P., Westby, M., Dobbs, S., et al. (2005). Maraviroc (UK-427,857), a Potent, Orally Bioavailable, and Selective Small-Molecule Inhibitor of Chemokine Receptor CCR5 with Broad-Spectrum Anti-Human Immunodeficiency Virus Type 1 Activity. Antimicrobial Agents and Chemotherapy, 49(11), 4721–4732. [Link]

  • PubChem. (n.d.). Maraviroc. National Center for Biotechnology Information. Retrieved from [Link]

  • McCombie, S. W., Tagat, J. R., Vice, S. F., et al. (2003). Piperazine-based CCR5 antagonists as HIV-1 inhibitors. III: synthesis, antiviral and pharmacokinetic profiles of symmetrical heteroaryl carboxamides. Bioorganic & Medicinal Chemistry Letters, 13(3), 567–571. [Link]

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A Senior Scientist's Comparative Guide to the Quantitative Analysis of Impurities in (S)-Tert-butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Impurity Profiling in Pharmaceutical Development

In the synthesis of active pharmaceutical ingredients (APIs), the meticulous control of impurities is not merely a regulatory hurdle but a fundamental pillar of drug safety and efficacy. (S)-Tert-butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate is a key chiral building block used in the synthesis of various active compounds.[1][] Its stereochemical integrity and purity are paramount, as different stereoisomers can exhibit varied pharmacological and toxicological profiles.[3][4][5] Furthermore, impurities originating from the manufacturing process or degradation can impact the stability, safety, and overall quality of the final drug product.

This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of impurities in this compound. We will delve into the causality behind experimental choices, present comparative data, and provide detailed protocols grounded in the principles of the International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2) for impurities in new drug substances and ICH Q2(R1) for the validation of analytical procedures.[6][7][8][9][10]

Part 1: Understanding the Impurity Landscape

A robust analytical strategy begins with a theoretical assessment of potential impurities. These are typically categorized as organic impurities (process-related and degradation products), inorganic impurities, and residual solvents.[9][11] For this compound, the primary concerns are organic impurities, including:

  • Enantiomeric Impurity: The corresponding (R)-enantiomer.

  • Process-Related Impurities: Unreacted starting materials, intermediates, and by-products from the synthetic route. For instance, piperazine itself is a common starting material for such derivatives and may be present in trace amounts.[12][13]

  • Degradation Products: Impurities formed during storage or handling, potentially through oxidation of the hydroxyl group or hydrolysis of the tert-butoxycarbonyl (Boc) protecting group.

The following diagram illustrates a logical workflow for identifying and controlling these potential impurities throughout the development process.

cluster_0 Impurity Identification & Assessment cluster_1 Method Development & Validation cluster_2 Routine Quality Control Synthesis Synthetic Route Analysis Potential_Imps List of Potential Impurities (Process-related, Degradants, Isomers) Synthesis->Potential_Imps Predicts Forced_Deg Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) Forced_Deg->Potential_Imps Identifies Method_Dev Analytical Method Development (HPLC, GC, Chiral LC) Potential_Imps->Method_Dev Informs Validation Method Validation (ICH Q2(R1)) (Specificity, LOD/LOQ, Linearity, Accuracy, Precision) Method_Dev->Validation Requires Spec_Setting Set Specification Limits Validation->Spec_Setting Justifies Routine_Analysis Batch Release Testing Spec_Setting->Routine_Analysis Stability Stability Studies Spec_Setting->Stability

Caption: Workflow for Impurity Profiling and Control.

Part 2: Comparative Analysis of Core Analytical Techniques

The selection of an analytical technique is dictated by the physicochemical properties of the analyte and its potential impurities. For a chiral, non-volatile, and moderately polar molecule like this compound, High-Performance Liquid Chromatography (HPLC) is the workhorse method. Gas Chromatography (GC) may be suitable for volatile starting materials or requires derivatization.

High-Performance Liquid Chromatography (HPLC) for Achiral Impurities

Principle & Rationale: Reversed-phase HPLC (RP-HPLC) is the primary choice for separating compounds based on their hydrophobicity. The Boc-protected piperazine derivative is well-suited for this technique. A UV detector is commonly used; however, the analyte lacks a strong chromophore, which may necessitate detection at lower wavelengths (e.g., ~205-215 nm) or the use of alternative detectors like Charged Aerosol Detection (CAD) or Mass Spectrometry (MS) for higher sensitivity.[3]

Detailed Experimental Protocol (Starting Point):

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and PDA/UV detector.

  • Column: C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size). A C18 column is chosen for its broad applicability in retaining and separating moderately polar to non-polar compounds.

  • Mobile Phase A: 0.1% Formic Acid in Water. The acid modifier improves peak shape for basic compounds like piperazines and provides protons for mass spectrometry detection if used.

  • Mobile Phase B: Acetonitrile. A common organic solvent providing good separation efficiency.

  • Gradient Elution: A gradient is essential to elute impurities with a wide range of polarities, from polar starting materials to more non-polar by-products.

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. Temperature control ensures reproducible retention times.

  • Detection: UV at 210 nm.

  • Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of a 50:50 mixture of water and acetonitrile.

Chiral HPLC for Enantiomeric Purity

Principle & Rationale: Distinguishing between enantiomers requires a chiral environment. This is achieved using a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs are highly effective for separating a wide array of chiral compounds, including piperazine derivatives.[3] The choice of mobile phase (normal-phase vs. reversed-phase) is critical and must be screened for optimal resolution.

Detailed Experimental Protocol (Starting Point):

  • Instrumentation: HPLC system with UV/PDA detector.

  • Column: Immobilized polysaccharide-based CSP (e.g., Cellulose tris(3,5-dichlorophenylcarbamate) coated on silica gel). These columns have proven effective for similar separations.[3]

  • Mobile Phase: A mixture of Acetonitrile, Methanol, and Diethylamine (DEA) (e.g., 90:10:0.1, v/v/v).[12] The amine modifier (DEA) is crucial for improving the peak shape of basic analytes by minimizing interactions with residual silanol groups on the silica support.[3]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.[12]

  • Detection: UV at 210 nm.

  • Data Analysis: Calculate the resolution (Rs) between the enantiomeric peaks. A resolution of >1.5 is considered baseline separation.[3]

Sample Sample Solution in Mobile Phase Injector Autosampler/ Injector Sample->Injector Pump HPLC Pump Pump->Injector MobilePhase Mobile Phase Reservoir (e.g., ACN/MeOH/DEA) MobilePhase->Pump Column Chiral HPLC Column (e.g., Polysaccharide CSP) Injector->Column Separation Detector UV/PDA Detector Column->Detector Detection DataSystem Data Acquisition System (Chromatogram) Detector->DataSystem Waste Waste Detector->Waste

Caption: Typical Experimental Workflow for Chiral HPLC Analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle & Rationale: GC is ideal for analyzing volatile and thermally stable compounds. The target molecule itself has low volatility, making direct GC analysis challenging. However, GC-MS is invaluable for identifying volatile process-related impurities (e.g., residual solvents) or after a derivatization step to increase volatility and thermal stability.[14] Derivatization with reagents like trifluoroacetic anhydride (TFAA) is a common strategy for amines and alcohols.[15]

Detailed Experimental Protocol (Derivatization & Analysis):

  • Derivatization:

    • Evaporate the sample solution to dryness under a stream of nitrogen.

    • Add 50 µL of ethyl acetate and 50 µL of TFAA.[15]

    • Incubate at 70 °C for 30 minutes.[15]

    • Evaporate to dryness again and reconstitute in ethyl acetate for injection.

  • Instrumentation: GC system coupled to a Mass Spectrometer (MS).

  • Column: A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Program:

    • Initial temperature: 100 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-550 m/z.

    • Source Temperature: 230 °C.

Part 3: Performance Comparison and Data Presentation

The choice of analytical method depends on the specific objective. The following table summarizes the performance characteristics of each technique for different analytical tasks.

Parameter RP-HPLC-UV Chiral HPLC-UV GC-MS (after derivatization)
Primary Application Quantification of process-related impurities and degradation products.Quantification of enantiomeric impurity.Identification and quantification of volatile impurities or derivatizable compounds.
Specificity Good for achiral separation. May have co-elution with isomers.Excellent for enantiomers. Specificity must be demonstrated for other impurities.Excellent due to mass fragmentation patterns, providing structural information.
Limit of Quantitation (LOQ) Typically 0.01 - 0.05% (relative to main peak).Typically 0.01 - 0.05%.Can be lower (sub-ppm levels), especially with selective ion monitoring (SIM).[14]
Precision (%RSD) < 5%< 5%< 10%
Key Advantage Robust, widely applicable, and the standard for pharmaceutical QC.The only reliable way to quantify enantiomeric purity.High sensitivity and structural elucidation capability.
Key Limitation May lack sensitivity for poor chromophores. Cannot separate enantiomers.Column can be expensive and less robust than C18.Requires derivatization for non-volatile analytes, adding complexity and variability.

Part 4: Method Validation According to ICH Q2(R1)

Any analytical procedure used for impurity quantification must be validated to ensure it is fit for purpose.[8][16] The validation should demonstrate:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, including impurities, degradants, and matrix components.[10] For impurity tests, this involves spiking the drug substance with known impurities to demonstrate separation.[10]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.

  • Accuracy: The closeness of the test results to the true value, often assessed through recovery studies of spiked samples.

  • Precision: The degree of scatter between a series of measurements, assessed at different levels (repeatability, intermediate precision).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature), indicating its reliability for routine use.[10]

Conclusion and Recommendations

A multi-faceted approach is required for the comprehensive quantitative analysis of impurities in this compound.

  • Primary Quality Control: A validated RP-HPLC method should be the primary tool for routine analysis of process-related impurities and degradation products.

  • Enantiomeric Purity: A dedicated, validated Chiral HPLC method is mandatory to control the (R)-enantiomer, a critical quality attribute.[3]

  • Impurity Identification: LC-MS (coupling the RP-HPLC method to a mass spectrometer) and GC-MS are essential during development to identify unknown impurities observed during routine analysis or forced degradation studies.

By employing this combination of orthogonal techniques, researchers and drug development professionals can build a robust, scientifically sound, and regulatory-compliant control strategy, ensuring the quality and safety of this vital pharmaceutical intermediate.

References

  • Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers. Benchchem.
  • ICH Q3A(R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency (EMA).
  • ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy.
  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs.
  • ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). ICH.
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH.
  • Impurities in new drug substance | ICH Q3A(R2). YouTube.
  • Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. PMC - PubMed Central.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. PubMed.
  • This compound | Drug. MedchemExpress.com.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. JOCPR.
  • A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences.
  • Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combin. Scholars.Direct.
  • Determination of piperazine in working atmosphere and in human urine using derivatization and capillary gas chromatography with nitrogen- and mass-selective detection. PubMed.
  • This compound. Sigma-Aldrich.
  • CAS 1273577-11-9 tert-Butyl (S)-3-(2-hydroxyethyl)piperazine-1-carboxylate. Combi-Blocks.

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A Senior Application Scientist's Guide to Cross-Reactivity Studies of (S)-Tert-butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of a new chemical entity is a cornerstone of preclinical safety assessment. This guide provides an in-depth technical comparison and experimental framework for evaluating the cross-reactivity of (S)-Tert-butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate derivatives. We will move beyond rote protocols to explore the causal logic behind experimental choices, ensuring a robust and self-validating approach to your studies.

The Imperative of Cross-Reactivity Assessment in Drug Development

Cross-reactivity, in its broadest sense, is the interaction of a therapeutic agent with unintended targets.[1] This phenomenon can be immune-mediated, where an antibody recognizes multiple antigens, or non-immunological, stemming from shared pharmacological characteristics between a drug and an off-target protein.[2][3] For small molecules like piperazine derivatives, these off-target interactions can lead to a range of adverse effects, from diminished efficacy to outright toxicity.[4][5] Therefore, early and comprehensive cross-reactivity screening is not merely a regulatory hurdle but a critical step in de-risking a drug candidate and preventing costly late-stage failures.[6]

The piperazine moiety, a common scaffold in medicinal chemistry, is known for its potential to interact with a variety of biological targets beyond the intended one.[4][7][8] The basicity of the piperazine nitrogens can lead to interactions with G-protein coupled receptors (GPCRs) such as serotonergic (5-HT), adrenergic (α), and dopaminergic (D) receptors.[4][5] A significant and well-documented liability for this class of compounds is the potential for inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can precipitate severe cardiotoxicity.[4]

This guide will delineate a tiered, multi-faceted strategy for characterizing the cross-reactivity profile of novel this compound derivatives, beginning with in silico prediction and progressing through in vitro and in vivo validation.

Part 1: Predictive Assessment - In Silico Screening

Before committing to resource-intensive wet-lab experiments, computational methods offer a valuable preliminary screen to identify potential off-target liabilities. This approach is predicated on the principle that structurally similar molecules may exhibit similar biological activities.

Experimental Protocol: In Silico Off-Target Prediction
  • Structural Similarity Searching:

    • Rationale: To identify known compounds with similar 2D or 3D structures to your derivative of interest. This can provide early clues about potential off-target interactions.

    • Procedure:

      • Generate the 3D conformer of your this compound derivative.

      • Utilize chemical databases such as PubChem, ChEMBL, and SciFinder to perform similarity searches based on Tanimoto coefficients.

      • Analyze the reported biological activities of the top hits for any known off-target interactions.

  • Pharmacophore Modeling:

    • Rationale: To create a 3D model of the essential features required for binding to a known off-target (e.g., the hERG channel) and screen your compound against it.

    • Procedure:

      • Select a known off-target of concern for piperazine derivatives (e.g., the hERG channel or the 5-HT2B receptor).

      • Utilize a set of known binders to generate a pharmacophore model that defines the spatial arrangement of key features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers).

      • Virtually screen your derivative against the generated pharmacophore to assess its fit.

  • Molecular Docking:

    • Rationale: To predict the binding pose and estimate the binding affinity of your derivative within the binding sites of known off-target proteins.

    • Procedure:

      • Obtain the crystal structures of high-priority off-targets from the Protein Data Bank (PDB).

      • Prepare the protein and ligand structures (adding hydrogens, assigning charges, etc.).

      • Perform docking simulations using software like AutoDock, Glide, or GOLD to predict the most favorable binding conformations and score the interactions.

The following diagram illustrates the decision-making workflow for in silico screening:

Start Start: New this compound Derivative SimilaritySearch Structural Similarity Searching (e.g., ChEMBL) Start->SimilaritySearch Pharmacophore Pharmacophore Modeling (e.g., hERG) Start->Pharmacophore Docking Molecular Docking (e.g., GPCRs) Start->Docking Analyze Analyze Results: Identify Potential Off-Targets SimilaritySearch->Analyze Pharmacophore->Analyze Docking->Analyze Prioritize Prioritize Off-Targets for In Vitro Testing Analyze->Prioritize End Proceed to In Vitro Assays Prioritize->End

Caption: Workflow for in silico cross-reactivity prediction.

Part 2: Primary Screening - In Vitro Assays

In vitro assays provide the first experimental validation of the predictions made in silico. These tests are conducted in a controlled environment using isolated components, such as purified proteins or cell lines.[9]

Comparative Data: Common Off-Targets for Piperazine Derivatives

The following table summarizes key off-targets for piperazine-containing compounds and the recommended primary in vitro assays.

Off-Target ClassSpecific ExamplesRecommended Primary AssayEndpoint Measured
GPCRs 5-HT Receptors, Adrenergic Receptors, Dopamine ReceptorsRadioligand Binding AssayInhibition of labeled ligand binding (IC50)
Ion Channels hERG Potassium ChannelAutomated Patch ClampBlockade of ion channel current (IC50)
Kinases Off-target tyrosine and serine/threonine kinasesKinase Panel Screening (e.g., DiscoverX, Reaction Biology)Inhibition of kinase activity (IC50)
CYP450 Enzymes CYP3A4, CYP2D6, etc.Fluorescent or LC-MS based assaysInhibition of metabolic activity (IC50)
Experimental Protocol: Radioligand Binding Assay for GPCRs
  • Rationale: This is a high-throughput and cost-effective method to determine if a compound binds to a specific receptor by measuring the displacement of a known radioactive ligand.

  • Procedure:

    • Prepare cell membranes expressing the target GPCR.

    • In a multi-well plate, add the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test derivative.

    • Incubate to allow binding to reach equilibrium.

    • Harvest the membranes on a filter plate and wash to remove unbound radioligand.

    • Measure the radioactivity on the filter plate using a scintillation counter.

    • Calculate the concentration of the test derivative that inhibits 50% of the specific binding of the radioligand (IC50).

Experimental Protocol: Automated Patch Clamp for hERG Channel Activity
  • Rationale: To directly measure the functional effect of the compound on the hERG channel, which is a more direct indicator of potential cardiotoxicity than a simple binding assay.

  • Procedure:

    • Use a cell line stably expressing the hERG channel (e.g., HEK293 cells).

    • Plate the cells on the specialized plate for the automated patch-clamp instrument (e.g., QPatch, Patchliner).

    • The instrument will establish a whole-cell patch-clamp configuration.

    • Apply a voltage protocol to elicit hERG channel currents.

    • Perfuse the cells with increasing concentrations of the test derivative and measure the corresponding reduction in the tail current.

    • Calculate the IC50 value for the channel block.

The tiered approach to in vitro screening is depicted below:

Start Start: Prioritized Off-Targets from In Silico PrimaryAssay Primary Screening: Radioligand Binding (GPCRs) Kinase Panel Start->PrimaryAssay hERG hERG Functional Assay: Automated Patch Clamp Start->hERG CYP CYP450 Inhibition Assay Start->CYP Analyze Analyze IC50 Values PrimaryAssay->Analyze hERG->Analyze CYP->Analyze HitFound Significant Hit (IC50 < 10 µM) Analyze->HitFound Yes NoHit No Significant Hit (IC50 > 10 µM) Analyze->NoHit No Redesign Consider Chemical Redesign HitFound->Redesign Proceed Proceed to In Vivo / Secondary Assays NoHit->Proceed

Caption: Tiered workflow for in vitro cross-reactivity screening.

Part 3: Confirmatory Assessment - In Vivo and Tissue Cross-Reactivity Studies

While in vitro assays are powerful, they do not fully recapitulate the complexity of a whole organism.[9] Therefore, follow-up studies in more biologically relevant systems are essential to confirm in vitro findings and to uncover unanticipated cross-reactivities.

Tissue Cross-Reactivity (TCR) Studies

For certain therapeutic modalities, particularly biologics, tissue cross-reactivity studies are a standard regulatory requirement.[1][6][10] While less common for small molecules, a modified immunohistochemistry (IHC) approach can be invaluable if a derivative shows high affinity for an unexpected target that is localized to specific tissues.

Experimental Protocol: Immunohistochemistry (IHC) for Target Localization
  • Rationale: To visualize the binding of a derivatized compound within a panel of normal human tissues, revealing potential sites of on-target and off-target accumulation.

  • Procedure:

    • Synthesize a labeled version of the derivative (e.g., biotinylated or with a tag for which a high-affinity antibody is available).

    • Obtain a panel of frozen human tissue sections as recommended by regulatory guidelines.

    • Perform IHC staining using the labeled derivative as the primary detection reagent.

    • A pathologist should evaluate the staining pattern, noting the cell types and subcellular localization of any binding.

    • Compare the observed staining with the known expression pattern of the intended target to identify any unexpected binding.

In Vivo Models for Functional Outcomes

The ultimate test of cross-reactivity is to assess the functional consequences in a living system. The choice of model will be dictated by the specific off-target identified.

  • Cardiovascular Safety: If hERG inhibition is observed in vitro, a follow-up study in telemetered animals (e.g., dogs or non-human primates) is warranted to assess effects on QT interval and other ECG parameters.

  • Behavioral Phenotyping: If a derivative shows potent binding to CNS receptors (e.g., dopaminergic or serotonergic), a panel of behavioral assays in rodents (e.g., open field, rotarod, elevated plus maze) can uncover potential neurological side effects.

Synthesizing the Data: A Holistic View

The goal of these tiered studies is to build a comprehensive cross-reactivity profile. No single experiment is definitive. A weak hit in a binding assay may be functionally irrelevant, while a potent in vitro effect may not translate in vivo due to poor pharmacokinetics. By integrating data from in silico, in vitro, and in vivo models, researchers can make informed decisions about the viability of a drug candidate and guide medicinal chemistry efforts to mitigate off-target effects. For instance, if hERG liability is identified, chemists can focus on reducing the lipophilicity or modulating the basicity of the piperazine nitrogen, two key drivers of hERG affinity.[4]

References

  • Cross-reactivity of mouse monoclonal antibodies produced by in vitro or in vivo immunization. PubMed Central.
  • Technical Support Center: Mitigating Off-Target Effects of Piperazine Derivatives. BenchChem.
  • A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. OracleBio.
  • A Decade of Piperazine-Based Small Molecules Approved by US FDA: Exploring the Medicinal Chemistry Impact of this. ACS Publications.
  • Cross-reactivity among drugs: Clinical problems. ResearchGate.
  • Cross-reactivity - Wikipedia. Wikipedia.
  • Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. NIH.
  • Understanding cross-reactivity in immunoassay drug screening. Siemens Healthineers.
  • Cross-reactivity: Significance and symbolism. ScienceDirect.
  • Consider these Points Before Starting Tissue Cross-Reactivity Studies (PART 1). Bio-protocol.
  • In Vitro and In Vivo Tests for Drug Hypersensitivity Reactions. ResearchGate.
  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate.
  • In vitro - Wikipedia. Wikipedia.
  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (S)-Tert-butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of (S)-Tert-butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate (CAS No. 314741-40-7). As a Senior Application Scientist, my objective is to move beyond mere instruction and provide a framework grounded in chemical principles and regulatory awareness. The procedures outlined here are designed to protect laboratory personnel, ensure environmental compliance, and maintain the integrity of your research facility. The overriding principle is that no chemical work should begin without a clear plan for the disposal of all potential waste streams.[1]

Part 1: Hazard Assessment and Core Principles

This compound is a piperazine derivative protected by a tert-butoxycarbonyl (Boc) group. While not classified as acutely toxic, its hazard profile necessitates that it be handled and disposed of as a regulated hazardous chemical waste.[2] Safety Data Sheets (SDS) for this compound and its close analogs consistently indicate it is an irritant.[3][4][5]

The primary hazards are:

  • Skin Irritation (H315): Can cause redness, itching, or inflammation upon contact.

  • Serious Eye Irritation (H319): Can cause significant, but reversible, eye damage.

  • Respiratory Irritation (H335): Inhalation of dust or aerosols may irritate the respiratory tract.

  • Harmful if Swallowed (H302): May cause adverse health effects if ingested.

The Boc protecting group is noteworthy as it is famously labile under acidic conditions.[6][7] Mixing this compound with acidic waste can trigger a deprotection reaction, leading to the evolution of carbon dioxide and isobutylene gas.[8] This presents a significant compatibility risk, potentially causing container pressurization and exposure. Therefore, segregation from acidic waste streams is a critical safety measure.

Safety Summary Table
ParameterInformationSource(s)
Chemical Name This compoundN/A
CAS Number 314741-40-7[3][9]
Primary Hazards Skin Irritation, Serious Eye Irritation, Respiratory Irritation[3][4][5]
GHS Pictogram GHS07 (Exclamation Mark)
Signal Word Warning[4]
Personal Protective Equipment (PPE) Safety goggles/glasses, chemical-resistant gloves (e.g., nitrile), lab coat.[10][11]
Handling Use in a well-ventilated area, preferably a chemical fume hood. Avoid contact with skin and eyes.[12][13]
Storage Store in a cool, dry, well-ventilated area in a tightly sealed container.[12][14]
Core Disposal Principle Dispose of as hazardous chemical waste. Do not discharge to sewer systems or general trash.[12]

Part 2: The Disposal Workflow: A Step-by-Step Protocol

This protocol ensures that all waste streams containing the target compound are managed safely from the point of generation to final disposal.

Step 1: Preparation and Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure a designated hazardous waste container is available and properly labeled. Always wear the appropriate PPE to prevent exposure.

  • Eye Protection: Safety glasses or goggles are mandatory.

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). Inspect gloves before use and use proper removal technique to avoid skin contact.[11]

  • Body Protection: A standard laboratory coat is required.

Step 2: Waste Characterization and Segregation

Proper segregation is the cornerstone of safe chemical waste management.[15] this compound is a non-halogenated organic compound .

Action: Collect all waste containing this compound in a container designated for Non-Halogenated Organic Waste .

Crucially, this waste stream must be kept separate from:

  • Aqueous Waste: Do not mix organic solvents and aqueous solutions.[1]

  • Halogenated Organic Waste: Separating halogenated and non-halogenated solvents is often more cost-effective for disposal and is a standard best practice.[2][16]

  • Strong Acids: To prevent the acid-catalyzed removal of the Boc group and subsequent gas generation, avoid mixing with acidic waste.

  • Strong Oxidizers: As a general principle, keep organic compounds separate from strong oxidizing agents to prevent potentially violent reactions.[13]

Step 3: Containerization and Labeling

Waste containers must be robust, compatible with the chemical, and clearly identified.[15][17]

  • Select an Appropriate Container: Use a high-density polyethylene (HDPE) or other chemically resistant container with a secure, screw-on cap.

  • Label the Container Clearly: The container must be labeled with the words "Hazardous Waste ".[10]

  • List All Contents: Clearly write the full chemical name: "this compound". If it is in solution, list the solvent(s) as well (e.g., "Methanol"). Do not use abbreviations or chemical formulas on the primary label.[18]

  • Date the Container: Mark the date when the first drop of waste is added to the container (the "Accumulation Start Date").[19]

Step 4: Managing Contaminated Materials and Empty Containers

Any item that comes into direct contact with the chemical is considered hazardous waste.

  • Solid Waste: Contaminated gloves, weighing paper, pipette tips, and spill cleanup materials must be collected in a designated container for solid hazardous waste.[10]

  • Empty Containers: An empty container that held the compound must be managed as hazardous waste unless it is "RCRA empty." For a non-acutely hazardous chemical, this means no freestanding liquid remains. The container should then be defaced to remove the original label, uncapped, and disposed of according to institutional policy, which may include regular trash or a separate glass disposal box.[2][20]

Step 5: Temporary Storage and Final Disposal
  • Storage: Keep the sealed hazardous waste container in a designated Satellite Accumulation Area within the laboratory.[2] This area should provide secondary containment to prevent spills from reaching drains.[2]

  • Arrange for Pickup: Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department or the equivalent office to schedule a pickup.[21]

  • Professional Disposal: Final disposal must be conducted by a licensed chemical waste contractor, typically through high-temperature incineration.[12][18] Never attempt to dispose of this chemical through the sanitary sewer or in the general trash.[12]

Part 3: Spill Management Protocol

In the event of a spill, prompt and correct action is critical.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated; use a chemical fume hood if the spill is contained within one.

  • Don PPE: Wear appropriate PPE, including safety goggles, a lab coat, and double-gloving if necessary.

  • Contain and Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a chemical spill pad.[10]

  • Collect Waste: Carefully collect the absorbed material using non-sparking tools and place it into your designated hazardous waste container.[10][12]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[10]

Part 4: Visualized Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.

G Start Waste Generation Point This compound WasteType Identify Waste Type Start->WasteType SolidWaste Solid Waste (Contaminated Gloves, Tips, Paper, Spill Absorbent) WasteType->SolidWaste Solid LiquidWaste Liquid/Pure Compound Waste WasteType->LiquidWaste Liquid EmptyContainer Empty Stock Container WasteType->EmptyContainer Container SolidWasteContainer Place in Labeled 'Solid Hazardous Waste' Container SolidWaste->SolidWasteContainer LiquidWasteContainer Place in Labeled 'Non-Halogenated Organic Liquid Waste' Container LiquidWaste->LiquidWasteContainer RinseContainer Is Container 'RCRA Empty'? (No free liquid remains) EmptyContainer->RinseContainer FinalDisposal Store Sealed Container in Satellite Accumulation Area and Arrange for EHS Pickup SolidWasteContainer->FinalDisposal LiquidWasteContainer->FinalDisposal DisposeTrash Deface Label, Uncap, Dispose in Designated Lab Trash/Glass Box RinseContainer->DisposeTrash Yes TreatAsWaste Treat as Hazardous Waste (Rinse with solvent, collect rinsate as liquid waste) RinseContainer->TreatAsWaste No TreatAsWaste->LiquidWasteContainer

Caption: Logical workflow for the safe disposal of this compound.

References

  • How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health. [Link]

  • Disposal Procedures for Non Hazardous Waste . Stephen F. Austin State University. [Link]

  • In-Lab Disposal Methods: Waste Management Guide . Indiana University. [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Management of Waste . National Center for Biotechnology Information, NIH. [Link]

  • Hazardous Waste . U.S. Environmental Protection Agency (EPA). [Link]

  • Non-Hazardous Waste Disposal Guide for Laboratories . Rowan University. [Link]

  • Guidelines for Segregating and Combining Chemical Wastes into Containers . University of Pennsylvania EHRS. [Link]

  • Guidelines for Segregation and Disposal of Laboratory Waste and Effluents . Goa University. [Link]

  • EPA Hazardous Waste Management . Axonator. [Link]

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions . Labor Security System. [Link]

  • Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations . U.S. Environmental Protection Agency (EPA). [Link]

  • What Regulations Govern Hazardous Waste Management? . Chemistry For Everyone. [Link]

  • Learn the Basics of Hazardous Waste . U.S. Environmental Protection Agency (EPA). [Link]

  • Piperazine-1,4-dipropanesulphonic acid - Safety Data Sheet . Carl ROTH. [Link]

  • MSDS of tert-butyl (2S)-2-(2-hydroxyethyl)piperazine-1-carboxylate hydrochloride . Capot Chemical. [Link]

  • Protecting Groups for Amines: Carbamates . Master Organic Chemistry. [Link]

  • Piperazine citrate - Safety Data Sheet . Novachem. [Link]

  • Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride . Awuah Lab, RSC Advances. [Link]

  • (S)-1-Boc-3-(hydroxymethyl)piperazine | CAS#:314741-40-7 . Chemsrc. [Link]

  • Boc Deprotection Mechanism - TFA . Common Organic Chemistry. [Link]

  • BOC Deprotection . ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • tert-butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate - CAS:1188265-73-7 . Sunway Pharm Ltd. [Link]

  • tert-butyl (S)-3-(2-hydroxyethyl)piperazine-1-carboxylate . Appretech Scientific Limited. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.